Product packaging for 3-(4H-1,2,4-triazol-4-yl)phenol(Cat. No.:CAS No. 746656-39-3)

3-(4H-1,2,4-triazol-4-yl)phenol

Cat. No.: B1318293
CAS No.: 746656-39-3
M. Wt: 161.16 g/mol
InChI Key: HGYDYAJSQGPQKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(4H-1,2,4-triazol-4-yl)phenol is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O B1318293 3-(4H-1,2,4-triazol-4-yl)phenol CAS No. 746656-39-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,2,4-triazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c12-8-3-1-2-7(4-8)11-5-9-10-6-11/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYDYAJSQGPQKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589353
Record name 3-(4H-1,2,4-Triazol-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746656-39-3
Record name 3-(4H-1,2,4-Triazol-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4H-1,2,4-triazol-4-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the chemical properties of 3-(4H-1,2,4-triazol-4-yl)phenol?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 3-(4H-1,2,4-triazol-4-yl)phenol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its physicochemical characteristics, synthesis, and spectral properties, presenting them in a clear and accessible format for researchers and professionals in drug development.

Core Chemical Properties

This compound, with the CAS Number 746656-39-3, is a phenol derivative featuring a 1,2,4-triazole substituent at the meta position. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₇N₃ON/A
Molecular Weight 161.16 g/mol N/A
CAS Number 746656-39-3N/A
Predicted Melting Point 230-231 °CN/A
Predicted Boiling Point 388.3 ± 44.0 °CN/A
Predicted Density 1.32 ± 0.1 g/cm³N/A
Predicted pKa 9.22 ± 0.10N/A

Synthesis and Experimental Protocols

One plausible synthetic pathway, adapted from general methods for the synthesis of 4-substituted-4H-1,2,4-triazoles, is outlined below. This should be considered a general guideline, and optimization would be necessary for this specific target molecule.

General Synthetic Workflow for Aryl-1,2,4-Triazoles

SynthesisWorkflow Start 3-Aminophenol Intermediate1 N-(3-Hydroxyphenyl)formamide Start->Intermediate1 Formylation Reagent Formic Acid / Triethyl Orthoformate Intermediate2 Formylhydrazide Intermediate Intermediate1->Intermediate2 Reaction with Hydrazine CyclizationReagent Hydrazine Hydrate Cyclization Heat / Acid or Base Catalyst Intermediate2->Cyclization Intramolecular Cyclization Product This compound Cyclization->Product

Caption: General synthetic workflow for the preparation of aryl-1,2,4-triazoles.

Methodology:

  • Formylation of 3-Aminophenol: 3-Aminophenol is reacted with a formylating agent, such as formic acid or triethyl orthoformate, to yield N-(3-hydroxyphenyl)formamide. This reaction is typically carried out under reflux conditions.

  • Reaction with Hydrazine: The resulting formamide is then treated with hydrazine hydrate. This step forms a formylhydrazide intermediate.

  • Cyclization: The intermediate undergoes an intramolecular cyclization reaction, usually upon heating in the presence of an acid or base catalyst, to form the 1,2,4-triazole ring.

  • Purification: The final product, this compound, would then be isolated and purified using standard techniques such as recrystallization or column chromatography.

Spectral Data

Experimental spectral data for this compound is not currently available in peer-reviewed literature. However, based on the analysis of structurally related compounds, the following spectral characteristics can be anticipated:

¹H NMR:

  • Aromatic Protons: Signals corresponding to the protons on the phenol ring would be expected in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern would lead to a complex splitting pattern.

  • Triazole Protons: A characteristic singlet for the two equivalent protons on the 1,2,4-triazole ring would likely appear further downfield (δ 8.0-9.0 ppm).

  • Phenolic Proton: A broad singlet corresponding to the hydroxyl proton would be observed, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR:

  • Aromatic Carbons: Signals for the carbon atoms of the phenol ring would appear in the aromatic region (δ 110-160 ppm). The carbon attached to the hydroxyl group would be the most downfield.

  • Triazole Carbons: The carbon atoms of the triazole ring would be expected to resonate in the region of δ 140-155 ppm.

FT-IR Spectroscopy:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

  • N-H Stretch: While the 4H-1,2,4-triazole itself does not have an N-H bond, tautomerism could lead to the presence of a weak N-H stretching band.

  • C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the stretching vibrations of the C=N bonds in the triazole ring and the C=C bonds in the aromatic ring.

  • C-O Stretch: A stretching vibration for the phenolic C-O bond would be expected around 1200-1260 cm⁻¹.

Mass Spectrometry:

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (161.16 g/mol ).

  • Fragmentation Pattern: Characteristic fragmentation patterns would involve the loss of small molecules such as HCN, N₂, and CO from the parent ion.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. However, the 1,2,4-triazole scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. Derivatives of 1,2,4-triazole have been reported to exhibit a broad spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties.

The biological activity of 1,2,4-triazole derivatives is often attributed to their ability to coordinate with metal ions in the active sites of enzymes, thereby inhibiting their function. The nitrogen atoms of the triazole ring act as key coordinating ligands.

Given the lack of specific data for this compound, a logical workflow for investigating its potential biological activity is proposed below.

BiologicalScreeningWorkflow cluster_assays In Vitro / In Vivo Assays Start This compound Screening High-Throughput Screening (HTS) Start->Screening Assay1 Enzyme Inhibition Assays Screening->Assay1 Assay2 Cell-Based Assays Screening->Assay2 TargetIdentification Target Identification & Validation MechanismOfAction Mechanism of Action Studies TargetIdentification->MechanismOfAction LeadOptimization Lead Optimization MechanismOfAction->LeadOptimization Assay3 Animal Models MechanismOfAction->Assay3 Preclinical Preclinical Studies LeadOptimization->Preclinical Assay1->TargetIdentification Assay2->TargetIdentification

Caption: Proposed workflow for the biological evaluation of this compound.

This workflow would enable the systematic investigation of the compound's pharmacological profile, identification of its molecular targets, and elucidation of its mechanism of action, ultimately paving the way for potential therapeutic applications.

Conclusion

This compound is a molecule with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, this guide provides a foundational understanding of its chemical properties based on available data and knowledge of related structures. Further research is warranted to fully characterize its synthesis, spectral properties, and biological activities to unlock its full potential.

3-(4H-1,2,4-triazol-4-yl)phenol CAS 746656-39-3 physical properties.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(4H-1,2,4-triazol-4-yl)phenol (CAS 746656-39-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a heterocyclic compound belonging to the triazole family. The information is compiled from various chemical suppliers and databases, offering a centralized resource for laboratory and research applications.

Chemical Identity and Structure

This compound is identified by the Chemical Abstracts Service (CAS) number 746656-39-3.[1][2][3][4] The molecule consists of a phenol ring substituted with a 1,2,4-triazole ring at the third position.

Logical Relationship: Compound Identity Compound This compound CAS CAS: 746656-39-3 Compound->CAS is identified by Formula Formula: C8H7N3O Compound->Formula has InChIKey InChIKey: HGYDYAJSQGPQKI-UHFFFAOYSA-N Compound->InChIKey is represented by SMILES SMILES: OC1=CC(N2C=NN=C2)=CC=C1 Compound->SMILES is represented by MW MW: 161.16 g/mol Formula->MW results in

Caption: Relationship between the compound and its key chemical identifiers.

Physical and Chemical Properties

The following tables summarize the available quantitative data for this compound. It is important to note that some of these values are predicted through computational models and may differ from experimentally determined values.

Table 1: General and Predicted Physical Properties

PropertyValueSource
Physical Form Solid[2]
Melting Point 230-231 °C (from ethanol)[2]
Boiling Point 388.3 ± 44.0 °CPredicted[2]
Density 1.32 ± 0.1 g/cm³Predicted[2]
pKa 9.22 ± 0.10Predicted[2]
Flash Point Not applicable
Solubility Not available[1]
Storage 2-8 °C or Room Temperature[2][4]

Table 2: Molecular and Spectroscopic Identifiers

IdentifierValueSource
Molecular Formula C₈H₇N₃O[1][2]
Molecular Weight 161.16 g/mol [1][2]
SMILES String OC1=CC(N2C=NN=C2)=CC=C1
InChI 1S/C8H7N3O/c12-8-3-1-2-7(4-8)11-5-9-10-6-11/h1-6,12H
InChI Key HGYDYAJSQGPQKI-UHFFFAOYSA-N

Experimental Protocols & Characterization

While specific experimental protocols for determining the physical properties of CAS 746656-39-3 are not detailed in the public literature, a general workflow for the synthesis and characterization of novel triazole derivatives can be established based on common laboratory practices. This involves synthesis, purification, and subsequent structural and physical analysis.

General Experimental Workflow for Triazole Derivatives cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physical Characterization Synthesis Synthesis (e.g., from aminophenol and diformylhydrazine) Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterize Using MS Mass Spectrometry (MS, HRMS) Purification->MS Characterize Using FTIR FT-IR Spectroscopy Purification->FTIR Characterize Using XRay Single Crystal X-Ray Diffraction Purification->XRay Characterize Using MP Melting Point Determination Purification->MP Characterize Using EA Elemental Analysis Purification->EA Characterize Using

Caption: General workflow for the synthesis and characterization of triazole compounds.

Methodologies for Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. These techniques provide detailed information about the hydrogen and carbon framework of the molecule, respectively, allowing for the verification of the connectivity of the phenol and triazole rings.[5][6][7]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of the compound, confirming its elemental composition (C₈H₇N₃O).[7][8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This method identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. Key absorptions would include O-H stretching for the phenol group and C=N and N-N stretching for the triazole ring.[8][9]

  • Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared to the theoretical values calculated from the molecular formula.[8]

  • Single Crystal X-ray Diffraction: When suitable crystals can be grown, this powerful technique provides the definitive three-dimensional structure of the molecule, including bond lengths and angles.

  • Melting Point Determination: The melting point is a key physical property used to assess the purity of a solid compound. A sharp melting range, such as the reported 230-231 °C, typically indicates high purity.[2]

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is classified as a warning-level hazard.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures: Standard laboratory personal protective equipment should be used, including gloves, safety glasses, and a lab coat. Handling should occur in a well-ventilated area to avoid inhalation of dust.[1] Store in a tightly closed container in a dry, well-ventilated place.[1]

This guide serves as a foundational resource. Researchers are encouraged to consult primary literature and safety data sheets from their specific supplier before commencing any experimental work.

References

An In-depth Technical Guide on the Molecular Structure and Characterization of 3-(4H-1,2,4-triazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 3-(4H-1,2,4-triazol-4-yl)phenol. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and data presented for comparative analysis.

Molecular Structure and Properties

This compound, with the empirical formula C₈H₇N₃O, is an aromatic heterocyclic compound.[1] Its structure features a phenol ring substituted with a 4H-1,2,4-triazole ring at the meta position. The molecular weight of the compound is 161.16 g/mol .[1]

The crystal structure of 3-(1H-1,2,4-triazol-4-yl)phenol reveals two independent molecules in the asymmetric unit. These molecules are interconnected through intermolecular O—H⋯N hydrogen bonds, forming one-dimensional chains that extend along the c-axis. This hydrogen bonding is a key feature of its solid-state structure.

Synthesis and Characterization

The synthesis of this compound can be achieved through the reaction of 3-aminophenol with diformylhydrazine. This method is analogous to the synthesis of its isomers, 2-(4H-1,2,4-triazol-4-yl)phenol and 4-(4H-1,2,4-triazol-4-yl)phenol.[2][3] The characterization of the final product relies on a combination of spectroscopic and crystallographic techniques.

Experimental Protocols

Synthesis of this compound:

  • Reaction Setup: In a Teflon-lined stainless steel autoclave, combine 3-aminophenol (1 mmol) and diformylhydrazine (1 mmol).

  • Solvent Addition: Add dimethylformamide (DMF) as a solvent to the mixture.

  • Hydrothermal Reaction: Seal the autoclave and heat it in a furnace to 443 K for 48 hours.

  • Cooling and Isolation: Allow the reaction vessel to cool to room temperature (293 K).

  • Purification: Isolate the solid product by filtration and wash it sequentially with hot water and hot ethanol to remove unreacted starting materials and impurities.

  • Crystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain crystals suitable for X-ray diffraction analysis.

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the compound in a deuterated solvent (e.g., DMSO-d₆).

    • Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

    • Use tetramethylsilane (TMS) as an internal standard.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Prepare a KBr pellet containing a small amount of the synthesized compound.

    • Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Introduce a sample into the mass spectrometer.

    • Obtain the mass spectrum using an appropriate ionization technique, such as electron ionization (EI).

  • Single-Crystal X-ray Diffraction:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data at a controlled temperature (e.g., 298 K) using Mo Kα radiation.

    • Solve the crystal structure using direct methods and refine it using full-matrix least-squares procedures.

Characterization Data
Parameter2-(4H-1,2,4-triazol-4-yl)phenol[3]4-(4H-1,2,4-triazol-4-yl)phenol[2]
Molecular Formula C₈H₇N₃OC₈H₇N₃O
Molecular Weight 161.17161.16
Crystal System MonoclinicOrthorhombic
Space Group P2₁/nPbca
Unit Cell Dimensions a = 7.273(3) Å, b = 14.265(4) Å, c = 7.720(3) Å, β = 90.93(3)°a = 10.9373(15) Å, b = 7.4539(10) Å, c = 18.530(3) Å
Elemental Analysis (%) C: 59.61 (found 59.70), H: 4.38 (found 4.25), N: 26.08 (found 26.06)Data not provided

Potential Biological Activity

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[4][5][6] The presence of the phenol group may further modulate this activity. While no specific biological studies have been reported for this compound, its structural similarity to other biologically active triazoles suggests it could be a candidate for further investigation in drug discovery programs.

Visualizations

To further elucidate the structure and experimental workflow, the following diagrams have been generated using the DOT language.

molecular_structure Molecular Structure of this compound cluster_phenol Phenol Ring cluster_triazole 1,2,4-Triazole Ring C1 C C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 C4 C C3->C4 N1 N C3->N1 C5 C C4->C5 C6 C C5->C6 C6->C1 H1 H O1->H1 C7 C N1->C7 N2 N N3 N N2->N3 C7->N2 C8 C N3->C8 C8->N1

Caption: Molecular structure of this compound.

experimental_workflow Experimental Workflow for Synthesis and Characterization start Start: Reagents synthesis Synthesis: 3-Aminophenol + Diformylhydrazine (DMF, 443 K, 48h) start->synthesis isolation Isolation & Purification: Filtration, Washing (H2O, EtOH), Recrystallization synthesis->isolation characterization Characterization isolation->characterization nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ftir FT-IR Spectroscopy characterization->ftir ms Mass Spectrometry characterization->ms xrd Single-Crystal X-ray Diffraction characterization->xrd end End: Data Analysis nmr->end ftir->end ms->end xrd->end

Caption: A typical experimental workflow.

hydrogen_bonding Intermolecular Hydrogen Bonding in Crystal Structure cluster_mol1 Molecule A cluster_mol2 Molecule B P1 Phenol Ring T1 Triazole Ring O1 O-H N2 N O1->N2 O-H···N P2 Phenol Ring T2 Triazole Ring

Caption: Hydrogen bonding interaction.

References

The Diverse Biological Landscape of 4H-1,2,4-Triazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 4H-1,2,4-triazole scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its broad and potent pharmacological activities. Derivatives of this core have been extensively investigated, revealing a wide spectrum of biological actions, including antimicrobial, anticancer, antiviral, anti-inflammatory, and enzyme inhibitory properties. This technical guide provides an in-depth overview of the known biological activities of 4H-1,2,4-triazole derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows for researchers, scientists, and drug development professionals.

Antimicrobial Activity

Derivatives of 4H-1,2,4-triazole have demonstrated significant efficacy against a range of microbial pathogens, including bacteria and fungi. The mechanism of antifungal action for many triazole-based drugs, such as fluconazole, involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, which is a vital component of the fungal cell membrane.[1][2]

Antibacterial Activity

Numerous studies have reported the antibacterial potential of 4H-1,2,4-triazole derivatives against both Gram-positive and Gram-negative bacteria.[3] For instance, a series of Schiff bases based on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold exhibited strong antibacterial activity against Staphylococcus aureus.[4][5] Some derivatives have shown activity comparable or even superior to standard antibiotics like streptomycin and ampicillin.[3][4]

Table 1: Antibacterial Activity of Selected 4H-1,2,4-Triazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
36Staphylococcus aureus0.264 mM[3]
36Streptococcus pyogenes0.132 mM[3]
18Staphylococcus aureus-[3]
18Escherichia coli-[3]
41Bacillus subtilis31.25[3]
46-47Staphylococcus aureus3.125[6]
48gBroad Spectrum0.5-1 µM[6]
39cEscherichia coli3.125[6]
39hPseudomonas aeruginosa3.125[6]

Note: '-' indicates that the specific MIC value was not provided in the abstract.

Antifungal Activity

The antifungal properties of 1,2,4-triazole derivatives are well-established, with several clinically used antifungal agents featuring this heterocyclic core.[7][8] Research has shown that novel synthesized 4H-1,2,4-triazole derivatives can exhibit potent antifungal activity against various fungal species, including Microsporum gypseum and Candida albicans.[4][5][9] Some compounds have demonstrated efficacy superior to the standard drug ketoconazole.[4][5]

Table 2: Antifungal Activity of Selected 4H-1,2,4-Triazole Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference
5b, 5c, 5d, 5e, 5m, 5nMicrosporum gypseumSuperior to Ketoconazole[4][5]
1, 2, 3Various FungiPromising Activity[10]
46a, 47dCandida albicans3.125[6]
2a, 2b, 2c, 3a, 3bVarious FungiGood to Excellent[8]

Anticancer Activity

The antiproliferative properties of 4H-1,2,4-triazole derivatives have been a significant area of research, with compounds demonstrating cytotoxicity against various cancer cell lines.[11][12] The mechanisms of action are diverse and can involve the inhibition of key enzymes in cancer progression, such as tyrosine kinases, or the induction of apoptosis.[6][13]

For example, a series of 1,2,4-triazole derivatives were evaluated for their anticancer activity against a panel of cancer cell lines, with some compounds showing remarkable antiproliferative effects.[13] Further studies revealed that these compounds could act as potent inhibitors of EGFR, BRAF, and tubulin.[13] Another study reported that certain 1,2,4-triazole derivatives exhibited significant anticancer activity against human breast cancer cell lines.[11]

Table 3: Anticancer Activity of Selected 4H-1,2,4-Triazole Derivatives

Compound IDCancer Cell LineIC50 (µM)TargetReference
58aPC-3, DU-145, LNCaP26.0, 34.5, 48.8-[6]
62iHT-29, H460, MDA-MB-2310.90, 0.85, 1.54c-Kit, RET, FLT3[6]
78jA549, Caco-2, PC-3, B16-F106.78-9.05COX-2/5-LOX[6]
5mBxPC-3, H1975, A875, HCT116, SW620, LS174T0.04, 3.2, 0.68, 1.2, 1.3, 0.08DNA Replication[14]
8c--EGFR, BRAF, Tubulin[13]
12dMCF71.5STAT3[15]

Note: '-' indicates that the specific value was not provided in the abstract.

Antiviral Activity

Certain 4H-1,2,4-triazole derivatives have been investigated for their antiviral properties.[16][17] For instance, novel 1,2,4-triazole-containing 4H-thiopyrano[2,3-b]quinolines were synthesized and evaluated for their activity against the influenza A virus.[16] While the activity was generally moderate, these findings provide a basis for the further development of new antiviral agents.[16] The well-known antiviral drug ribavirin, which contains a 1,2,4-triazole ring, underscores the potential of this scaffold in antiviral drug discovery.[4][18]

Anti-inflammatory Activity

Anti-inflammatory effects are another significant biological activity associated with 4H-1,2,4-triazole derivatives.[19][20] Studies have shown that these compounds can exert their anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as the modulation of pro-inflammatory cytokines.[20] For example, newly synthesized 1,2,4-triazole derivatives containing a propionic acid moiety demonstrated anti-inflammatory and immunomodulatory activity by decreasing the levels of TNF-α and IFN-γ.[21]

Enzyme Inhibition

The ability of 4H-1,2,4-triazole derivatives to inhibit various enzymes is a key aspect of their diverse pharmacological profile.[22][23] These compounds have been shown to be effective inhibitors of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and urease.[22][24] This inhibitory activity makes them promising candidates for the treatment of diseases like Alzheimer's and diabetes mellitus.[24] A series of novel Schiff bases containing the 1,2,4-triazole structure were synthesized and showed inhibitory properties against acetylcholinesterase.[25]

Table 4: Enzyme Inhibition Activity of Selected 4H-1,2,4-Triazole Derivatives

Compound IDEnzymeIC50 (µM)Ki (µM)Reference
12dAcetylcholinesterase0.73 ± 0.54-[24]
12mButyrylcholinesterase0.038 ± 0.50-[24]
12dα-Glucosidase36.74 ± 1.24-[24]
12dUrease19.35 ± 1.28-[24]
4e, 4gAcetylcholinesterase0.43-3.870.70 ± 0.07–8.65 ± 5.6[25]

Note: '-' indicates that the specific value was not provided in the abstract.

Experimental Protocols

General Protocol for Antibacterial Susceptibility Testing (Broth Microdilution Method)

A standardized broth microdilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacteria is grown on a suitable agar medium. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of twofold dilutions of the stock solution are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Positive control wells (containing only medium and bacteria) and negative control wells (containing only medium) are also included. The microtiter plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

General Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.

  • Cell Culture and Seeding: Cancer cells are cultured in a suitable growth medium supplemented with fetal bovine serum and antibiotics. The cells are then harvested and seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO and then diluted in the culture medium). Control wells with untreated cells and vehicle-treated cells are included. The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

experimental_workflow_antimicrobial cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture C Serial Dilution in 96-well Plate A->C B Compound Stock Solution B->C D Inoculation with Bacteria C->D E Incubation (37°C, 24h) D->E F Visual Inspection for Growth E->F G Determine MIC F->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

signaling_pathway_apoptosis Triazole 4H-1,2,4-Triazole Derivative EGFR EGFR Triazole->EGFR Inhibits BRAF BRAF Triazole->BRAF Inhibits Tubulin Tubulin Triazole->Tubulin Inhibits CellCycleArrest Cell Cycle Arrest EGFR->CellCycleArrest BRAF->CellCycleArrest Tubulin->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Potential anticancer mechanisms of 4H-1,2,4-triazole derivatives.

experimental_workflow_mtt_assay A Seed Cancer Cells in 96-well Plate B Add Triazole Derivatives (Varying Concentrations) A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

References

Potential Therapeutic Applications of 3-(4H-1,2,4-triazol-4-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no direct experimental studies on the biological activity or therapeutic applications of 3-(4H-1,2,4-triazol-4-yl)phenol have been published in peer-reviewed literature. This guide, therefore, extrapolates the potential of this compound based on the established biological activities of the broader 1,2,4-triazole class of compounds and, most significantly, on a study of a structurally analogous isomer.

Introduction

The 1,2,4-triazole nucleus is a well-established pharmacophore, forming the core of numerous clinically approved drugs with a wide range of therapeutic activities. These include antifungal, antibacterial, antiviral, anticonvulsant, anti-inflammatory, and anticancer agents. The therapeutic versatility of the 1,2,4-triazole scaffold stems from its unique physicochemical properties, which allow for diverse molecular interactions with biological targets. This guide explores the therapeutic potential of the specific, yet uninvestigated, compound this compound.

Predicted Therapeutic Application: Selective Antiproliferative Agent in Oncology

The most compelling evidence for the potential therapeutic application of this compound comes from a study on a closely related structural isomer, 7-(3-hydroxyphenyl)-4-methyl-2H-triazolo[3,2-c]triazole. This compound, which also features a meta-substituted hydroxyphenyl group, has demonstrated significant and selective antiproliferative activity against cancer cell lines, with no discernible effect on healthy cells. This finding strongly suggests that this compound may possess similar selective anticancer properties.

Quantitative Data from a Structurally Related Isomer

While specific quantitative data for this compound is unavailable, the qualitative results for the meta-hydroxyphenyl triazolo-triazole isomer are summarized below.

CompoundActivity against Cancer Cell LinesActivity against Normal Cell Lines
7-(3-hydroxyphenyl)-4-methyl-2H-triazolo[3,2-c]triazole (meta-isomer)Significant AntiproliferativeNo Activity
ortho-isomerWeak AntiproliferativeNot specified
para-isomerActiveActive

Data extrapolated from the abstract of a study on isomeric triazolo-triazoles.

Experimental Protocol: In Vitro Antiproliferative Assay (Representative)

The following is a representative protocol for a Sulforhodamine B (SRB) assay, a common method for determining cytotoxicity and cell proliferation, which could be used to evaluate this compound.

Objective: To determine the in vitro antiproliferative activity of this compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549) and a normal cell line (e.g., MCF-10A)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sulforhodamine B (SRB) solution

  • Trichloroacetic acid (TCA)

  • Tris base solution

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. Add the diluted compound to the wells and incubate for 48-72 hours.

  • Cell Fixation: Gently aspirate the medium and fix the cells by adding cold TCA to each well. Incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilization: Remove the SRB solution and wash the plates with 1% acetic acid. Air dry the plates and add Tris base solution to each well to solubilize the bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conceptual Workflow for Screening

The process of identifying a selective antiproliferative agent can be visualized as follows:

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Hit Identification Synthesis Synthesis of This compound Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., NCI-60 panel) Purification->Primary_Screening Test Compound Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Selectivity_Screening Selectivity Screening (Normal vs. Cancer Cells) Dose_Response->Selectivity_Screening Hit Selective Hit Compound (e.g., High potency, low toxicity) Selectivity_Screening->Hit Identification of Selective Agent

Conceptual workflow for identifying a selective antiproliferative agent.

Broader Therapeutic Potential of the 1,2,4-Triazole Scaffold

Beyond oncology, the 1,2,4-triazole nucleus is associated with a wide array of pharmacological activities. Therefore, this compound could also be investigated for the following applications:

  • Antifungal: Many blockbuster antifungal drugs, such as fluconazole and itraconazole, are 1,2,4-triazole derivatives. They typically function by inhibiting fungal cytochrome P450 enzymes.

  • Antimicrobial: A vast number of 1,2,4-triazole derivatives have been synthesized and shown to possess antibacterial activity against various strains.

  • Anticonvulsant: The 1,2,4-triazole ring is a feature of some compounds with anticonvulsant properties.

  • Anti-inflammatory: Certain 1,2,4-triazole derivatives have demonstrated anti-inflammatory effects.

Synthesis and Mechanism of Action

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the established synthesis of its 2- and 4-isomers.

Reaction: Condensation of 3-aminophenol with diformylhydrazine.

Experimental Protocol (Proposed):

  • Reaction Setup: In a Teflon-lined stainless steel autoclave, combine 3-aminophenol (1 equivalent) and diformylhydrazine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Reaction Conditions: Seal the autoclave and heat it in a furnace to approximately 170°C for 48 hours.

  • Work-up: After cooling the reaction vessel to room temperature, isolate the crude product.

  • Purification: Wash the product with hot water and hot ethanol to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from an appropriate solvent.

Potential Mechanism of Action in Oncology (Hypothetical)

While the precise mechanism of action for this compound is unknown, many small molecule anticancer agents function by inhibiting protein kinases that are crucial for cancer cell survival and proliferation. A hypothetical signaling pathway that could be targeted is depicted below.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor This compound Inhibitor->RAF

A Comprehensive Review of Synthetic Strategies for Substituted 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. The versatile nature of this heterocyclic ring has driven the development of a multitude of synthetic methodologies for the preparation of its substituted derivatives. This technical guide provides an in-depth review of the key synthetic routes to substituted 1,2,4-triazoles, presenting detailed experimental protocols, comparative quantitative data, and mechanistic insights to aid researchers and scientists in the field of drug discovery and development.

Classical Synthetic Methodologies

Two of the most established methods for the synthesis of 1,2,4-triazoles are the Pellizzari and Einhorn-Brunner reactions. These methods, while foundational, often require harsh reaction conditions.

The Pellizzari Reaction

First reported in 1911, the Pellizzari reaction provides a direct route to 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide with an acylhydrazide.[1] The reaction typically necessitates high temperatures, often exceeding 200°C, and can be conducted neat or in a high-boiling solvent.[1]

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole (Symmetrical Pellizzari Reaction) [2][3]

  • Materials: Benzamide, Benzoylhydrazide, High-boiling solvent (e.g., nitrobenzene or diphenyl ether, optional).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide.

    • If a solvent is used, add it to the flask.

    • Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.

    • Maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature.

    • If the reaction was performed neat, the solidified product can be triturated with ethanol to remove impurities.

    • The crude product is then purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.

Mechanism of the Pellizzari Reaction

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a cyclization and dehydration cascade to form the stable 1,2,4-triazole ring.[3]

Pellizzari_Reaction Amide Amide (R1-C(=O)NH2) Intermediate1 Acyl-Amidrazone Intermediate Amide->Intermediate1 Nucleophilic attack Acylhydrazide Acylhydrazide (R2-C(=O)NHNH2) Acylhydrazide->Intermediate1 Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular cyclization H2O_1 - H2O Triazole 3,5-Disubstituted 1,2,4-Triazole Intermediate2->Triazole H2O_2 - H2O

Caption: General mechanism of the Pellizzari reaction.

The Einhorn-Brunner Reaction

The Einhorn-Brunner reaction involves the condensation of diacylamines (imides) with hydrazines in the presence of a weak acid to form an isomeric mixture of 1,2,4-triazoles.[4] This method is particularly useful for the synthesis of N-substituted triazoles.

Experimental Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole [5]

  • Materials: N-formylbenzamide, Phenylhydrazine, Glacial acetic acid.

  • Procedure:

    • Dissolve N-formylbenzamide (1.49 g, 0.01 mol) and phenylhydrazine (1.08 g, 0.01 mol) in glacial acetic acid (20 mL).

    • Reflux the mixture for 4 hours.

    • Upon cooling, the product crystallizes from the solution.

    • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry.

    • Further purification can be achieved by recrystallization from ethanol.

Mechanism of the Einhorn-Brunner Reaction

The reaction proceeds through the initial nucleophilic attack of the primary amine of the hydrazine on one of the carbonyl carbons of the protonated imide. This is followed by dehydration, a proton shift, and intramolecular cyclization to form the triazole ring.[2]

Einhorn_Brunner_Reaction Imide Diacylamine (Imide) Intermediate1 Protonated Intermediate Imide->Intermediate1 Nucleophilic attack Hydrazine Hydrazine Hydrazine->Intermediate1 Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Dehydration & Cyclization H2O - H2O Triazole Substituted 1,2,4-Triazole Intermediate2->Triazole H_plus H+

Caption: General mechanism of the Einhorn-Brunner reaction.

Modern Synthetic Approaches

To overcome the limitations of classical methods, such as harsh conditions and low yields, a variety of modern synthetic strategies have been developed. These include microwave-assisted synthesis, multi-component reactions, and oxidative cyclization methods.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields.[6] This technique has been successfully applied to the synthesis of 1,2,4-triazoles, offering a greener and more efficient alternative to conventional heating.[7]

Experimental Protocol: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles from Hydrazines and Formamide [1]

  • Materials: Substituted hydrazine, Formamide.

  • Procedure:

    • In a microwave reaction vessel, combine the substituted hydrazine (1 mmol) with formamide (20 equiv).

    • Seal the vessel and irradiate the reaction mixture at 160°C for 10 minutes.

    • After cooling, the reaction mixture is worked up to isolate the desired 1,2,4-triazole.

Experimental Protocol: Microwave-Assisted Pellizzari-type Reaction

  • Materials: Aromatic hydrazide (0.005 mol), Substituted nitrile (0.0055 mol), n-Butanol (10 mL), Potassium carbonate (0.0055 mol).

  • Procedure:

    • Add the aromatic hydrazide, substituted nitrile, and potassium carbonate to a 20 mL microwave reaction vessel containing n-butanol.

    • Subject the reaction mixture to microwave irradiation at 150°C for 2 hours.

    • After cooling, the precipitated product is collected by filtration and recrystallized from ethanol.

One-Pot Multi-Component Reactions

One-pot multi-component reactions offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. Several such methods have been developed for the synthesis of trisubstituted 1,2,4-triazoles.[8][9][10]

Experimental Protocol: One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles [11]

  • Materials: Carboxylic acid, Amidine, Hydrazine, Peptide coupling agent (e.g., HATU), Base (e.g., DIPEA), Solvent (e.g., DMF).

  • Procedure:

    • A mixture of the carboxylic acid and amidine is treated with a peptide coupling agent and a base in a suitable solvent to form an acylamidine intermediate in situ.

    • The corresponding hydrazine is then added to the reaction mixture.

    • The reaction is stirred at an appropriate temperature until the cyclization is complete, yielding the 1,3,5-trisubstituted 1,2,4-triazole.

Oxidative Cyclization of Amidrazones

The oxidative cyclization of amidrazones with aldehydes provides a versatile route to 3,4,5-trisubstituted 1,2,4-triazoles.[12][13][14] This method often employs mild and environmentally benign catalysts.

Experimental Protocol: Ceric Ammonium Nitrate Catalyzed Oxidative Cyclization [12]

  • Materials: Amidrazone, Aldehyde, Ceric Ammonium Nitrate (CAN), Polyethylene Glycol (PEG).

  • Procedure:

    • A mixture of the amidrazone (1 mmol), aldehyde (1.1 mmol), and CAN (5 mol%) in PEG is heated at 80°C.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is worked up to isolate the 3,4,5-trisubstituted 1,2,4-triazole.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various substituted 1,2,4-triazoles using the methodologies described above.

Table 1: Classical Synthesis of Substituted 1,2,4-Triazoles

Starting Material 1Starting Material 2ProductReaction ConditionsYield (%)Reference
BenzamideBenzoylhydrazide3,5-Diphenyl-1,2,4-triazoleNeat, 220-250°C, 2-4 h84%[15]
N-formylbenzamidePhenylhydrazine1,5-Diphenyl-1,2,4-triazoleAcetic acid, reflux, 4 hGood[5]

Table 2: Modern Synthesis of Substituted 1,2,4-Triazoles

MethodStarting Material 1Starting Material 2ProductReaction ConditionsYield (%)Reference
Microwave-assistedPhenylhydrazineFormamide1-Phenyl-1H-1,2,4-triazole160°C, 10 min74%[1]
Microwave-assisted4-ChlorobenzohydrazideBenzonitrile3-(4-Chlorophenyl)-5-phenyl-1H-1,2,4-triazolen-Butanol, K₂CO₃, 150°C, 2 hNot specified
One-potBenzoic acidBenzamidinePhenylhydrazine1,3,5-Triphenyl-1,2,4-triazoleHATU, DIPEA, DMFup to 90%
Oxidative CyclizationBenzamidrazoneBenzaldehyde3,4,5-Triphenyl-4H-1,2,4-triazoleCAN (5 mol%), PEG, 80°Cup to 96%[12][13]

Conclusion

The synthesis of substituted 1,2,4-triazoles is a rich and evolving field of organic chemistry. While classical methods like the Pellizzari and Einhorn-Brunner reactions remain valuable, modern approaches such as microwave-assisted synthesis, multi-component reactions, and oxidative cyclizations offer significant advantages in terms of efficiency, milder reaction conditions, and higher yields. This guide provides a comprehensive overview of these key methodologies, equipping researchers with the knowledge to select and implement the most suitable synthetic strategy for their specific target molecules in the pursuit of novel therapeutic agents. The detailed protocols and comparative data herein serve as a practical resource for the synthesis and exploration of this important class of heterocyclic compounds.

References

Spectroscopic and Synthetic Insights into Hydroxyphenyl-Substituted Triazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spectroscopic Data for 4-(4H-1,2,4-triazol-4-yl)phenol

Due to the limited availability of specific experimental data for 3-(4H-1,2,4-triazol-4-yl)phenol, we present the spectroscopic data for its structural isomer, 4-(4H-1,2,4-triazol-4-yl)phenol. This data provides a valuable reference point for the characterization of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 4-(4H-1,2,4-triazol-4-yl)phenol

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available---

Table 2: ¹³C NMR Data for 4-(4H-1,2,4-triazol-4-yl)phenol

Chemical Shift (δ) ppmAssignment
Data not available-

Note: Specific ¹H and ¹³C NMR peak assignments for 4-(4H-1,2,4-triazol-4-yl)phenol are not detailed in the reviewed literature. General spectral features for related substituted 1,2,4-triazoles often show aromatic protons in the range of δ 7.0-8.5 ppm and triazole protons around δ 8.0-9.0 ppm.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for 4-(4H-1,2,4-triazol-4-yl)phenol

Wavenumber (cm⁻¹)IntensityAssignment
3448Strong, BroadO-H stretch (phenol)
3321MediumN-H stretch (triazole)
3078MediumAromatic C-H stretch
1625StrongC=N stretch (triazole ring)
1535, 1260, 1050, 950Medium-StrongN-C=S amide bands (if applicable) or ring vibrations
1250StrongC-O stretch (phenol)

Note: The IR data is a compilation of characteristic peaks observed for similar 4-substituted-4H-1,2,4-triazole-3-thiol derivatives and may vary slightly for 4-(4H-1,2,4-triazol-4-yl)phenol.[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 4-(4H-1,2,4-triazol-4-yl)phenol

m/zIon
161.0589[M]+ (Calculated for C₈H₇N₃O)[2]

Experimental Protocols

The following section outlines a general methodology for the synthesis and spectroscopic characterization of hydroxyphenyl-substituted 1,2,4-triazoles, based on established procedures for related compounds.[3][4]

Synthesis of 4-(4H-1,2,4-triazol-4-yl)phenol

A common route for the synthesis of 4-aryl-4H-1,2,4-triazoles involves the reaction of a primary aromatic amine with diformylhydrazine.

Materials:

  • p-Aminophenol

  • Diformylhydrazine

  • Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • A mixture of p-aminophenol and diformylhydrazine in a suitable solvent such as DMF is heated under reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is precipitated by the addition of water.

  • The crude product is collected by filtration, washed with water, and then recrystallized from a suitable solvent like ethanol to yield pure 4-(4H-1,2,4-triazol-4-yl)phenol.

Spectroscopic Characterization

Instrumentation:

  • NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

  • IR: Spectra are recorded on an FT-IR spectrometer, and samples are typically prepared as KBr pellets.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an ESI-TOF or a similar high-resolution mass spectrometer.

Sample Preparation:

  • NMR: Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • IR: A small amount of the solid sample is ground with KBr powder and pressed into a thin pellet.

  • MS: Samples are dissolved in a suitable solvent, such as methanol or acetonitrile, for analysis.

Proposed Synthetic Pathway for this compound

The following diagram illustrates a plausible synthetic route for the target compound, this compound. This pathway is based on established synthetic methodologies for substituted 1,2,4-triazoles.

Synthetic_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Formation 3-Aminophenol 3-Aminophenol Reaction_Vessel Reaction in DMF (Heat) 3-Aminophenol->Reaction_Vessel Diformylhydrazine Diformylhydrazine Diformylhydrazine->Reaction_Vessel Product This compound Reaction_Vessel->Product Cyclization

Caption: Proposed synthesis of this compound.

Experimental Workflow for Characterization

The following diagram outlines a typical workflow for the characterization of a newly synthesized compound like this compound.

Characterization_Workflow Start Synthesized Product Purification Purification (Recrystallization/Chromatography) Start->Purification Purity_Check Purity Assessment (TLC, HPLC) Purification->Purity_Check Structure_Elucidation Structural Elucidation Purity_Check->Structure_Elucidation NMR NMR Spectroscopy (¹H, ¹³C) Structure_Elucidation->NMR IR IR Spectroscopy Structure_Elucidation->IR MS Mass Spectrometry (HRMS) Structure_Elucidation->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis End Confirmed Structure Data_Analysis->End

Caption: Workflow for compound characterization.

Conclusion

This technical guide has provided a summary of available spectroscopic data for 4-(4H-1,2,4-triazol-4-yl)phenol as a proxy for the less-documented 3-isomer. The outlined experimental protocols and visualized synthetic and characterization workflows offer a practical framework for researchers working with this class of heterocyclic compounds. Further experimental investigation is required to fully elucidate the specific spectroscopic properties of this compound.

References

In-Depth Technical Guide on the Solubility and Stability Profile of 3-(4H-1,2,4-triazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview based on publicly available data and established scientific principles. Specific experimental data for 3-(4H-1,2,4-triazol-4-yl)phenol is limited; therefore, this guide includes predictive information and standardized methodologies for analogous compounds. All provided protocols are for informational purposes and should be adapted and validated for specific experimental contexts.

Executive Summary

This technical guide offers a detailed examination of the predicted solubility and stability profile of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document synthesizes available physicochemical data and presents standardized, detailed protocols for the experimental determination of solubility and stability, in line with industry best practices. Furthermore, it visualizes experimental workflows and potential biological interactions through signaling pathway diagrams, providing a comprehensive resource for researchers.

Core Compound Information

This compound is a small molecule featuring a phenol group attached to a 1,2,4-triazole ring. This unique combination of a weakly acidic phenolic hydroxyl group and a polar, hydrogen-bond accepting triazole moiety governs its physicochemical properties, including solubility and stability, which are critical for its potential development as a therapeutic agent.

Physicochemical Properties

A summary of the known and predicted properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₈H₇N₃OSigma-Aldrich[1]
Molecular Weight 161.16 g/mol Sigma-Aldrich[1]
Appearance Solid (predicted)Sigma-Aldrich[1]
CAS Number 746656-39-3Sigma-Aldrich[1]
InChI Key HGYDYAJSQGPQKI-UHFFFAOYSA-NSigma-Aldrich[1]
SMILES OC1=CC(N2C=NN=C2)=CC=C1Sigma-Aldrich[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The structure of this compound, with its capacity for hydrogen bonding from the phenol group and the nitrogen atoms in the triazole ring, suggests moderate solubility in polar solvents.

Predicted Solubility

Based on its structural features, a qualitative solubility profile is predicted in Table 2. The "like dissolves like" principle suggests that the compound will be more soluble in polar solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerately SolubleCapable of hydrogen bonding with the solvent. The parent 1H-1,2,4-triazole is reported to be soluble in water.[2][3]
Polar Aprotic DMSO, DMFSolubleHigh polarity and ability to act as hydrogen bond acceptors.
Non-Polar Hexane, TolueneSparingly SolubleLack of favorable interactions with non-polar solvents.
Experimental Protocol for Thermodynamic Solubility Determination

The Shake-Flask method is the gold standard for determining thermodynamic solubility.[4][5][6][7]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Add an excess amount of solid this compound to a vial.

  • Add a known volume of the desired solvent.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After shaking, allow the vials to stand to let undissolved solids settle.

  • Withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with an appropriate solvent.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • Calculate the solubility in mg/mL or µg/mL.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal and shake at constant temperature (24-72 hours) prep2->equil1 equil2 Allow solids to settle equil1->equil2 analysis1 Filter supernatant (0.22 µm) equil2->analysis1 analysis2 Dilute filtrate analysis1->analysis2 analysis3 Quantify by HPLC-UV analysis2->analysis3 end end analysis3->end Calculate Solubility G cluster_stress Stress Conditions cluster_analysis Analysis start Drug Substance (1 mg/mL solution) acid Acid Hydrolysis (0.1M HCl) start->acid base Base Hydrolysis (0.1M NaOH) start->base oxidation Oxidation (3% H2O2) start->oxidation photo Photolysis (ICH Q1B) start->photo neutralize Neutralize/ Stop Reaction acid->neutralize base->neutralize oxidation->neutralize photo->neutralize analyze Analyze by Stability- Indicating HPLC neutralize->analyze end Identify Degradants & Determine Degradation Pathway analyze->end G compound This compound receptor Cell Surface Receptor (e.g., TLR, TNFR) compound->receptor Inhibition mapk MAPK Cascade (ERK, JNK, p38) receptor->mapk ikb IκB Kinase (IKK) receptor->ikb nfkb NF-κB mapk->nfkb ikb->nfkb Activates nucleus Nucleus nfkb->nucleus gene Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) nucleus->gene response Inflammatory Response gene->response

References

An In-depth Technical Guide to the Mechanism of Action for Antifungal 1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of 1,2,4-triazole antifungal agents. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the molecular interactions, biochemical pathways, and experimental methodologies crucial for understanding and advancing antifungal therapies.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal activity of 1,2,4-triazole compounds stems from their potent and specific inhibition of a key enzyme in the fungal sterol biosynthesis pathway: lanosterol 14α-demethylase.[1][2][3][4] This enzyme, a cytochrome P450 monooxygenase encoded by the ERG11 or CYP51 gene, is essential for the conversion of lanosterol to ergosterol.[1][2][3][5] Ergosterol is a vital component of the fungal cell membrane, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][5]

The nitrogen atom at the 4-position of the 1,2,4-triazole ring binds to the heme iron atom in the active site of lanosterol 14α-demethylase, preventing the natural substrate, lanosterol, from binding.[6] This inhibition disrupts the ergosterol biosynthesis pathway, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors.[5][6] The incorporation of these aberrant sterols into the fungal cell membrane alters its physical properties, increases its permeability, and disrupts the function of membrane-associated enzymes, ultimately leading to the inhibition of fungal growth and, in some cases, cell death.[4]

A secondary mechanism of action has also been proposed, where the accumulation of sterol intermediates, such as lanosterol and eburicol, induces negative feedback regulation of HMG-CoA reductase (Hmg1), a critical enzyme earlier in the ergosterol biosynthesis pathway.[7]

Signaling Pathway of 1,2,4-Triazole Action

The following diagram illustrates the ergosterol biosynthesis pathway and the inhibitory action of 1,2,4-triazole compounds.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase (Hmg1) IPP Isopentenyl Pyrophosphate Mevalonate->IPP FPP Farnesyl Pyrophosphate IPP->FPP Squalene Squalene FPP->Squalene Squalene synthase Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Intermediates 14-demethylated Intermediates Lanosterol->Intermediates Lanosterol 14α-demethylase (CYP51/Erg11) Lanosterol->Lanosterol_to_Intermediates_edge Ergosterol Ergosterol Intermediates->Ergosterol Intermediates->Intermediates_to_Ergosterol_edge Ergosterol_Membrane Ergosterol in Cell Membrane Ergosterol->Ergosterol_Membrane Triazole 1,2,4-Triazole Antifungal Disrupted_Membrane Disrupted Cell Membrane Triazole->Disrupted_Membrane Leads to Depletion of Ergosterol & Accumulation of Toxic Sterols Triazole->Lanosterol_to_Intermediates_edge Inhibits Fungal_Growth_Inhibition Inhibition of Fungal Growth Ergosterol_Membrane->Fungal_Growth_Inhibition Maintains Membrane Integrity & Fluidity Disrupted_Membrane->Fungal_Growth_Inhibition Lanosterol_to_Intermediates_edge->Intermediates Intermediates_to_Ergosterol_edge->Ergosterol

Inhibition of Ergosterol Biosynthesis by 1,2,4-Triazoles.

Quantitative Data on Antifungal Activity

The efficacy of 1,2,4-triazole compounds is quantified through various in vitro assays, primarily determining the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) against the target enzyme.

Table 1: Minimum Inhibitory Concentration (MIC) of Common 1,2,4-Triazoles against Pathogenic Fungi
Antifungal AgentFungal SpeciesMIC Range (µg/mL)Reference(s)
Fluconazole Candida albicans0.125 - >64[8]
Candida glabrata0.5 - >64[8][9]
Candida krusei8 - >64[8]
Cryptococcus neoformans0.25 - 16[10]
Aspergillus fumigatus>400[11]
Itraconazole Candida albicans0.015 - 16[8]
Candida glabrata0.06 - 4[9]
Aspergillus fumigatus0.125 - >8[12]
Voriconazole Candida albicans0.015 - 16[8]
Candida glabrata0.03 - 2[9]
Aspergillus fumigatus0.125 - 4[12]
Posaconazole Aspergillus fumigatus0.06 - 2[12]

Note: MIC values can vary significantly based on the specific strain, testing methodology (e.g., CLSI vs. EUCAST), and the presence of resistance mechanisms.

Table 2: IC50 Values of 1,2,4-Triazoles against Lanosterol 14α-Demethylase (CYP51)
Antifungal AgentFungal SpeciesIC50 (µM)Reference(s)
Fluconazole Candida albicans0.1 - 0.2[13]
Aspergillus fumigatus4.8[11]
Itraconazole Candida albicans~0.5[13]
Ketoconazole Candida albicans0.4 - 0.6[13]
Voriconazole Candida albicans~2.3[13]
Various CYP enzymes8.4 - 10.5[14]

Experimental Protocols

CYP51 Inhibition Assay (Reconstitution Assay)

This in vitro assay measures the direct inhibitory effect of a compound on the activity of lanosterol 14α-demethylase.

Objective: To determine the IC50 value of a 1,2,4-triazole compound against purified fungal CYP51.

Methodology:

  • Expression and Purification of Recombinant CYP51:

    • The gene encoding the target fungal CYP51 is cloned into an expression vector, often with a tag (e.g., His-tag) for purification.

    • The vector is transformed into a suitable expression host (e.g., E. coli).

    • Protein expression is induced, and the cells are harvested and lysed.

    • The recombinant CYP51 is purified using affinity chromatography.[13]

  • Reconstitution of the Enzyme System:

    • Purified CYP51 is reconstituted with a cytochrome P450 reductase (CPR) and lipids to mimic the cellular environment.[15]

  • Enzymatic Reaction:

    • The reconstituted enzyme system is incubated with the natural substrate, lanosterol, in a suitable buffer.

    • Varying concentrations of the test 1,2,4-triazole compound (dissolved in a solvent like DMSO) are added.[13]

    • The reaction is initiated by the addition of NADPH.[13][15]

  • Detection and Quantification:

    • The reaction is stopped after a defined period.

    • The product of the demethylation reaction is extracted and quantified using methods such as High-Performance Liquid Chromatography (HPLC) or a fluorescence-based assay using a substrate like BOMCC (benzyloxymethylocyanocoumarin).[15][16]

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[16]

CYP51_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Purification Expression & Purification of recombinant CYP51 Reconstitution Reconstitution of CYP51 with CPR & Lipids Purification->Reconstitution Incubation Incubation of Reconstituted Enzyme with Lanosterol Reconstitution->Incubation Addition Addition of varying concentrations of 1,2,4-Triazole Incubation->Addition Initiation Initiation with NADPH Addition->Initiation Detection Detection & Quantification of Product (HPLC/Fluorescence) Initiation->Detection Analysis Calculation of % Inhibition & IC50 Determination Detection->Analysis

Workflow for a CYP51 Inhibition Assay.
Ergosterol Quantification Assay

This assay measures the total ergosterol content in fungal cells to assess the impact of 1,2,4-triazole treatment.

Objective: To quantify the reduction in cellular ergosterol levels following exposure to a 1,2,4-triazole compound.

Methodology:

  • Fungal Culture and Treatment:

    • The target fungal strain is cultured in a suitable growth medium.

    • The culture is treated with the 1,2,4-triazole compound at a specific concentration (e.g., MIC). A control culture without the compound is also prepared.

  • Cell Harvesting and Lysis:

    • Fungal cells are harvested by centrifugation.

    • The cells are washed and then subjected to saponification (e.g., using alcoholic potassium hydroxide) to break down the cell walls and membranes and release the lipids.[17][18]

  • Ergosterol Extraction:

    • The non-saponifiable lipids, including ergosterol, are extracted using an organic solvent such as n-heptane or a chloroform-methanol mixture.[17][19]

  • Quantification by HPLC:

    • The extracted sample is analyzed by High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • Ergosterol is identified and quantified by comparing its retention time and peak area to that of a known ergosterol standard.[17][18]

  • Data Analysis:

    • The amount of ergosterol is normalized to the dry weight of the fungal biomass.

    • The percentage reduction in ergosterol content in the treated sample is calculated relative to the untreated control.

Antifungal Susceptibility Testing (MIC Determination)

This assay determines the minimum concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of a 1,2,4-triazole compound against a specific fungal strain.

Methodology (Broth Microdilution Method - CLSI/EUCAST guidelines):

  • Inoculum Preparation:

    • A standardized suspension of the fungal isolate is prepared in a suitable medium (e.g., RPMI-1640).[20][21]

  • Drug Dilution:

    • The 1,2,4-triazole compound is serially diluted in a 96-well microtiter plate containing the growth medium.[13]

  • Inoculation and Incubation:

    • Each well is inoculated with the fungal suspension. A growth control well (without the drug) and a sterility control well (without inoculum) are included.

    • The plate is incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[20]

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity compared to the growth control) as determined visually or spectrophotometrically.[20][21][22]

Mechanisms of Resistance

The emergence of resistance to 1,2,4-triazole antifungals is a significant clinical concern. The primary mechanisms of resistance include:

  • Alterations in the Drug Target: Point mutations in the ERG11 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme, reducing its binding affinity for azole drugs.[23][24][25]

  • Overexpression of the Target Enzyme: Increased expression of the ERG11 gene, often due to tandem repeats in the promoter region, results in higher levels of the target enzyme, requiring higher drug concentrations for inhibition.[23][25]

  • Increased Drug Efflux: Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) transporter and major facilitator superfamily (MFS) families, actively removes azole drugs from the fungal cell, preventing them from reaching their target.[23]

  • Alterations in the Sterol Biosynthesis Pathway: Changes in other enzymes in the ergosterol biosynthesis pathway can sometimes compensate for the inhibition of CYP51.[23][26]

The following diagram illustrates the logical relationships of these resistance mechanisms.

Azole_Resistance_Mechanisms cluster_resistance Resistance Mechanisms cluster_outcome Outcome Triazole 1,2,4-Triazole Antifungal Target Lanosterol 14α-demethylase (CYP51/Erg11) Triazole->Target Inhibits Reduced_Efficacy Reduced Antifungal Efficacy Target->Reduced_Efficacy Ineffective Inhibition Mutation ERG11 Gene Mutation Mutation->Target Alters Target Structure (Reduced Binding) Overexpression ERG11 Gene Overexpression Overexpression->Target Increases Target Concentration Efflux Overexpression of Efflux Pumps (ABC/MFS Transporters) Efflux->Triazole Removes Drug from Cell Efflux->Reduced_Efficacy Pathway_Alteration Alterations in Sterol Biosynthesis Pathway Pathway_Alteration->Reduced_Efficacy Compensatory Changes

Logical Relationships of Azole Resistance Mechanisms.

References

Supramolecular Architecture of Crystalline 4-(4H-1,2,4-triazol-4-yl)phenol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the supramolecular interactions present in the crystalline structure of 4-(4H-1,2,4-triazol-4-yl)phenol. The information is compiled from crystallographic studies, focusing on the non-covalent forces that dictate the three-dimensional assembly of this molecule, a compound of interest due to the versatile coordination and hydrogen bonding capabilities of the 1,2,4-triazole moiety.

Crystallographic and Structural Data

The crystal structure of 4-(4H-1,2,4-triazol-4-yl)phenol has been elucidated by single-crystal X-ray diffraction. The compound crystallizes in an orthorhombic system, and the key crystallographic parameters are summarized below.

Table 1: Crystal Data and Structure Refinement for 4-(4H-1,2,4-triazol-4-yl)phenol

ParameterValue
Empirical FormulaC₈H₇N₃O
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)10.9373(15)
b (Å)7.4539(10)
c (Å)18.530(3)
Z8
Temperature (K)298
R10.0682
wR20.1361
Reflections Collected1328

Experimental Protocols

Synthesis of 4-(4H-1,2,4-triazol-4-yl)phenol

The synthesis of 4-(4H-1,2,4-triazol-4-yl)phenol is achieved through a hydrothermal method. The protocol involves the reaction of diformylhydrazine with p-aminophenol in a dimethylformamide (DMF) solvent under hydrothermal conditions.

Experimental Workflow for Synthesis

G Synthesis Workflow Reactants Diformylhydrazine + p-Aminophenol Reaction Hydrothermal Reaction Reactants->Reaction in Solvent Dimethylformamide (DMF) Solvent->Reaction solvent Product 4-(4H-1,2,4-triazol-4-yl)phenol Reaction->Product

Caption: Hydrothermal synthesis of the title compound.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction. Data for the crystallographic analysis was collected at 298 K. The structure was solved by direct methods and refined by full-matrix least squares.

Supramolecular Interactions and Crystal Packing

The crystal structure of 4-(4H-1,2,4-triazol-4-yl)phenol is characterized by a three-dimensional network established through a combination of hydrogen bonding and π-π stacking interactions. These non-covalent forces are crucial in the formation of the overall supramolecular assembly.

Hydrogen Bonding

The primary hydrogen bonding interaction involves the hydroxyl group of the phenol ring and the nitrogen atoms of the triazole ring of adjacent molecules. This interaction is a key contributor to the formation of the extended network.

π-π Stacking

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings (both the phenol and triazole rings) of neighboring molecules play a significant role in stabilizing the crystal packing. These interactions contribute to the expansion of the three-dimensional network.

Diagram of Supramolecular Assembly

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_Phenol Phenol Ring A_Triazole Triazole Ring A_OH Hydroxyl Group A_Phenol->A_OH C_Phenol Phenol Ring A_Phenol->C_Phenol π-π Stacking C_Triazole Triazole Ring A_Triazole->C_Triazole π-π Stacking B_N Triazole Nitrogen A_OH->B_N Hydrogen Bond B_Phenol Phenol Ring B_Triazole Triazole Ring B_Triazole->B_N

Caption: Intermolecular interactions in the crystal.

The interplay of these supramolecular interactions results in a robust three-dimensional crystalline architecture. Understanding these non-covalent forces is fundamental for the rational design of new crystalline materials and for modulating the physicochemical properties of active pharmaceutical ingredients.

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(4H-1,2,4-triazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-(4H-1,2,4-triazol-4-yl)phenol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis involves the reaction of 3-aminophenol with diformylhydrazine under hydrothermal conditions. This method is analogous to the reported synthesis of its isomers, 2-(4H-1,2,4-triazol-4-yl)phenol and 4-(4H-1,2,4-triazol-4-yl)phenol.[1]

Chemical Reaction

Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

CompoundStarting MaterialsReaction ConditionsYield (%)Reference
2-(4H-1,2,4-triazol-4-yl)phenolo-Aminophenol, DiformylhydrazineHydrothermal, 443 K, 2 days64[1]
4-(4H-1,2,4-triazol-4-yl)phenolp-Aminophenol, DiformylhydrazineHydrothermal, in DMFNot specified

Experimental Protocol

This protocol is adapted from the synthesis of the ortho-isomer and is expected to yield the desired meta-substituted product.[1]

Materials:

  • 3-Aminophenol

  • Diformylhydrazine

  • Deionized water

  • Ethanol

  • Teflon-lined stainless steel autoclave

Equipment:

  • Furnace or oven capable of reaching 170 °C (443 K)

  • Analytical balance

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reactant Preparation: In a suitable container, combine 3-aminophenol (0.6 mmol, 0.065 g) and diformylhydrazine (0.6 mmol, 0.053 g).

  • Reaction Setup: Transfer the mixture into a Teflon-lined stainless steel autoclave.

  • Hydrothermal Synthesis: Seal the autoclave and place it in a furnace. Heat the autoclave to 170 °C (443 K) and maintain this temperature for 48 hours.

  • Cooling and Isolation: After the reaction is complete, allow the autoclave to cool down to room temperature. Carefully open the autoclave and isolate the solid product.

  • Purification: Wash the isolated product with hot deionized water followed by hot ethanol to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified product under vacuum to obtain the final this compound.

  • Characterization: The final product should be characterized by standard analytical techniques such as FT-IR, NMR spectroscopy, and elemental analysis to confirm its identity and purity.[1]

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Synthesis_Workflow start Start reactants 1. Mix 3-Aminophenol & Diformylhydrazine start->reactants autoclave 2. Transfer to Autoclave reactants->autoclave heating 3. Hydrothermal Reaction (170°C, 48h) autoclave->heating cooling 4. Cool to Room Temperature heating->cooling isolation 5. Isolate Solid Product cooling->isolation washing 6. Wash with Hot Water & Ethanol isolation->washing drying 7. Dry under Vacuum washing->drying product Final Product: This compound drying->product

Synthesis workflow for this compound.

Signaling Pathways and Logical Relationships

The synthesis of substituted 4H-1,2,4-triazoles from aminophenols follows a logical reaction pathway involving the condensation of the amino group with diformylhydrazine, followed by cyclization to form the triazole ring. The position of the hydroxyl group on the phenol ring (ortho, meta, or para) dictates the isomeric product.

Reaction_Pathway cluster_reactants Reactants cluster_products Products aminophenol Aminophenol Isomer (ortho, meta, or para) reaction_step Condensation & Cyclization aminophenol->reaction_step diformylhydrazine Diformylhydrazine diformylhydrazine->reaction_step ortho_product 2-(4H-1,2,4-triazol-4-yl)phenol reaction_step->ortho_product if ortho-aminophenol meta_product This compound reaction_step->meta_product if meta-aminophenol para_product 4-(4H-1,2,4-triazol-4-yl)phenol reaction_step->para_product if para-aminophenol

Reaction pathway for the synthesis of hydroxyphenyl-1,2,4-triazoles.

References

Application Notes and Protocols for the Hydrothermal Synthesis of 4-(4H-1,2,4-triazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-(4H-1,2,4-triazol-4-yl)phenol using a hydrothermal method. This compound is of interest in medicinal chemistry and materials science due to the versatile chemical properties of the 1,2,4-triazole moiety. The following sections detail the experimental parameters, a step-by-step protocol, and a workflow diagram for this synthesis.

Data Presentation: Synthesis Parameters

ParameterValue/ConditionExpected Outcome/RemarksReference
Precursors p-Aminophenol, DiformylhydrazineEquimolar ratio is a logical starting point.
Solvent Dimethylformamide (DMF)A common polar aprotic solvent for such reactions.
Temperature 443 K (170 °C)Based on the synthesis of the ortho-isomer.[1][1]
Reaction Time 48 hours (2 days)Based on the synthesis of the ortho-isomer.[1][1]
Yield ~64%Achieved for the ortho-isomer, a similar yield may be expected.[1][1]
Product Purity HighThe product can be purified by washing with hot water and hot ethanol.[1][1]

Experimental Workflow

The following diagram illustrates the key stages of the hydrothermal synthesis of 4-(4H-1,2,4-triazol-4-yl)phenol.

G cluster_prep Preparation cluster_reaction Hydrothermal Reaction cluster_workup Product Isolation & Purification p_aminophenol p-Aminophenol autoclave_prep Combine Precursors and Solvent in Teflon-lined Autoclave p_aminophenol->autoclave_prep diformylhydrazine Diformylhydrazine diformylhydrazine->autoclave_prep dmf DMF dmf->autoclave_prep autoclave_sealed Seal Autoclave autoclave_prep->autoclave_sealed heating Heat in Furnace (443 K, 48 h) autoclave_sealed->heating cooling Cool to Room Temperature (293 K) heating->cooling filtration Isolate Product by Filtration cooling->filtration washing Wash with Hot Water and Hot Ethanol filtration->washing drying Dry the Product washing->drying final_product 4-(4H-1,2,4-triazol-4-yl)phenol drying->final_product

Caption: Workflow for the hydrothermal synthesis of 4-(4H-1,2,4-triazol-4-yl)phenol.

Detailed Experimental Protocol

This protocol is adapted from the hydrothermal synthesis of the analogous compound, 2-(4H-1,2,4-triazol-4-yl)phenol.[1]

Materials:

  • p-Aminophenol

  • Diformylhydrazine

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethanol

  • Teflon-lined stainless steel autoclave

  • Furnace or oven capable of maintaining 170 °C

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Standard laboratory glassware

Procedure:

  • Precursor Preparation: In a fume hood, accurately weigh equimolar amounts of p-aminophenol and diformylhydrazine. For a representative synthesis, 0.6 mmol of each precursor can be used (0.065 g of p-aminophenol and 0.053 g of diformylhydrazine).[1]

  • Reaction Setup:

    • Place the weighed precursors into the Teflon liner of a stainless steel autoclave.

    • Add a suitable amount of dimethylformamide (DMF) to dissolve and suspend the reactants. The original literature for the target compound mentions DMF as the solvent, while the protocol for the isomer does not specify a solvent, suggesting the reaction may proceed neat or with minimal solvent.[1] A starting point would be to use a minimal amount of DMF to create a slurry.

    • Seal the Teflon liner and place it inside the stainless steel autoclave. Tightly seal the autoclave.

  • Hydrothermal Synthesis:

    • Place the sealed autoclave inside a preheated furnace or oven.

    • Set the temperature to 443 K (170 °C) and maintain this temperature for 48 hours.[1]

  • Cooling and Product Isolation:

    • After the reaction time is complete, turn off the furnace and allow the autoclave to cool slowly to room temperature (approximately 293 K or 20 °C).[1] Caution: Do not attempt to open the autoclave while it is hot or under pressure.

    • Once cooled, carefully open the autoclave in a fume hood.

    • Transfer the contents of the Teflon liner to a beaker. The product may be a solid precipitate.

    • Isolate the solid product by vacuum filtration.

  • Purification:

    • Wash the collected solid product with hot deionized water to remove any unreacted starting materials and inorganic impurities.[1]

    • Subsequently, wash the product with hot ethanol to remove any organic impurities.[1]

    • Dry the purified product in a vacuum oven or desiccator until a constant weight is achieved.

  • Characterization: The final product, 4-(4H-1,2,4-triazol-4-yl)phenol, can be characterized by standard analytical techniques such as FT-IR spectroscopy, NMR spectroscopy, elemental analysis, and single-crystal X-ray diffraction to confirm its structure and purity.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the chemical transformation during the synthesis.

G cluster_reactants Reactants p_aminophenol p-Aminophenol reaction_conditions Hydrothermal Conditions (DMF, 443 K, 48 h) p_aminophenol->reaction_conditions diformylhydrazine Diformylhydrazine diformylhydrazine->reaction_conditions product 4-(4H-1,2,4-triazol-4-yl)phenol reaction_conditions->product Cyclization

Caption: Reaction scheme for the synthesis of 4-(4H-1,2,4-triazol-4-yl)phenol.

References

Application Notes and Protocols for the Quantification of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for the quantitative analysis of 1,2,4-triazole derivatives. The protocols detailed below are essential for professionals in environmental monitoring, food safety, and pharmaceutical development who require robust and sensitive methods for the detection and quantification of these compounds in various matrices.

Introduction

1,2,4-triazole and its derivatives are a significant class of heterocyclic compounds with broad applications, primarily as antifungal agents in medicine and as fungicides in agriculture.[1] Their widespread use necessitates reliable analytical methods for their quantification in diverse samples, including biological fluids (serum, plasma), environmental samples (soil, water), and food products.[1][2][3] High-performance liquid chromatography (HPLC), gas chromatography (GC), and tandem mass spectrometry (LC-MS/MS, GC-MS/MS) are powerful techniques widely employed for the analysis of these compounds due to their high resolution, sensitivity, and specificity.[1][4]

Data Presentation: Quantitative Analytical Methods

The following tables summarize various analytical methods for the quantification of different 1,2,4-triazole derivatives, offering a comparative overview of their performance characteristics.

Table 1: Quantification of Triazole Derivatives by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Analyte(s)MatrixLimit of Quantification (LOQ)Linearity RangeRecovery (%)Reference
PropiconazoleSoil4.0 µg/kgNot Specified93 - 99[2][5]
1,2,4-TriazoleSoil1.1 µg/kgNot Specified83 - 97[2][5]
1,2,4-TriazoleGroundwater~0.003 µg/LNot Specified~100[3][6]
11 Triazole FungicidesFruits0.8 - 3.4 µg/kg10 - 500 µg/L82.6 - 117.1[4]
5 Antifungal DrugsPlasma0.1 - 0.5 µg/mL0.1 - 50 µg/mLNot Specified[7]
21 Triazole FungicidesAnimal-Origin Food0.3 - 0.9 µg/kg0.1 - 100 µg/L72.0 - 114.8[8]
4 Triazole MetabolitesFruits, Vegetables, Milk, Rice0.01 mg/kgNot SpecifiedSatisfactory[9]

Table 2: Quantification of Triazole Derivatives by Gas Chromatography (GC) Based Methods

| Analyte(s) | Method | Matrix | Limit of Detection (LOD) | Linearity Range | Recovery (%) | Reference | | --- | --- | --- | --- | --- | --- | | 4 Triazole Fungicides | GC-MS | Water, Grape Juice | 0.3 - 0.8 µg/L | 1 - 5000 µg/L | Satisfactory |[10] | | 11 Imidazole & Triazole Fungicides | GC-MS | Honeybees | 0.001 - 0.005 µ g/bee | Not Specified | 79 - 99 |[11] | | 7 Triazole Fungicides | GC-MS | Vegetables | 0.01 - 0.10 ng/g | 0.5 - 35.0 ng/g | 84.4 - 108.2 |[12] |

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the analysis of 1,2,4-triazole derivatives.

Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Soil, Plasma) Extraction Extraction (e.g., Acetonitrile) Sample->Extraction Cleanup Clean-up/Filtration (e.g., SPE, Syringe Filter) Extraction->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC MS Mass Spectrometry (Detection & Quantification) LC->MS DataAcquisition Data Acquisition MS->DataAcquisition DataAnalysis Data Analysis & Reporting DataAcquisition->DataAnalysis

Typical workflow for LC-MS/MS analysis of 1,2,4-triazole derivatives.

Workflow_GC_MS cluster_sample_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing SampleGC Sample Collection (e.g., Water, Fruit) ExtractionGC Extraction (e.g., LLE, SPE) SampleGC->ExtractionGC Derivatization Derivatization (Optional) ExtractionGC->Derivatization GC Gas Chromatography (Separation) Derivatization->GC MS_GC Mass Spectrometry (Detection) GC->MS_GC DataAcquisitionGC Data Acquisition MS_GC->DataAcquisitionGC DataAnalysisGC Data Analysis & Reporting DataAcquisitionGC->DataAnalysisGC

Typical workflow for GC-MS analysis of 1,2,4-triazole derivatives.

Experimental Protocols

Protocol 1: LC-MS/MS for the Quantification of 1,2,4-Triazole in Soil

This protocol is adapted from a validated method for the analysis of propiconazole and its metabolite 1,2,4-triazole in soil.[2][5]

1. Materials and Reagents

  • LC-MS grade acetonitrile and water

  • Reference standards of 1,2,4-triazole

  • Extraction solvent (e.g., acetonitrile/water mixture)[1]

2. Instrumentation

  • LC-MS/MS system with an electrospray ionization (ESI) source[1]

3. Sample Preparation

  • Weigh a representative sample of soil (e.g., 5 g).[1]

  • Add the extraction solvent and shake vigorously.[1]

  • Centrifuge the sample to separate the soil particles.[1]

  • Collect the supernatant and filter it prior to injection.[1]

4. LC-MS/MS Conditions

  • Chromatographic Column: A C18 or a mixed-mode column is typically used for separation.[1]

  • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid to improve peak shape and ionization.[1]

  • Ionization: ESI in positive ion mode.[1]

  • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of 1,2,4-triazole.[1]

5. Standard Preparation and Quantification

  • Prepare a stock solution of the 1,2,4-triazole standard in a suitable solvent (e.g., methanol or acetonitrile).

  • Create a series of working standards by diluting the stock solution to cover the expected concentration range.

  • Generate a calibration curve by injecting the standards and plotting the peak area against concentration.

  • Quantify the 1,2,4-triazole in the prepared soil samples by comparing their peak areas to the calibration curve.

Protocol 2: GC-MS for the Quantification of Triazole Fungicides in Fruits

This protocol is based on a method for the simultaneous determination of 11 triazole fungicides in fruits.[4]

1. Materials and Reagents

  • Acetonitrile (pesticide residue grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Carbon/NH2)[4]

  • Reference standards of the target triazole fungicides

2. Instrumentation

  • Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS)[4]

3. Sample Preparation

  • Homogenize a representative sample of the fruit.

  • Extract the triazole fungicides from the sample with acetonitrile.[4]

  • Enrich and clean up the extract using a Carbon/NH2 SPE cartridge.[4]

  • Elute the analytes from the SPE cartridge and concentrate the eluate.

4. GC-MS/MS Conditions

  • GC Column: A fused-silica capillary column suitable for pesticide analysis (e.g., similar to the utra-1 column mentioned for other triazoles).[10]

  • Oven Temperature Program: An optimized temperature program to ensure the separation of all target analytes.

  • Injector and Detector Temperatures: Set to appropriate temperatures to ensure efficient vaporization and detection.[10]

  • Carrier Gas: Helium at a constant flow rate.[10]

  • Detection: Multiple Reaction Monitoring (MRM) mode for quantification.[4]

5. Quantification

  • An external standard method is used for quantification.[4] Prepare calibration standards of the triazole fungicides in a solvent and analyze them under the same GC-MS/MS conditions as the samples.

Protocol 3: HPLC-UV for the Quantification of Triazole Antifungal Drugs in Serum/Plasma

This protocol outlines a general procedure for the analysis of triazole antifungal drugs like voriconazole, posaconazole, and itraconazole in biological fluids.[1]

1. Materials and Reagents

  • HPLC grade acetonitrile and water

  • Reference standards of the triazole compounds

  • Drug-free serum/plasma for calibration standards and quality controls

  • 0.45 µm syringe filters[1]

2. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

3. Sample Preparation (Protein Precipitation)

  • To 200 µL of serum/plasma sample, add 400 µL of cold acetonitrile.[1]

  • Vortex the mixture for 1 minute to precipitate proteins.[1]

  • Centrifuge at 10,000 rpm for 10 minutes.[1]

  • Collect the supernatant and filter it through a 0.45 µm syringe filter.[1]

  • Inject the filtered supernatant into the HPLC system.[1]

4. HPLC Conditions

  • Column: A C18 column is commonly used.[1]

  • Mobile Phase: A suitable isocratic or gradient mixture of acetonitrile and water. A common starting point is 60:40 (v/v) acetonitrile:water.[1]

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance for the specific triazole (e.g., ~260 nm).[1]

5. Standard Preparation and Quantification

  • Prepare a stock solution of the triazole standard in methanol or acetonitrile (e.g., 1 mg/mL).[1]

  • Prepare a series of working standards by spiking drug-free serum/plasma with the stock solution to achieve the desired concentration range for the calibration curve.[1]

  • Process the calibration standards using the same sample preparation procedure as the unknown samples.[1]

  • Construct a calibration curve and determine the concentration of the triazole drug in the patient samples.

Signaling Pathways and Logical Relationships

The choice of analytical technique is often dictated by the properties of the analyte and the matrix, as well as the required sensitivity and specificity.

Technique_Selection cluster_techniques Analytical Techniques Analyte Analyte Properties (Volatility, Polarity, Thermal Stability) HPLC HPLC-UV/DAD Analyte->HPLC Non-volatile or Thermally Labile GC GC-MS Analyte->GC Volatile & Thermally Stable LC_MSMS LC-MS/MS Analyte->LC_MSMS Wide Range of Polarities Matrix Matrix Complexity (e.g., Biological, Environmental) Matrix->GC Less Complex or Requires Extensive Cleanup Matrix->LC_MSMS High Complexity Requirements Analytical Requirements (Sensitivity, Specificity, Throughput) Requirements->HPLC Routine Analysis Requirements->LC_MSMS High Sensitivity & Specificity

Decision tree for selecting an analytical technique.

References

Application Note: FT-IR Analysis of 3-(4H-1,2,4-triazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

AN-FTIR-028

Introduction

3-(4H-1,2,4-triazol-4-yl)phenol is a heterocyclic compound of significant interest in pharmaceutical and materials science research due to the combined functionalities of a phenol ring and a 1,2,4-triazole moiety. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups and elucidate the molecular structure of compounds. This application note provides a detailed protocol for the FT-IR analysis of this compound, outlines the expected characteristic absorption bands, and offers a workflow for data acquisition and interpretation. This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Chemical Structure

Figure 1: Chemical structure of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background load_sample Load Sample onto ATR background->load_sample apply_pressure Apply Pressure load_sample->apply_pressure set_params Set Spectrometer Parameters (4000-400 cm⁻¹, 4 cm⁻¹ res, 32 scans) apply_pressure->set_params acquire_spectrum Acquire Sample Spectrum set_params->acquire_spectrum baseline Baseline Correction acquire_spectrum->baseline peak_pick Peak Picking & Labeling baseline->peak_pick interpretation Spectral Interpretation (Functional Group Assignment) peak_pick->interpretation report Generate Report interpretation->report end End report->end

Application Notes and Protocols for Antimicrobial Activity Assays of 3-(4H-1,2,4-triazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 1,2,4-triazole are widely recognized for their potential as biologically active compounds, particularly as antimicrobial agents.[1][2][3][4][5][6][7] This document provides detailed application notes and standardized protocols for evaluating the antimicrobial activity of 3-(4H-1,2,4-triazol-4-yl)phenol, a member of this promising class of heterocyclic compounds. The methodologies described herein are based on established antimicrobial susceptibility testing (AST) techniques and provide a framework for generating reproducible and comparable data, essential for early-stage drug development. While specific quantitative data for this compound is not yet widely published, the protocols outlined are designed to effectively determine its spectrum of activity and potency against a variety of microbial strains.

Data Presentation

Effective and clear data presentation is crucial for the comparative analysis of a novel compound's antimicrobial efficacy. The following tables provide a standardized format for presenting quantitative data obtained from antimicrobial susceptibility testing of this compound. Researchers should populate these tables with their experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

Test MicroorganismGram StainCompound Concentration (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of this compound
Staphylococcus aureus (e.g., ATCC 29213)Gram-positiveRange (e.g., 0.06-128)VancomycinExperimental Data
Bacillus subtilis (e.g., ATCC 6633)Gram-positiveRange (e.g., 0.06-128)AmpicillinExperimental Data
Escherichia coli (e.g., ATCC 25922)Gram-negativeRange (e.g., 0.06-128)CiprofloxacinExperimental Data
Pseudomonas aeruginosa (e.g., ATCC 27853)Gram-negativeRange (e.g., 0.06-128)GentamicinExperimental Data

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Strains

Test MicroorganismFungal TypeCompound Concentration (µg/mL)Positive Control (Antifungal)MIC (µg/mL) of this compound
Candida albicans (e.g., ATCC 90028)YeastRange (e.g., 0.06-128)FluconazoleExperimental Data
Aspergillus niger (e.g., ATCC 16404)MoldRange (e.g., 0.06-128)Amphotericin BExperimental Data
Trichophyton rubrumDermatophyteRange (e.g., 0.06-128)ItraconazoleExperimental Data
Microsporum gypseumDermatophyteRange (e.g., 0.06-128)KetoconazoleExperimental Data

Table 3: Zone of Inhibition Diameters for this compound

Test MicroorganismGram Stain/Fungal TypeCompound Concentration per Disk (µg)Positive Control (Antibiotic/Antifungal)Zone of Inhibition (mm) for this compound
Staphylococcus aureusGram-positivee.g., 30Vancomycin (30 µg)Experimental Data
Escherichia coliGram-negativee.g., 30Ciprofloxacin (5 µg)Experimental Data
Candida albicansYeaste.g., 50Fluconazole (25 µg)Experimental Data
Aspergillus nigerMolde.g., 50Amphotericin B (100 units)Experimental Data

Experimental Protocols

The following are detailed protocols for two standard and widely accepted methods for antimicrobial susceptibility testing: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion Method.

Protocol 1: Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Quality control (QC) bacterial and fungal strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853, C. albicans ATCC 90028)

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35°C ± 2°C for bacteria; 30-35°C for fungi)

  • Microplate reader or manual reading mirror

Procedure:

  • Prepare this compound Dilutions: Create a serial two-fold dilution series of the test compound in the appropriate broth directly in the 96-well plate. Typical final concentrations might range from 128 µg/mL to 0.06 µg/mL.

  • Standardize Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculate Microtiter Plate: Add the standardized microbial inoculum to each well containing the compound dilutions.

  • Controls:

    • Growth Control: A well containing only broth and the microbial inoculum.

    • Sterility Control: A well containing only broth.

    • Positive Control: A well containing a known antibiotic or antifungal agent and the microbial inoculum.

  • Incubation: Cover the plate and incubate at the appropriate temperature for 16-20 hours for most bacteria, or 24-48 hours for fungi.

  • Determine MIC: The MIC is the lowest concentration of the compound that shows no visible growth. This can be determined visually or by using a microplate reader.

Protocol 2: Agar Disk Diffusion Method

This method assesses the susceptibility of microorganisms to an antimicrobial agent impregnated on a paper disk. The agent diffuses into the agar, and the diameter of the resulting zone of growth inhibition is measured.[2][9]

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • Solution of this compound to impregnate disks (concentration to be determined empirically)

  • Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • QC microbial strains

  • Incubator (35°C ± 2°C for bacteria; 25-30°C for fungi)

  • Ruler or caliper

Procedure:

  • Prepare Agar Plates: Use MHA or SDA plates with a uniform depth.

  • Prepare Inoculum: Create a microbial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Plate: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of the agar plate in three directions to ensure confluent growth.

  • Apply Disks: Aseptically place the impregnated disks onto the inoculated agar surface. Ensure firm contact. Standard antibiotic/antifungal disks should be used as positive controls.

  • Incubation: Invert the plates and incubate at the appropriate temperature for 16-20 hours for bacteria or 24-72 hours for fungi.

  • Measure Zones of Inhibition: Measure the diameter of the zones of complete growth inhibition in millimeters (mm).

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis and Interpretation start Start: Obtain this compound prep_compound Prepare Stock Solution of Test Compound start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum prep_media Prepare Agar Plates and Broth Media start->prep_media mic_test Broth Microdilution (MIC Determination) prep_compound->mic_test disk_diffusion Agar Disk Diffusion (Zone of Inhibition) prep_compound->disk_diffusion prep_inoculum->mic_test prep_inoculum->disk_diffusion prep_media->mic_test prep_media->disk_diffusion read_mic Read and Record MIC Values mic_test->read_mic measure_zones Measure and Record Inhibition Zones disk_diffusion->measure_zones compare_controls Compare with Positive and Negative Controls read_mic->compare_controls measure_zones->compare_controls end End: Determine Antimicrobial Activity compare_controls->end

Caption: Workflow for Antimicrobial Susceptibility Testing.

Hypothesized Antifungal Mechanism of Action for Triazole Compounds

Many triazole antifungal agents act by inhibiting the enzyme cytochrome P450 14α-demethylase (CYP51), which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10][11]

mechanism_of_action cluster_pathway Ergosterol Biosynthesis Pathway in Fungi lanosterol Lanosterol cyp51 Cytochrome P450 14α-demethylase (CYP51) lanosterol->cyp51 Catalyzes intermediate 14α-demethylated sterols ergosterol Ergosterol intermediate->ergosterol Multiple Steps cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporation disruption Disruption of Membrane Integrity Leads to Fungal Cell Death cell_membrane->disruption triazole This compound (Hypothesized) inhibition Inhibition triazole->inhibition cyp51->intermediate inhibition->cyp51

Caption: Hypothesized Antifungal Mechanism of Triazoles.

References

Application Notes and Protocols: 3-(4H-1,2,4-triazol-4-yl)phenol as a Ligand in Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for the use of 3-(4H-1,2,4-triazol-4-yl)phenol as a ligand in the synthesis of novel metal complexes. Due to the limited availability of published data on this specific ligand, the following protocols and application data are based on established methodologies for closely related 1,2,4-triazole and phenol-containing ligands. These notes are intended to serve as a foundational guide for the exploration of this compound-metal complexes in various research and development endeavors, particularly in the fields of medicinal chemistry and material science.

Introduction

1,2,4-triazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in coordination chemistry. Their versatile coordination modes, involving the nitrogen atoms of the triazole ring, make them excellent ligands for a wide range of metal ions. The incorporation of a phenol group, as in this compound, introduces an additional coordination site through the phenolic oxygen, allowing for the formation of stable chelate structures. Metal complexes derived from such ligands have shown promise in various applications, including catalysis, and as antimicrobial and anticancer agents. This document outlines the synthesis of the ligand, the preparation of its metal complexes, and protocols for evaluating their potential biological activities.

Synthesis of the Ligand: this compound

The synthesis of substituted 1,2,4-triazoles can be achieved through various synthetic routes. A common method involves the reaction of a substituted amine with diformylhydrazine.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of a similar isomer, 2-(1H-1,2,4-Triazol-4-yl)phenol.

  • Materials:

    • 3-Aminophenol

    • Diformylhydrazine

    • High-pressure autoclave (Teflon-lined stainless steel)

    • Hot water

    • Hot ethanol

  • Procedure:

    • In a Teflon-lined stainless steel autoclave, combine 3-aminophenol (0.6 mmol, 0.065 g) and diformylhydrazine (0.6 mmol, 0.053 g).

    • Seal the autoclave and heat it in a furnace at 200°C for 48 hours.

    • After the reaction period, allow the autoclave to cool to room temperature.

    • Isolate the solid product and wash it thoroughly with hot water and then with hot ethanol to remove any unreacted starting materials and impurities.

    • Dry the resulting crystalline product.

    • The product can be further purified by recrystallization if necessary.

    • Characterize the final product using techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis to confirm its structure and purity.

Expected Characterization Data for this compound

Technique Expected Observations
¹H NMR Aromatic protons of the phenol ring, two distinct singlets for the triazole ring protons, and a singlet for the phenolic hydroxyl proton.
¹³C NMR Resonances corresponding to the carbon atoms of the phenol and triazole rings.
IR (cm⁻¹) Broad O-H stretching band for the phenol group, C-H stretching for the aromatic and triazole rings, C=N and N-N stretching vibrations characteristic of the triazole ring.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (C₈H₇N₃O, MW: 161.16 g/mol ).
Elemental Analysis Calculated percentages of C, H, and N should match the experimental values.

Synthesis of Metal Complexes

The following is a general protocol for the synthesis of metal complexes using this compound as a ligand. This procedure can be adapted for various transition metal salts (e.g., chlorides, acetates, or nitrates of Cu(II), Zn(II), Co(II), Ni(II)).

Experimental Protocol: General Synthesis of Metal Complexes

  • Materials:

    • This compound

    • Metal salt (e.g., CuCl₂·2H₂O, Zn(CH₃COO)₂·2H₂O)

    • Methanol or Ethanol

    • Triethylamine (optional, as a base)

  • Procedure:

    • Dissolve this compound (2 mmol) in hot ethanol (20 mL).

    • In a separate flask, dissolve the metal salt (1 mmol) in methanol (10 mL).

    • Slowly add the metal salt solution to the ligand solution with constant stirring.

    • If deprotonation of the phenolic hydroxyl group is desired for coordination, add a few drops of triethylamine to the reaction mixture.

    • Reflux the resulting mixture for 2-4 hours.

    • Monitor the reaction for the formation of a precipitate.

    • After cooling to room temperature, filter the precipitate, wash it with cold ethanol, and dry it in a desiccator over anhydrous CaCl₂.

    • Characterize the synthesized complex using IR spectroscopy, UV-Vis spectroscopy, elemental analysis, and other relevant techniques to determine the coordination mode and geometry of the complex.

Expected Changes in Spectroscopic Data Upon Complexation

Technique Expected Changes
IR (cm⁻¹) The broad O-H band of the free ligand may disappear or shift, indicating coordination through the phenolic oxygen. Shifts in the C=N and N-N stretching vibrations of the triazole ring suggest the involvement of nitrogen atoms in coordination. New bands at lower frequencies may appear due to M-N and M-O bond vibrations.
¹H NMR Broadening or shifting of the ligand's proton signals upon coordination to a paramagnetic metal ion. For diamagnetic complexes (e.g., Zn(II)), shifts in the proton signals, particularly those near the coordination sites, can be observed.
UV-Vis Appearance of new absorption bands in the visible region, which can be attributed to d-d electronic transitions of the metal ion in the complex.

Potential Applications and Evaluation Protocols

Metal complexes of triazole derivatives have shown significant potential as antimicrobial and anticancer agents. The following protocols outline the methods to evaluate these biological activities.

Experimental Protocol: Agar Well Diffusion Method

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Fungal strains (e.g., Candida albicans, Aspergillus niger)

    • Nutrient Agar (for bacteria) or Potato Dextrose Agar (for fungi)

    • Synthesized metal complexes and free ligand

    • Standard antibiotic/antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Prepare sterile agar plates.

    • Inoculate the molten agar with the microbial culture before pouring it into the plates.

    • Once the agar solidifies, punch wells of a specific diameter (e.g., 6 mm) into the agar.

    • Prepare solutions of the test compounds (ligand and metal complexes) and standard drugs in DMSO at a specific concentration (e.g., 1 mg/mL).

    • Add a fixed volume (e.g., 100 µL) of each test solution into the respective wells. Use DMSO as a negative control.

    • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

    • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates higher antimicrobial activity.

Data Presentation: Antimicrobial Activity (Illustrative)

Compound Concentration (µg/mL) Zone of Inhibition (mm)
S. aureus
Ligand 100Value
Cu(II) Complex 100Value
Zn(II) Complex 100Value
Standard Drug 100Value

Experimental Protocol: MTT Assay for Cytotoxicity

  • Materials:

    • Human cancer cell line (e.g., MCF-7 - breast cancer, HCT-116 - colon cancer)

    • Normal cell line (for selectivity assessment)

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)

    • Synthesized metal complexes and free ligand

    • Standard anticancer drug (e.g., Cisplatin)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

  • Procedure:

    • Seed the cells in a 96-well plate at a specific density and incubate for 24 hours to allow for attachment.

    • Treat the cells with various concentrations of the test compounds (ligand and metal complexes) and the standard drug. Include untreated cells as a control.

    • Incubate the plates for 48-72 hours.

    • After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: In Vitro Anticancer Activity (Illustrative)

Compound IC₅₀ (µM)
MCF-7
Ligand Value
Cu(II) Complex Value
Zn(II) Complex Value
Cisplatin Value

Visualizations

experimental_workflow cluster_ligand Ligand Synthesis cluster_complex Metal Complex Synthesis cluster_application Biological Evaluation A 3-Aminophenol + Diformylhydrazine B Autoclave Reaction (200°C, 48h) A->B C Isolation and Washing B->C D This compound C->D E Ligand in Ethanol D->E Characterization G Mixing and Reflux E->G F Metal Salt in Methanol F->G H Filtration and Drying G->H I Metal Complex H->I J Antimicrobial Screening (Agar Well Diffusion) I->J Characterization K Anticancer Screening (MTT Assay) I->K L Data Analysis (Zone of Inhibition, IC50) J->L K->L

Caption: Overall workflow for the synthesis and biological evaluation of metal complexes.

signaling_pathway_logic Ligand This compound Complex Metal-Ligand Complex Ligand->Complex Coordination Metal Metal Ion (e.g., Cu²⁺, Zn²⁺) Metal->Complex Target Biological Target (e.g., DNA, Enzyme) Complex->Target Interaction Effect Biological Effect (Antimicrobial, Anticancer) Target->Effect Cellular Response

Caption: Logical relationship for the mode of action of the metal complexes.

Experimental Design for Testing the Biological Efficacy of Triazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments to evaluate the biological efficacy of novel triazole derivatives. The protocols outlined below cover both antifungal and anticancer activities, which are the most prominent therapeutic applications of this class of compounds.

Introduction to Triazole Derivatives

Triazole derivatives are a significant class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms. They are broadly classified into 1,2,3-triazoles and 1,2,4-triazoles. Due to their unique structural features, triazoles can interact with various biological targets, leading to a wide spectrum of pharmacological activities.[1][2] Their applications in medicine are extensive, with several triazole-based drugs clinically approved as antifungal and anticancer agents.[3]

The primary mechanism of action for antifungal triazoles is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] In cancer therapy, triazole derivatives have been shown to target various signaling pathways, including the PI3K/Akt pathway, and inhibit enzymes like aromatase, thereby suppressing tumor growth and proliferation.[4][5][6]

This document provides detailed protocols for the in vitro and in vivo evaluation of triazole derivatives, methods for data presentation, and visualizations of key signaling pathways and experimental workflows.

Antifungal Efficacy of Triazole Derivatives

The evaluation of the antifungal potential of triazole derivatives is critical for the development of new therapeutic agents to combat fungal infections. The following protocols describe the determination of the minimum inhibitory concentration (MIC) of these compounds against various fungal pathogens.

Experimental Protocols

This protocol is a widely accepted method for determining the MIC of an antifungal agent against yeast and filamentous fungi.[7][8][9][10]

Materials:

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Triazole derivative stock solution (typically in DMSO)

  • Fungal inoculum

  • Spectrophotometer or microplate reader

  • Sterile saline or water

  • Vortex mixer

Procedure:

  • Preparation of Antifungal Dilutions:

    • Prepare a stock solution of the triazole derivative in a suitable solvent like DMSO.

    • Perform serial twofold dilutions of the compound in RPMI-1640 medium within a 96-well plate to achieve the desired concentration range. The final volume in each well should be 100 µL.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida spp.) for 24-48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

    • Dilute this suspension in RPMI-1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the positive control. The endpoint can be determined visually or by using a microplate reader at a wavelength of 530 nm.

Data Presentation

The antifungal activity of triazole derivatives is typically summarized by their MIC values.

Triazole DerivativeFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Compound ACandida albicans ATCC 900280.125Fluconazole0.5
Compound ACandida glabrata ATCC 900300.5Fluconazole8
Compound AAspergillus fumigatus ATCC 2043051Voriconazole0.25
Compound BCandida albicans ATCC 900280.0625Fluconazole0.5
Compound BCandida glabrata ATCC 900300.25Fluconazole8
Compound BAspergillus fumigatus ATCC 2043050.5Voriconazole0.25
RavuconazoleCandida albicans0.016-0.12--
PosaconazoleCandida krusei---
VoriconazoleCandida krusei---

Note: The above data is illustrative. Actual values can be found in cited literature.[2][4][11][12]

Visualization of Antifungal Mechanism and Workflow

The primary antifungal mechanism of triazoles involves the inhibition of CYP51.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_outcome Outcome Lanosterol Lanosterol Intermediate 14-demethyl lanosterol Lanosterol->Intermediate CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol Disrupted_Membrane Disrupted Fungal Cell Membrane Integrity Triazole Triazole Derivative Triazole->Lanosterol Inhibits Fungal_Death Fungal Cell Death/ Growth Inhibition Disrupted_Membrane->Fungal_Death

Mechanism of Triazole Antifungal Activity.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Compound Prepare Triazole Derivative Dilutions Inoculate Inoculate 96-well Plate Prep_Compound->Inoculate Prep_Inoculum Prepare Fungal Inoculum Prep_Inoculum->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read_Plate Read Plate (Visually or Spectrophotometrically) Incubate->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Triazole Triazole Derivative Triazole->Akt Inhibits G cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Cell_Culture Culture Cancer Cell Lines Treatment Treat with Triazole Derivatives Cell_Culture->Treatment MTT MTT Assay (Viability/IC50) Treatment->MTT Apoptosis Annexin V/PI Assay (Apoptosis) Treatment->Apoptosis Cell_Cycle PI Staining (Cell Cycle) Treatment->Cell_Cycle Xenograft Establish Tumor Xenograft Model MTT->Xenograft Lead Compound Selection Drug_Admin Administer Triazole Derivative Xenograft->Drug_Admin Monitor Monitor Tumor Growth Drug_Admin->Monitor Analyze Analyze Tumor and Tissues Monitor->Analyze

References

Application Notes and Protocols: Derivatization of 3-(4H-1,2,4-triazol-4-yl)phenol for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of triazoles, such as their hydrogen bonding capability and dipole character, contribute to their ability to interact with various biological targets. The derivatization of a 3-(4H-1,2,4-triazol-4-yl)phenol core presents a promising strategy for the development of novel therapeutic agents with enhanced potency and selectivity. This document provides an overview of synthetic approaches, potential biological targets, and detailed experimental protocols for the derivatization and evaluation of this versatile scaffold.

Synthetic Strategies

Further derivatization can be achieved by targeting the phenolic hydroxyl group. Common derivatization strategies include etherification, esterification, and the introduction of various substituents on the phenyl ring to explore structure-activity relationships (SAR).

Potential Biological Activities and Data Presentation

Derivatives of phenolic triazoles have shown significant potential in various therapeutic areas. Based on the activities of structurally related compounds, key areas of interest for derivatives of this compound include anticancer and antimicrobial applications.

Anticancer Activity

Structurally similar triazole derivatives have been investigated as inhibitors of enzymes crucial for cancer progression, such as aromatase and steroid sulfatase (STS).[1][2] Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a validated strategy for hormone-dependent breast cancer.[3] Steroid sulfatase is another important target in oncology, as it converts inactive steroid sulfates to their active forms, which can promote tumor growth.[4]

The following tables summarize the in vitro inhibitory activities of a series of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives against steroid sulfatase, providing a reference for the potential potency of derivatized this compound.

Table 1: In Vitro Steroid Sulfatase (STS) Inhibitory Activity of Reference Triazole Derivatives [1][2]

Compound IDSubstitution PatternIC50 (nM)
5l 3,5-difluorophenyl36.78
Irosustat (Reference) --

Table 2: In Vitro Antiproliferative Activity of Reference Triazole Derivatives against Cancer Cell Lines [5]

Compound IDCell LineIC50 (µM)
17 MCF-70.31
22 Caco-24.98
25 MCF-74.46
Doxorubicin (Reference) MCF-7-
Antimicrobial Activity

Triazole derivatives are well-established antimicrobial agents. The derivatization of the this compound core could lead to compounds with potent activity against a range of bacterial and fungal pathogens.

Table 3: Minimum Inhibitory Concentration (MIC) of Reference Triazole Derivatives against Bacterial Strains [6]

Compound IDBacterial StrainMIC (µg/mL)
15 (analogue) E. coli-
15 (analogue) B. subtilis-
15 (analogue) P. aeruginosa-
Ceftriaxone (Reference) -5

Signaling Pathways and Experimental Workflows

Aromatase Inhibition Signaling Pathway

Aromatase inhibitors reduce the levels of estrogens, which in turn affects estrogen receptor (ER)-mediated signaling pathways in hormone-dependent cancers. This leads to cell cycle arrest and apoptosis.

Aromatase_Inhibition_Pathway Androgens Androgens Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Activation Triazole_Inhibitor Triazole Derivative (Inhibitor) Triazole_Inhibitor->Aromatase Inhibition Gene_Transcription Gene Transcription (e.g., Cyclin D1, c-myc) ER->Gene_Transcription Modulation Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Apoptosis_Regulation Apoptosis Regulation (Bcl-2 down, Bax up) Gene_Transcription->Apoptosis_Regulation Apoptosis Apoptosis Apoptosis_Regulation->Apoptosis

Caption: Aromatase inhibition pathway.

Steroid Sulfatase (STS) Inhibition Signaling Pathway

STS inhibitors block the hydrolysis of steroid sulfates, thereby reducing the pool of active steroids that can drive cancer cell proliferation.

STS_Inhibition_Pathway E1S Estrone Sulfate (E1S) DHEA Sulfate (DHEAS) STS Steroid Sulfatase (STS) E1S->STS Substrate Active_Steroids Estrone (E1) DHEA STS->Active_Steroids Hydrolysis ER Estrogen Receptor (ER) Active_Steroids->ER Activation Triazole_Inhibitor Triazole Derivative (Inhibitor) Triazole_Inhibitor->STS Inhibition Cell_Proliferation Cell Proliferation & Survival ER->Cell_Proliferation Stimulation

Caption: Steroid Sulfatase (STS) inhibition pathway.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start 3-Aminophenol Synthesis_Core Synthesis of This compound Start->Synthesis_Core Derivatization Derivatization Synthesis_Core->Derivatization Purification Purification & Characterization (NMR, MS, etc.) Derivatization->Purification Screening Primary Screening (e.g., Antiproliferative, Antimicrobial) Purification->Screening Dose_Response Dose-Response Studies (IC50/MIC Determination) Screening->Dose_Response Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) Dose_Response->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization

Caption: General experimental workflow.

Experimental Protocols

Synthesis of 4-(4H-1,2,4-triazol-4-yl)phenol (Reference Protocol for Isomer)[1]

Materials:

  • p-Aminophenol

  • Diformylhydrazine

  • Dimethylformamide (DMF)

  • Hydrothermal reactor

Procedure:

  • Combine equimolar amounts of p-aminophenol and diformylhydrazine in DMF in a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat at an appropriate temperature (e.g., 150-200 °C) for 24-48 hours.

  • Cool the reactor to room temperature.

  • Isolate the product by filtration.

  • Wash the crude product with hot water and hot ethanol to remove unreacted starting materials and byproducts.

  • The final product can be further purified by recrystallization.

In Vitro Aromatase Inhibition Assay (Fluorometric)[8][9]

Materials:

  • Human recombinant aromatase (CYP19A1)

  • Fluorogenic substrate (e.g., dibenzylfluorescein)

  • NADPH regenerating system

  • Test compounds and reference inhibitor (e.g., Letrozole)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitor in assay buffer.

  • In a 96-well plate, add the aromatase enzyme solution to each well.

  • Add the test compounds, reference inhibitor, or vehicle control to the respective wells.

  • Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate and NADPH regenerating system.

  • Immediately measure the fluorescence in kinetic mode for a specified duration (e.g., 60 minutes) at 37°C (e.g., Ex/Em = 488/527 nm).

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.

In Vitro Steroid Sulfatase (STS) Inhibition Assay (Radiometric)[10][11]

Materials:

  • STS enzyme source (e.g., human placental microsomes or cell lysates)

  • Radiolabeled substrate (e.g., [³H]-Estrone Sulfate)

  • Test compounds and reference inhibitor

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Toluene

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitor.

  • Pre-incubate the STS enzyme with the test compounds or vehicle control at 37°C.

  • Initiate the enzymatic reaction by adding the radiolabeled substrate.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Terminate the reaction by adding toluene to extract the unconjugated steroid product.

  • Separate the organic and aqueous phases by centrifugation.

  • Measure the radioactivity in the organic phase using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC50 values.

Antimicrobial Susceptibility Testing (Broth Microdilution)[12][13]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds and reference antibiotics/antifungals

  • 96-well microplates

  • Spectrophotometer or visual inspection

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the inoculum to each well containing the test compound dilutions.

  • Include positive (microorganism with no drug) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cell Viability Assay (MTT Assay) for Anticancer Activity[14][15][16][17]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds and reference drug (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

References

HPLC method development for the analysis of 3-(4H-1,2,4-triazol-4-yl)phenol.

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Analysis of 3-(4H-1,2,4-triazol-4-yl)phenol: Application Notes and Protocols

This document provides a comprehensive guide for the development of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This application note is intended for researchers, scientists, and professionals in the fields of pharmaceutical analysis, drug development, and quality control.

Introduction

This compound is a heterocyclic compound containing both a phenol and a triazole moiety. Triazole derivatives are a significant class of compounds with wide applications, notably as antifungal agents in medicine and fungicides in agriculture.[1] Phenolic compounds are also of great interest due to their diverse biological activities.[2][3][4][5] Accurate and reliable analytical methods are crucial for the quantification of such compounds in various matrices, including pharmaceutical formulations and biological samples. High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique widely employed for the analysis of both triazole and phenolic compounds due to its high resolution, sensitivity, and adaptability.[1][2][6][7]

This application note details a systematic approach to developing a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the analysis of 3-(4H-1,2,4-yl)phenol. RP-HPLC with C18 columns is a popular and effective technique for the analysis of phenolic compounds and triazole derivatives.[1][2]

Materials and Methods

Instrumentation and Equipment
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Analytical balance

  • pH meter

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm or 0.22 µm)

Chemicals and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Formic acid (reagent grade)

  • Acetic acid (reagent grade)

  • Ammonium acetate (reagent grade)

  • Phosphoric acid (reagent grade)

Chromatographic Conditions

The initial chromatographic conditions are based on common practices for the analysis of phenolic and triazole compounds. Optimization will be required to achieve the desired separation and peak shape.

Table 1: Proposed HPLC Method Parameters for the Analysis of this compound

ParameterRecommended Starting ConditionsFurther Optimization Considerations
Column C18, 4.6 x 150 mm, 5 µmC8, Phenyl, Polar-endcapped, or HILIC for highly polar analytes
Mobile Phase A 0.1% Formic acid in Water0.1% Acetic acid, Ammonium acetate buffer (e.g., 10 mM, pH 4-6)
Mobile Phase B AcetonitrileMethanol
Elution Mode GradientIsocratic (if suitable for the separation)
Gradient Program 5% B to 95% B in 15 min, hold for 5 min, return to initial conditionsAdjust slope and hold times based on retention and resolution
Flow Rate 1.0 mL/min0.8 - 1.2 mL/min
Injection Volume 10 µL5 - 20 µL
Column Temperature 30 °C25 - 40 °C
Detection Wavelength To be determined by UV scan (approx. 260 nm)Monitor at multiple wavelengths if impurities have different absorbance maxima
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

  • Sample Preparation: The sample preparation procedure will depend on the matrix. For pharmaceutical formulations, it may involve dissolution in a suitable solvent, followed by filtration. For biological samples, protein precipitation or solid-phase extraction may be necessary.[1][8][9]

Experimental Protocols

Method Development Workflow

The development of a robust HPLC method involves a systematic optimization of the chromatographic parameters.

HPLC Method Development Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Method Validation A Select Column and Mobile Phase B Determine Detection Wavelength (UV Scan) A->B C Initial Gradient Run B->C D Optimize Mobile Phase Composition (Organic Solvent & pH) C->D Evaluate Peak Shape and Retention E Optimize Gradient Profile D->E F Optimize Flow Rate and Temperature E->F G System Suitability Testing F->G Finalized Method H Perform Full Method Validation G->H

Caption: Workflow for HPLC method development.

  • Column and Mobile Phase Selection: Based on the polar nature of the analyte, a C18 column is a good starting point.[1][2] The mobile phase should consist of an aqueous component (A) and an organic modifier (B). The addition of an acid like formic or acetic acid to the aqueous phase helps to suppress the ionization of the phenolic group and improve peak shape.

  • Determination of Detection Wavelength: Dissolve the analyte in the mobile phase and perform a UV scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For many triazole compounds, this is around 260 nm.[1][6]

  • Initial Gradient Run: Perform a broad gradient run (e.g., 5-95% B over 15-20 minutes) to determine the approximate retention time of the analyte and to elute any potential impurities.

  • Optimization of Mobile Phase:

    • Organic Solvent: Compare acetonitrile and methanol as the organic modifier. Acetonitrile often provides better peak shape and lower backpressure.

    • pH: Evaluate the effect of mobile phase pH on retention time and peak shape. A pH range of 3-6 is generally suitable for phenolic compounds.

  • Optimization of Gradient Profile: Adjust the gradient slope to achieve adequate separation of the analyte from any impurities. If the peak of interest elutes very early or very late, adjust the initial and final percentages of the organic modifier. An isocratic method may be suitable if the separation is straightforward.

  • Optimization of Flow Rate and Temperature: Fine-tune the flow rate and column temperature to improve resolution and reduce analysis time.

Method Validation Protocol

Once the method is optimized, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

Method Validation Parameters cluster_main Core Validation Parameters Specificity Specificity Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness

References

Application Notes & Protocols for In Vitro Screening of 1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,4-triazole scaffold is a prominent heterocyclic core in medicinal chemistry, recognized for its unique physicochemical properties, metabolic stability, and bioavailability.[1][2] Derivatives of 1,2,4-triazole exhibit a wide range of pharmacological activities, including antifungal, anticancer, antimicrobial, and anticonvulsant properties.[2][3][4] This versatility makes them a key area of focus in drug discovery and development.[1] These application notes provide detailed protocols for the in vitro screening of 1,2,4-triazole compounds, focusing on two of their most significant therapeutic areas: anticancer and antifungal activity.

Section 1: Screening for Anticancer Activity

1,2,4-triazole derivatives exert their anticancer effects through diverse mechanisms. These include the inhibition of crucial cancer-related enzymes like kinases and topoisomerases, interference with DNA, and the modulation of apoptotic pathways.[1][4] The initial step in evaluating these compounds is to determine their cytotoxic effects on cancer cell lines.

1.1. Signaling Pathway: Diverse Anticancer Mechanisms

The anticancer action of 1,2,4-triazoles is not limited to a single pathway but involves multiple targets within a cancer cell, leading to cell cycle arrest and apoptosis.

anticancer_pathway cluster_0 1,2,4-Triazole Compound cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcome Triazole 1,2,4-Triazole Kinases Kinase Inhibition (e.g., Tyrosine Kinases) Triazole->Kinases Enzymes Enzyme Inhibition (e.g., Topoisomerase) Triazole->Enzymes DNA DNA Interaction Triazole->DNA Apoptosis Apoptosis Induction Triazole->Apoptosis Outcome Cell Cycle Arrest & Tumor Growth Inhibition Kinases->Outcome Enzymes->Outcome DNA->Outcome Apoptosis->Outcome

Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.

1.2. Experimental Workflow: Cytotoxicity Screening

A typical workflow for screening compounds involves preparing the compound and cells, performing the assay, and analyzing the data to determine potency.

experimental_workflow prep Compound Preparation (Stock Solution & Serial Dilutions) treatment Compound Treatment (Incubate 24-72h) prep->treatment seeding Cell Seeding (96-well plate) seeding->treatment assay Cell Viability Assay (e.g., MTT Assay) treatment->assay measure Measure Absorbance (Plate Reader) assay->measure analysis Data Analysis (% Viability vs. Concentration) measure->analysis ic50 Calculate IC50 Value analysis->ic50 antifungal_pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ... CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane (Integrity & Function) Ergosterol->Membrane Triazole 1,2,4-Triazole Compound Triazole->CYP51 Inhibits CYP51->Ergosterol Catalyzes Conversion Disruption Membrane Disruption & Fungal Cell Death CYP51->Disruption Inhibition leads to

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4H-1,2,4-triazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of 3-(4H-1,2,4-triazol-4-yl)phenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for the synthesis of 4-aryl-1,2,4-triazoles, including this compound, is the cyclocondensation reaction between a substituted aminophenol and N,N'-diformylhydrazine.[1] For the synthesis of the target molecule, this involves the reaction of 3-aminophenol with N,N'-diformylhydrazine, typically under heating in a suitable solvent.

Q2: What are the primary challenges and side reactions in this synthesis?

A2: The main challenges include achieving a high yield and purity. Common issues stem from the high temperatures often required, which can lead to the decomposition of starting materials or the final product.[2][3] A significant side reaction can be the formation of isomeric triazole products or other condensation byproducts, which complicates the purification process.[2][4]

Q3: How can the yield of the reaction be improved?

A3: Yield can be enhanced by optimizing reaction parameters such as temperature, reaction time, and solvent. Ensuring the purity of the starting materials, particularly the 3-aminophenol and N,N'-diformylhydrazine, is critical.[2][5] Modern techniques like microwave-assisted synthesis can also be employed to potentially increase yields and significantly reduce reaction times.[3]

Q4: What is the Pellizzari reaction and is it relevant to this synthesis?

A4: The Pellizzari reaction is a classic method for synthesizing 1,2,4-triazoles by reacting an amide with a hydrazide at high temperatures.[3] While the direct reaction of 3-aminophenol with N,N'-diformylhydrazine is not strictly a Pellizzari reaction, the underlying principles of cyclodehydration and the associated challenges, such as high temperatures and potential for side reactions, are highly relevant for troubleshooting and optimization.[2][4][6]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield - Reaction temperature is too low or too high, leading to no reaction or decomposition.[2] - Insufficient reaction time.[2] - Impure or wet starting materials (3-aminophenol, N,N'-diformylhydrazine).[4][5] - Inefficient removal of water byproduct, which can hinder the cyclization.[2]- Optimize the reaction temperature by running small-scale trials at different temperatures (e.g., in 10-20°C increments). - Extend the reaction time and monitor the progress using Thin-Layer Chromatography (TLC). - Ensure starting materials are pure and dry. Recrystallize or dry them if necessary. - If applicable to the reaction setup, consider using a Dean-Stark trap to remove water.
Formation of Multiple Products/Complex Reaction Mixture - High reaction temperatures promoting side reactions or decomposition.[2][5] - Presence of impurities in the starting materials leading to byproducts. - Potential for the formation of Schiff base intermediates or other condensation products.[7][8]- Lower the reaction temperature, even if it requires a longer reaction time. - Use high-purity starting materials. - Analyze the crude reaction mixture by LC-MS to identify the masses of byproducts, which can help in elucidating their structures and adjusting the reaction conditions accordingly.
Difficulty in Product Purification - Similar polarities of the desired product and byproducts. - The product may co-precipitate with unreacted starting materials or impurities.- Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes). - Attempt recrystallization from various solvents or solvent mixtures to find optimal conditions for purification. - Preparative High-Performance Liquid Chromatography (HPLC) can be an effective, albeit more resource-intensive, method for separating closely related compounds.[4]

Data Presentation: Impact of Reaction Conditions on Yield

Parameter Condition Expected Impact on Yield Rationale
Temperature Too LowLowInsufficient energy to overcome the activation barrier for cyclization.
OptimalHighSufficient energy for the desired reaction pathway to proceed efficiently.
Too HighLowIncreased rate of side reactions and potential for thermal decomposition of reactants and/or product.[2]
Reaction Time Too ShortLowIncomplete conversion of starting materials.
OptimalHighAllows for the completion of the reaction.
Too LongMay DecreaseProlonged exposure to high temperatures can lead to product degradation.[2]
Solvent Protic (e.g., Ethanol)ModerateCan participate in hydrogen bonding, but may require higher temperatures.
Aprotic Polar (e.g., DMF)Potentially HighGood solvating power for the reactants; often used in similar syntheses.
High-Boiling Point (e.g., n-butanol)Potentially HighAllows for higher reaction temperatures which can drive the reaction to completion, but also increases the risk of side reactions.[6]
Microwave Irradiation AppliedPotentially HighCan significantly reduce reaction times and improve yields by providing efficient and uniform heating, minimizing thermal decomposition.[3]

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound

This protocol is adapted from the synthesis of related isomers.[1]

Materials:

  • 3-Aminophenol

  • N,N'-Diformylhydrazine

  • Dimethylformamide (DMF)

  • Deionized Water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 3-aminophenol (1 equivalent) and N,N'-diformylhydrazine (1 equivalent) in DMF.

  • Heat the reaction mixture under reflux with stirring. The optimal temperature and time should be determined empirically, but a starting point could be 150-160°C for 24-48 hours.

  • Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture, or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of this compound

This protocol is a proposed adaptation for a more rapid synthesis.[3][6]

Materials:

  • 3-Aminophenol

  • N,N'-Diformylhydrazine

  • n-Butanol

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine 3-aminophenol (1 equivalent) and N,N'-diformylhydrazine (1 equivalent).

  • Add n-butanol as the solvent.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a temperature of approximately 150°C for 1-2 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the residue purified as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reactants Combine 3-Aminophenol and N,N'-Diformylhydrazine in Solvent heating Heat Mixture (Conventional or Microwave) reactants->heating monitoring Monitor by TLC heating->monitoring Periodically cooling Cool to Room Temperature monitoring->cooling Reaction Complete precipitation Precipitate in Ice Water cooling->precipitation filtration Filter and Wash Crude Product precipitation->filtration purify Recrystallization or Column Chromatography filtration->purify analysis Characterize Pure Product (NMR, MS, etc.) purify->analysis

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart cluster_yield Low Yield Troubleshooting cluster_purity_issue Purity Issues decision decision issue issue solution solution start Start Synthesis check_yield Low Yield? start->check_yield temp Optimize Temperature check_yield->temp Yes check_purity Complex Mixture? check_yield->check_purity No time Increase Reaction Time temp->time purity Check Starting Material Purity time->purity purity->start lower_temp Lower Reaction Temp check_purity->lower_temp Yes end High Yield, Pure Product check_purity->end No chromatography Optimize Chromatography lower_temp->chromatography recrystallize Try Different Recrystallization Solvents chromatography->recrystallize recrystallize->start

Caption: Troubleshooting flowchart for optimizing synthesis yield and purity.

signaling_pathway cluster_synthesis Chemical Synthesis cluster_development Drug Development cluster_target Biological Target Interaction Start Starting Materials (e.g., 3-Aminophenol) Triazole This compound Start->Triazole Cyclocondensation Screening Biological Screening Triazole->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Target Protein Target (e.g., Enzyme, Receptor) Lead_Opt->Target Clinical Clinical Trials Preclinical->Clinical Effect Therapeutic Effect (e.g., Anti-inflammatory, Antifungal) Target->Effect Modulation

Caption: Role of 1,2,4-triazoles in the drug development pipeline.

References

Technical Support Center: Purification of 3-(4H-1,2,4-triazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 3-(4H-1,2,4-triazol-4-yl)phenol. It is intended for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While a definitive impurity profile depends on the specific synthetic route, common impurities can be broadly categorized:

  • Unreacted Starting Materials: Residual 3-aminophenol is a likely impurity. Depending on the synthetic method, other precursors may also be present.

  • Isomeric Byproducts: Isomers such as 2-(4H-1,2,4-triazol-4-yl)phenol and 4-(4H-1,2,4-triazol-4-yl)phenol could form, particularly if the reaction conditions are not stringently controlled.

  • Side-Reaction Products: The reaction of 3-aminophenol can sometimes lead to the formation of other organic impurities.[1]

  • Degradation Products: Phenolic compounds can be susceptible to oxidation, leading to colored impurities, especially if exposed to air and light for extended periods.

  • Inorganic Salts: Salts originating from reagents or catalysts used in the synthesis may be present.[1]

  • Residual Solvents: Solvents used in the synthesis or initial work-up that are not completely removed can be present in the crude product.[1]

Q2: What are the recommended primary purification strategies for this compound?

A2: The two most effective and commonly used purification techniques for compounds of this nature are recrystallization and column chromatography.

  • Recrystallization is often the first method of choice for removing small amounts of impurities from a solid sample, provided a suitable solvent can be found.

  • Column Chromatography is a more powerful technique for separating the desired compound from significant amounts of impurities, especially those with similar solubility profiles.

Q3: How do I choose between recrystallization and column chromatography?

A3: The choice of purification method depends on the purity of your crude product and the nature of the impurities.

  • For relatively pure crude product (e.g., >90% purity): Recrystallization is often sufficient to achieve high purity.

  • For a complex mixture with multiple impurities or impurities with similar polarity to the product: Column chromatography is generally necessary for effective separation.

A workflow for selecting the appropriate purification strategy is outlined below.

Purification Strategy Selection Figure 1. Decision workflow for purification strategy. start Crude this compound tlc_analysis Analyze by TLC start->tlc_analysis decision Single major spot with minor impurities? tlc_analysis->decision recrystallization Recrystallization decision->recrystallization Yes column_chromatography Column Chromatography decision->column_chromatography No purity_check_recryst Check Purity (TLC, NMR, etc.) recrystallization->purity_check_recryst purity_check_column Check Purity (TLC, NMR, etc.) column_chromatography->purity_check_column pure_product Pure Product purity_check_recryst->pure_product purity_check_column->pure_product

Caption: A decision tree to guide the selection of an appropriate purification strategy for crude this compound.

Troubleshooting Guides

Recrystallization

Problem 1: The compound does not dissolve in the hot solvent.

Possible CauseSolution
Incorrect solvent choice. The polarity of the solvent may be too low. Try a more polar solvent. For phenolic triazoles, polar protic solvents like ethanol or ethanol/water mixtures are often effective.[2]
Insufficient solvent. Add more solvent in small portions until the compound dissolves. Be mindful that using an excessive amount of solvent will lead to low recovery.[2]

Problem 2: The compound "oils out" instead of crystallizing.

Possible CauseSolution
The solution is supersaturated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.
The boiling point of the solvent is higher than the melting point of the compound. Choose a solvent with a lower boiling point.
High concentration of impurities. Consider a preliminary purification step like a simple filtration or a quick column chromatography before recrystallization.

Problem 3: No crystals form upon cooling.

Possible CauseSolution
The solution is not saturated. Evaporate some of the solvent to increase the concentration of the compound and then try cooling again.
Supersaturation. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.[2]
Cooling is too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Problem 4: Low recovery of the purified product.

Possible CauseSolution
Too much solvent was used. Concentrate the mother liquor (the solution left after filtering the crystals) and cool it to obtain a second crop of crystals.[2]
The compound is too soluble in the chosen solvent at low temperatures. Select a different solvent or use a mixed solvent system where the compound is less soluble when cold.[2]
Premature crystallization during hot filtration. Ensure the funnel and receiving flask are pre-heated before filtering the hot solution.[2]
Column Chromatography

Problem 1: The compound does not move from the baseline on the TLC plate.

Possible CauseSolution
The eluent is not polar enough. Increase the polarity of the mobile phase. For phenolic compounds, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is common. Gradually increasing the proportion of the polar solvent should increase the Rf value.
The compound is highly polar. Consider using a more polar stationary phase, such as alumina, or employ reverse-phase chromatography with a C18 column and a polar mobile phase (e.g., water/acetonitrile or water/methanol).

Problem 2: Poor separation of the product from impurities.

Possible CauseSolution
Inappropriate solvent system. The polarity of the eluent may be too high, causing all components to move too quickly up the column. Try a less polar solvent system. Fine-tune the solvent ratio to maximize the difference in Rf values between your product and the impurities.
Column overloading. Too much sample was loaded onto the column. Use a larger column or load less material.
Improper column packing. Air bubbles or cracks in the stationary phase can lead to poor separation. Ensure the column is packed uniformly.

Problem 3: The compound streaks on the TLC plate or column.

Possible CauseSolution
The sample is too concentrated. Dilute the sample before loading it onto the column or spotting it on the TLC plate.
The compound is acidic or basic. The phenolic hydroxyl group is acidic. Adding a small amount of a modifying agent to the eluent, such as a few drops of acetic acid for an acidic compound, can sometimes improve peak shape.
Interaction with the stationary phase. The compound may be strongly interacting with the silica gel. Deactivating the silica gel by adding a small percentage of a polar solvent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can help.

Quantitative Data

The following table summarizes typical solvent systems used for the purification of related phenolic and triazole compounds. Note that optimal conditions for this compound may need to be determined empirically.

Purification MethodCompound TypeTypical Solvent System(s)Expected Purity ImprovementReference
Recrystallization1,2,4-Triazole derivativesEthanol, Ethanol/Water, n-Butanol, Ethyl Acetate/HexaneCan achieve >99% purity from a relatively pure crude product.[2]
Recrystallization4-(1H-1,2,4-triazol-1-yl)phenolEthanolYield: 74%[3]
Column ChromatographyPhenolic compoundsChloroform/Methanol gradients (e.g., 90:10 to 50:50)Effective for separating compounds with different polarities.[4]
Column Chromatography4-Aryl-4H-1,2,4-triazoles5% Methanol in DichloromethaneCan isolate the product from a complex reaction mixture.[5]

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Ethanol or an ethanol/water mixture is a good starting point.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

General Protocol for Column Chromatography
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system that gives your product an Rf value of approximately 0.3-0.4 and separates it well from impurities. A good starting point for a phenolic triazole would be a mixture of hexane and ethyl acetate or dichloromethane and methanol.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it carefully onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions as the solvent flows through. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Below is a diagram illustrating a typical column chromatography workflow.

Column Chromatography Workflow Figure 2. General workflow for column chromatography. start Crude Product tlc Develop TLC Method start->tlc pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: A step-by-step workflow for the purification of a compound using column chromatography.

References

Technical Support Center: Synthesis of 4H-1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4H-1,2,4-triazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing the 4H-1,2,4-triazole ring?

A1: The most prevalent methods involve the cyclization of intermediates derived from hydrazines or their derivatives. Key starting materials include:

  • Hydrazides and Amidines/Secondary Amides: Reaction between hydrazides and amidines or activated secondary amides is a common route.[1][2][3]

  • Thiosemicarbazides: Cyclization of 1,4-disubstituted thiosemicarbazides is a classic and widely used method.[4]

  • Amidrazones: Oxidative cyclization of amidrazones, often with aldehydes, provides an environmentally benign pathway.[1]

  • Nitriles and Hydrazines: Direct condensation of nitriles with hydrazides can be effective, especially under microwave irradiation.[5]

Q2: My reaction to form the triazole ring is not proceeding or giving very low yields. What are the initial checks I should perform?

A2: Low conversion is a frequent issue. Start by verifying the following:

  • Reagent Purity: Ensure the purity of your starting materials, especially hydrazines, which can degrade over time.

  • Solvent Quality: Use anhydrous solvents where necessary, as water can interfere with condensation and cyclization steps.

  • Reaction Atmosphere: Some reactions, particularly those using metal catalysts, are sensitive to air and require an inert atmosphere (e.g., Nitrogen or Argon). Conversely, some oxidative cyclizations require air or oxygen.[6]

  • Temperature Control: Verify that the reaction is being conducted at the optimal temperature. Many cyclization steps require significant heat or microwave irradiation to proceed efficiently.[2][5]

Q3: I am observing the formation of multiple products. What could be the cause?

A3: The formation of multiple products often points to issues with regioselectivity or competing side reactions. For instance, when using unsymmetrical precursors, different isomers of the triazole can form. Some synthetic methods offer high regioselectivity, such as the use of specific oxamide-derived amidine reagents which yield 1,5-disubstituted-1,2,4-triazoles with complete regioselectivity.[7] Side reactions can include the formation of oxadiazoles or other heterocyclic systems.

Q4: Are there "green" or more environmentally friendly methods for 4H-1,2,4-triazole synthesis?

A4: Yes, several modern methods focus on reducing environmental impact. These include:

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, energy consumption, and often allows for solvent-free conditions.[5]

  • Catalytic Oxidative Cyclization: Using catalysts like Ceric Ammonium Nitrate (CAN) or copper complexes with air as the oxidant is a greener alternative to stoichiometric heavy-metal oxidants.[1][6] Water is often the only byproduct in these reactions.[6]

  • Recyclable Reaction Media: The use of media like polyethylene glycol (PEG) has been reported for environmentally benign synthesis.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield / No Reaction 1. Incomplete activation of amide/carboxylic acid. 2. Insufficient temperature for cyclodehydration. 3. Steric hindrance from bulky substituents.[3] 4. Deactivation of catalyst (if applicable).1. For amide-based routes, use an effective activating agent like triflic anhydride.[2] 2. Switch from conventional heating to microwave irradiation to enhance reaction rates.[1][5] 3. Increase reaction time or temperature. Consider a different synthetic route if steric hindrance is significant. 4. Ensure catalyst is fresh and reaction is free of catalyst poisons.
Formation of Side Products (e.g., Oxadiazoles, Isomers) 1. Incorrect cyclization conditions (e.g., pH). 2. Lack of regiocontrol in the initial condensation step. 3. For thiosemicarbazide routes, undesired desulfurization can occur.[1]1. In base-catalyzed cyclizations (e.g., from thiosemicarbazides), carefully control the base concentration (e.g., 8% NaOH).[8] 2. Employ a synthetic strategy known for high regioselectivity, such as using pre-formed amidine reagents.[7][9] 3. Optimize reaction time; prolonged heating can sometimes lead to desulfurization.[1]
Difficult Purification 1. Presence of unreacted starting materials with similar polarity to the product. 2. Formation of tar or polymeric byproducts. 3. Product is highly polar and streaks on silica gel.1. Ensure the reaction goes to completion. Consider a liquid-liquid extraction to remove water-soluble starting materials like hydrazine salts. 2. Filter the crude reaction mixture through a plug of silica or celite before column chromatography. 3. Try a different stationary phase (e.g., alumina) or a different eluent system. Recrystallization is often a highly effective purification method for crystalline triazole products.[10]
Poor Functional Group Tolerance 1. Harsh reagents (e.g., strong acids, high temperatures) are degrading sensitive functional groups. 2. Metal catalyst is reacting with other functional groups on the molecule.1. Switch to a method that employs milder conditions. For example, reactions using oxamide-derived amidines proceed under very mild conditions.[7] 2. Choose a metal-free synthetic route, such as iodine-catalyzed oxidative cyclization.[9]

Visual Guides & Workflows

G cluster_0 General Synthesis Workflow SM Starting Materials (e.g., Hydrazide, Amidine) IM Intermediate Formation (e.g., Acyl-amidine, Thiosemicarbazide) SM->IM Condensation CYC Cyclization & Aromatization (Heat, Microwave, or Oxidant) IM->CYC Ring Closure PRD Crude 4H-1,2,4-Triazole CYC->PRD PUR Purification (Crystallization / Chromatography) PRD->PUR Work-up FIN Final Product PUR->FIN

Caption: General workflow for the synthesis of 4H-1,2,4-triazole compounds.

G cluster_1 Troubleshooting: Low Product Yield Start Low Yield Observed CheckReagents Verify Reagent Purity & Solvent Quality Start->CheckReagents CheckConditions Confirm Temperature & Reaction Time CheckReagents->CheckConditions IncompleteConv Reaction Incomplete? CheckConditions->IncompleteConv SideRxns Side Products Observed? IncompleteConv->SideRxns No Sol_TimeTemp Increase Time/Temp or Use Microwave IncompleteConv->Sol_TimeTemp Yes Sol_Catalyst Check/Replace Catalyst or Activating Agent SideRxns->Sol_Catalyst No, Re-evaluate Sol_Conditions Modify pH or Solvent SideRxns->Sol_Conditions Yes Success Yield Improved Sol_TimeTemp->Success Sol_Catalyst->Success Sol_Route Change Synthetic Route for Better Regioselectivity Sol_Conditions->Sol_Route Sol_Route->Success

Caption: Decision tree for troubleshooting low yields in triazole synthesis.

Key Experimental Protocols

Protocol 1: One-Pot Synthesis from Secondary Amides and Hydrazides[2]

This method utilizes triflic anhydride activation followed by microwave-induced cyclodehydration.

  • Activation: To a solution of the secondary amide (1.0 equiv) in an appropriate solvent (e.g., dichloromethane) at 0 °C, add triflic anhydride (1.1 equiv) dropwise under an inert atmosphere. Stir the mixture for 30 minutes.

  • Addition: Add the hydrazide (1.2 equiv) to the reaction mixture and allow it to warm to room temperature. Stir for 1-2 hours until TLC analysis indicates the consumption of the starting amide.

  • Cyclization: Carefully evaporate the solvent. To the residue, add a high-boiling point solvent (e.g., 1,2-dichlorobenzene).

  • Microwave Irradiation: Heat the mixture in a sealed microwave reactor at 150-200 °C for 15-30 minutes.

  • Work-up and Purification: After cooling, dilute the mixture with a suitable organic solvent and wash with an aqueous basic solution (e.g., sat. NaHCO₃). Dry the organic layer, concentrate it, and purify the residue by column chromatography or recrystallization to obtain the 3,4,5-trisubstituted 1,2,4-triazole.

Protocol 2: Synthesis via Thiosemicarbazide Cyclization[4][8]

This is a robust, two-step method for preparing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

  • Thiosemicarbazide Formation:

    • Dissolve the appropriate acid hydrazide (1.0 equiv) in ethanol.

    • Add the desired isothiocyanate (1.0 equiv) to the solution.

    • Reflux the mixture for 2-4 hours. The product, a 1-acyl-4-aryl-thiosemicarbazide, often precipitates upon cooling.

    • Filter the solid, wash with cold ethanol, and dry.

  • Alkaline Cyclization:

    • Suspend the thiosemicarbazide intermediate (1.0 equiv) in an aqueous solution of sodium hydroxide (e.g., 8% w/v).

    • Reflux the mixture for 4-6 hours until a clear solution is formed.

    • Cool the reaction mixture in an ice bath and acidify with a dilute acid (e.g., HCl) to a pH of 5-6.

    • The triazole-thiol product will precipitate. Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure product.

Quantitative Data Summary

Table 1: Comparison of Yields for 4-Alkyl-3,5-diaryl-4H-1,2,4-triazoles via Suzuki Coupling[11] (Illustrative data based on Suzuki cross-coupling of a dibromo-triazole precursor with various boronic acids)

R-group on Boronic AcidBaseCatalystYield (%)Reaction Time (h)
PhenylK₂CO₃Pd(PPh₃)₄856
4-MethoxyphenylK₂CO₃Pd(PPh₃)₄925
4-NitrophenylK₂CO₃Pd(PPh₃)₄788
2-ThienylNa₂CO₃Pd(PPh₃)₄817
Naphthylt-BuONaPd(PPh₃)₄886

Table 2: Influence of Catalyst and Solvent on a Copper-Catalyzed Triazole Synthesis[6] (Synthesis of a triazolopyridine from 2-aminopyridine and benzonitrile)

Copper SourceAdditiveSolventYield (%)
CuBrZnI₂1,2-Dichlorobenzene (DCB)81
CuIZnI₂DCB75
Cu(OAc)₂ZnI₂DCB45
CuBrNoneDCB23
CuBrZnI₂Toluene56
CuBrZnI₂DMF<10

References

Optimizing reaction conditions for synthesizing triazole derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of triazole derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 1,2,3-triazole derivatives via copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloaddition reactions.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Inactive Catalyst: The Cu(I) catalyst is readily oxidized to inactive Cu(II) by atmospheric oxygen.[1]Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a reducing agent, such as sodium ascorbate, to regenerate Cu(I) from Cu(II) in situ.[1][2] Prepare fresh catalyst solutions before use.
Poor Ligand Choice: The ligand may not be optimal for the specific substrates or reaction conditions, leading to slow reaction rates.For aqueous systems and bioconjugation, water-soluble ligands like THPTA are recommended.[2][3] The ligand-to-copper ratio is crucial and typically ranges from 1:1 to 5:1.[3]
Inappropriate Solvent: The solvent may not be suitable for the solubility of the reactants or the catalyst, or it may interfere with the reaction.For CuAAC, common solvents include t-BuOH/H₂O, DMSO, and various aqueous/organic mixtures.[3][4] For RuAAC, non-protic solvents like benzene, toluene, THF, or dioxane are commonly used.[5]
Low Reaction Temperature: The reaction may be too slow at room temperature.Gentle heating (e.g., 45°C) can accelerate the reaction, but be cautious of potential side reactions or decomposition of starting materials at higher temperatures.[3][6]
Impure Starting Materials: Impurities in the azide or alkyne starting materials can inhibit the catalyst or lead to side reactions.Purify starting materials before use. Azides, in particular, should be handled with care due to their potential instability.[7]
Substrate Steric Hindrance: Bulky substituents on the azide or alkyne can hinder the cycloaddition.[8]Increase catalyst loading or reaction time. Consider using a different catalyst or ligand system that is less sensitive to steric effects.

Issue 2: Formation of Side Products

Side Product Potential Cause Recommended Solution
Homocoupling of Alkynes (Glasner Coupling): This is a common side reaction in CuAAC, especially in the presence of oxygen.Maintain a low concentration of free Cu(I) by using a suitable ligand.[2] Ensure the reaction is carried out under anaerobic conditions.
Formation of 1,5-disubstituted Triazole in CuAAC: While CuAAC is highly regioselective for the 1,4-isomer, trace amounts of the 1,5-isomer can sometimes be observed.The choice of ligand and reaction conditions can influence regioselectivity. Ensure the use of a well-established CuAAC protocol.
Formation of 1,4-disubstituted Triazole in RuAAC: RuAAC is regioselective for the 1,5-isomer, but contamination with the 1,4-isomer can occur.The purity of the ruthenium catalyst is critical. Use a well-defined catalyst such as [Cp*RuCl] complexes to ensure high regioselectivity for the 1,5-isomer.[9][10]
Oxidative Damage to Biomolecules (in Bioconjugation): Reactive oxygen species generated by the Cu(I)/ascorbate system can damage sensitive biomolecules.[2]Use a copper-chelating ligand to protect the biomolecule.[11] Adding aminoguanidine can help intercept byproducts of ascorbate oxidation.[2]

Issue 3: Difficulty in Product Purification

Problem Potential Cause Recommended Solution
Removal of Copper Catalyst: Residual copper can be difficult to remove from the final product.Wash the crude product with an aqueous solution of a chelating agent like EDTA or ammonia.[4] Column chromatography on silica gel is also effective.[4]
Separation of Regioisomers: If a mixture of 1,4- and 1,5-disubstituted triazoles is formed, their separation can be challenging.Optimize the reaction conditions to favor the formation of a single regioisomer. Flash chromatography on silica gel can be used to separate the isomers.[12]
Product is Water-Soluble: The triazole derivative may be soluble in the aqueous phase during workup.Check the aqueous layer for your product.[13] If necessary, use a different workup procedure, such as extraction with a more polar organic solvent or lyophilization.

Frequently Asked Questions (FAQs)

Q1: What is the main difference between Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC) Azide-Alkyne Cycloaddition?

A1: The primary difference lies in the regioselectivity of the reaction. CuAAC selectively produces 1,4-disubstituted 1,2,3-triazoles, while RuAAC yields 1,5-disubstituted 1,2,3-triazoles.[5][10] Additionally, RuAAC can be used with both terminal and internal alkynes, whereas CuAAC is generally limited to terminal alkynes.[1][10]

Q2: How can I monitor the progress of my triazole synthesis reaction?

A2: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4] For bioconjugation reactions, fluorogenic assays using coumarin azide can be employed to follow the reaction progress by observing the increase in fluorescence upon triazole formation.[2]

Q3: What are the key parameters to optimize for a successful CuAAC reaction?

A3: Key parameters to optimize include the choice of copper source (e.g., CuSO₄ with a reducing agent or a Cu(I) salt), the ligand, the solvent system, the reaction temperature, and the stoichiometry of the reactants.[3]

Q4: Are there any safety precautions I should take when working with azides?

A4: Yes, organic azides, especially low molecular weight ones, can be explosive and should be handled with care.[7] It is advisable to avoid heating them to high temperatures and to use appropriate personal protective equipment. Whenever possible, consider generating the azide in situ to avoid isolating and handling the potentially hazardous intermediate.[14]

Q5: Can I perform triazole synthesis without a metal catalyst?

A5: Yes, the original Huisgen 1,3-dipolar cycloaddition is a thermal reaction that does not require a metal catalyst. However, it often requires elevated temperatures and can produce a mixture of 1,4- and 1,5-regioisomers.[10] There are also strain-promoted azide-alkyne cycloaddition (SPAAC) reactions that are metal-free, but these require the use of strained cyclooctynes.

Data Presentation

Table 1: Typical Reaction Conditions for CuAAC

ParameterTypical Range / ConditionReference(s)
Reactant Stoichiometry (Alkyne:Azide) 1:1 to 1:2[3]
Catalyst Loading (Copper) 0.5 mol% to 5 mol% (small molecules); 50-100 µM (bioconjugation)[2][3]
Ligand to Copper Ratio 1:1 to 5:1[3]
Reducing Agent (e.g., Sodium Ascorbate) 5-10 mol% (small molecules); 5 mM (bioconjugation)[4][15]
Solvent System t-BuOH/H₂O, DMSO, PBS, aqueous/organic mixtures[3][4]
Temperature Room temperature (can be gently heated, e.g., 45°C)[3]
Reaction Time 15 minutes to several hours[3]

Table 2: Comparison of CuAAC and RuAAC

FeatureCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)Reference(s)
Product 1,4-disubstituted 1,2,3-triazole1,5-disubstituted 1,2,3-triazole[5][10]
Alkyne Substrate Terminal alkynesTerminal and internal alkynes[1][10]
Catalyst Cu(I) species (e.g., from CuSO₄ + Na-ascorbate)[CpRuCl] complexes (e.g., CpRuCl(PPh₃)₂, Cp*RuCl(COD))[1][16]
Typical Solvents Protic and aprotic solvents (e.g., t-BuOH/H₂O, DMSO)Non-protic solvents (e.g., benzene, toluene, THF)[3][5]
Mechanism Involves a copper acetylide intermediateInvolves a ruthenacycle intermediate via oxidative coupling[10][16]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Small Molecule Synthesis [4]

  • Preparation: Dissolve the azide (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and H₂O).

  • Catalyst and Reductant Addition: In separate vials, prepare a fresh aqueous solution of sodium ascorbate (5-10 mol%) and an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%).

  • Reaction Initiation: With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the addition of the CuSO₄·5H₂O solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) [5]

  • Preparation: In a reaction vessel under an inert atmosphere, dissolve the azide (1.0 equivalent) and the alkyne (1.0-1.2 equivalents) in a non-protic solvent (e.g., toluene or dichloroethane).

  • Catalyst Addition: Add the ruthenium catalyst, such as Cp*RuCl(COD) (1 mol%), to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 45-80°C) and stir for the required time (typically several hours).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow_CuAAC cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Azide & Alkyne in Solvent B Add Sodium Ascorbate A->B Vigorous Stirring C Add CuSO4 Solution B->C D Stir at Room Temperature C->D Monitor by TLC/LC-MS E Dilute with Water & Extract D->E F Purify by Chromatography E->F G G F->G Pure Triazole Product

Caption: General experimental workflow for a typical CuAAC reaction.

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Starting Materials Start Low or No Product Yield C1 Inactive Catalyst (Cu(II) formation) Start->C1 C2 Poor Ligand Choice Start->C2 RC1 Inappropriate Solvent Start->RC1 RC2 Low Reaction Temperature Start->RC2 R1 Impure Starting Materials Start->R1 R2 Steric Hindrance Start->R2 S1 Use Inert Atmosphere & Reducing Agent C1->S1 S2 Optimize Ligand & Ligand:Cu Ratio C2->S2 SR1 Select Solvent for Reactant Solubility RC1->SR1 SR2 Gently Heat Reaction RC2->SR2 SS1 Purify Reagents Before Use R1->SS1 SS2 Increase Catalyst Loading/Time R2->SS2

References

Identifying and minimizing side products in triazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges in triazole synthesis, with a focus on identifying and minimizing side products. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.

Frequently Asked Questions (FAQs)

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Q1: What are the most common side products in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and how can I avoid them?

A1: The most prevalent side reaction in CuAAC is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which results in a diyne byproduct.[1] This reaction is promoted by the presence of oxygen and Cu(II) ions. Additionally, the copper/ascorbate system can generate reactive oxygen species (ROS), leading to the degradation of sensitive substrates.[1] In some cases, radical-radical coupling and the cleavage of aromatic propargyl ethers have also been observed.[1]

To minimize these side products:

  • Maintain Anaerobic Conditions: Degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Use a Reducing Agent: A sufficient amount of a reducing agent, such as sodium ascorbate, helps to keep the copper in its active Cu(I) oxidation state.[1][2] A slight excess of sodium ascorbate is recommended to prevent oxidative homocoupling.[2]

  • Employ Stabilizing Ligands: Copper-stabilizing ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can protect the catalyst from oxidation, accelerate the reaction, and reduce the generation of ROS.[1]

Q2: My CuAAC reaction is sluggish or not going to completion. What are the likely causes?

A2: Several factors can lead to a slow or incomplete CuAAC reaction:

  • Inactive Catalyst: The active catalyst is Cu(I). If you are starting with a Cu(II) salt like CuSO₄, ensure you have an adequate amount of a reducing agent (e.g., sodium ascorbate) to generate and maintain the Cu(I) state.

  • Catalyst Poisoning: Certain functional groups, especially thiols, can coordinate strongly with the copper catalyst and inhibit its activity.

  • Insufficient Mixing: In biphasic solvent systems (e.g., tert-butanol/water), vigorous stirring is crucial for the reaction to proceed efficiently.

  • Low Reactant Concentration: "Click" reactions, while generally efficient, can be slow at very low concentrations. If possible, increasing the concentration of your reactants may improve the reaction rate.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Q3: Why would I use a Ruthenium-catalyzed reaction (RuAAC) instead of a Copper-catalyzed one (CuAAC)?

A3: RuAAC provides the 1,5-disubstituted 1,2,3-triazole regioisomer, which is complementary to the 1,4-disubstituted product obtained from CuAAC.[3][4] Furthermore, RuAAC can tolerate internal alkynes, which is a limitation of the CuAAC reaction, thus expanding the scope of accessible triazole products.[4][5]

Q4: My RuAAC reaction with an aryl azide is giving a low yield and multiple byproducts. How can I improve this?

A4: Reactions of aryl azides in RuAAC are often problematic, leading to low yields and the formation of byproducts.[3][5] This can be due to catalyst deactivation.[3] To address this, consider the following:

  • Catalyst Choice: The catalyst [CpRuCl]₄ has been shown to be more effective than the commonly used CpRuCl(PPh₃)₂ for reactions involving aryl azides.[3]

  • Solvent: Dimethylformamide (DMF) is often a superior solvent for RuAAC reactions with aryl azides.[3]

  • Microwave Irradiation: Employing microwave irradiation can lead to higher yields, a cleaner product profile, and shorter reaction times.[3]

1,2,4-Triazole Synthesis

Q5: I am trying to synthesize a 1,2,4-triazole from a hydrazide and an imide (Einhorn-Brunner reaction), but I am getting a significant amount of a 1,3,4-oxadiazole side product. How can I prevent this?

A5: The formation of a 1,3,4-oxadiazole is a common competing cyclization pathway in 1,2,4-triazole synthesis, especially when using hydrazides.[6] To favor the formation of the desired 1,2,4-triazole:

  • Ensure Anhydrous Conditions: The presence of water can promote the formation of the oxadiazole. Ensure all reagents and solvents are dry.[6]

  • Lower the Reaction Temperature: Higher temperatures can sometimes favor the oxadiazole pathway. Running the reaction at a lower temperature for a longer duration may increase the yield of the triazole.[6]

  • Choice of Acylating Agent: The nature of the acylating agent can influence the reaction pathway.[6] Experimenting with different activating groups may be necessary.

Dimroth Rearrangement

Q6: What is the Dimroth rearrangement, and how can I control it?

A6: The Dimroth rearrangement is an isomerization reaction where endocyclic and exocyclic nitrogen atoms in a triazole ring switch places.[7][8] This rearrangement can be facilitated by acidic or basic conditions, as well as by heat.[8][9] The presence of certain substituents can also influence the likelihood of this rearrangement.[8] To control it:

  • Maintain Neutral pH: If the rearrangement is undesirable, maintain a neutral pH during the reaction and workup.

  • Control Temperature: Avoid excessive heating, as the rearrangement can be thermally induced.

  • Strategic Synthesis: In some cases, the rearrangement can be used strategically to access a thermodynamically more stable isomer that is difficult to synthesize directly.[8]

Troubleshooting Guides

CuAAC Reactions
Problem Potential Cause(s) Recommended Solution(s)
High levels of diyne (Glaser coupling) byproduct 1. Presence of oxygen. 2. Insufficient reducing agent. 3. Inactive reducing agent.1. Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar). 2. Increase the equivalents of sodium ascorbate (e.g., 5-10 mol%).[10] 3. Use a freshly prepared solution of sodium ascorbate.
Low or no triazole product yield 1. Copper catalyst oxidation (Cu(I) → Cu(II)). 2. Presence of coordinating functional groups (e.g., thiols) on substrates. 3. Low reactant concentration.1. Add a stabilizing ligand (e.g., THPTA, TBTA) in a 1:5 to 5:1 ligand-to-copper ratio.[10] 2. Protect coordinating functional groups prior to the reaction. 3. Increase reactant concentrations if possible.
Degradation of sensitive substrates (e.g., proteins) 1. Generation of Reactive Oxygen Species (ROS). 2. Reaction of ascorbate oxidation byproducts with the substrate.1. Use a stabilizing ligand to minimize ROS generation. 2. Add aminoguanidine to the reaction mixture to scavenge reactive carbonyl byproducts from ascorbate oxidation.
1,2,4-Triazole Synthesis (from Hydrazides)
Problem Potential Cause(s) Recommended Solution(s)
Formation of 1,3,4-oxadiazole byproduct 1. Presence of water. 2. High reaction temperature.1. Use anhydrous solvents and reagents. Dry glassware thoroughly.[6] 2. Lower the reaction temperature and extend the reaction time.[6]
Formation of isomeric mixtures (e.g., N-1 vs. N-4 alkylation) 1. Non-selective alkylation conditions.1. Vary the base, solvent, and electrophile to influence regioselectivity. 2. Consider using a catalyst known to direct regioselectivity.
Low or no yield 1. Impure or hygroscopic starting materials (hydrazides). 2. Insufficient reaction time or temperature.1. Ensure starting materials are pure and dry.[6] 2. Monitor the reaction by TLC and adjust time/temperature accordingly. Consider microwave-assisted synthesis to improve yields and reduce reaction times.[6]

Data Presentation

Effect of Reaction Atmosphere on CuAAC Yield

The presence of oxygen is a critical factor in the formation of the Glaser coupling byproduct. Performing the reaction under anaerobic conditions can significantly improve the yield of the desired triazole product.

Reaction Condition Ligand Yield of Triazole Product Notes
Aerobic (in air)Tris(triazole) ligandProne to protein oxidationEven with a stabilizing ligand, oxidation of sensitive substrates can occur in the presence of air.
AnaerobicBis(triazole) ligandReaction complete in 40 minAnaerobic conditions not only prevent substrate oxidation but can also greatly accelerate the CuAAC reaction with the appropriate ligand.

Data adapted from a study on the effects of anaerobic conditions on CuAAC reactions for bioconjugation.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with In Situ Catalyst Generation

This protocol is a general starting point for a small-scale CuAAC reaction.

Materials:

  • Azide-containing substrate

  • Alkyne-containing substrate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., 1:1 mixture of tert-butanol and water)

Procedure:

  • To a round-bottom flask, add the azide (1.1 eq) and the alkyne (1.0 eq).

  • Add the solvent system (e.g., 1:1 t-BuOH/H₂O) to achieve a desired concentration. Stir the mixture to create a homogeneous suspension.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Once complete, quench the reaction by adding a saturated aqueous solution of NH₄OH and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Minimizing 1,3,4-Oxadiazole Formation in 1,2,4-Triazole Synthesis

This protocol is adapted from the Einhorn-Brunner reaction, with modifications to disfavor the formation of the 1,3,4-oxadiazole byproduct.

Materials:

  • Unsymmetrical diacylamine (imide)

  • Alkyl hydrazine

  • Glacial acetic acid (anhydrous)

Procedure:

  • Drying: Ensure all glassware is oven-dried before use. Use anhydrous glacial acetic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve the imide (1.0 eq) in anhydrous glacial acetic acid with stirring.

  • Hydrazine Addition: Add the alkyl hydrazine (1.0-1.2 eq) to the solution.

  • Heating: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C). Avoid excessively high temperatures which can favor oxadiazole formation.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The goal is to consume the limiting starting material without prolonged heating that could lead to side product formation.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification: Dry the crude product under vacuum. The desired 1,2,4-triazole can be purified from any isomeric byproducts or unreacted starting material by column chromatography or recrystallization.

Visualizations

Logical Workflow for CuAAC Reaction Optimization

CuAAC_Optimization_Workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis & Troubleshooting start Define Reaction: Azide and Alkyne Substrates reagents Prepare Stock Solutions: - CuSO4 (e.g., 20 mM) - Ligand (e.g., THPTA, 50 mM) - Sodium Ascorbate (e.g., 100 mM) start->reagents mix_substrates Combine Azide and Alkyne in Degassed Solvent reagents->mix_substrates premix_catalyst Premix CuSO4 and Ligand (e.g., 1:5 ratio) reagents->premix_catalyst add_catalyst Add Catalyst Complex to Substrate Mixture mix_substrates->add_catalyst premix_catalyst->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate monitor Monitor Progress (TLC, LC-MS) initiate->monitor workup Workup and Purify monitor->workup analyze Analyze Purity and Yield workup->analyze troubleshoot Troubleshoot? (Low yield, side products) analyze->troubleshoot troubleshoot->start Yes success Successful Synthesis troubleshoot->success No

Caption: Workflow for optimizing a CuAAC reaction.

Competing Pathways in 1,2,4-Triazole vs. 1,3,4-Oxadiazole Synthesis

Competing_Pathways cluster_triazole 1,2,4-Triazole Pathway cluster_oxadiazole 1,3,4-Oxadiazole Pathway (Side Reaction) start Acyl Hydrazide + Acylating Agent intermediate Diacylhydrazine Intermediate start->intermediate path_A Cyclization (Dehydration) intermediate->path_A path_B Alternative Cyclization (Dehydration) intermediate->path_B product_A 1,2,4-Triazole path_A->product_A condition_A Anhydrous Conditions, Lower Temperature condition_A->path_A product_B 1,3,4-Oxadiazole path_B->product_B condition_B Presence of Water, Higher Temperature condition_B->path_B

Caption: Competing reaction pathways in 1,2,4-triazole synthesis.

References

Technical Support Center: Resolving Solubility Challenges of 3-(4H-1,2,4-triazol-4-yl)phenol in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-(4H-1,2,4-triazol-4-yl)phenol during in vitro and in vivo experiments.

Troubleshooting Guide

Compound precipitation can significantly compromise experimental results by lowering the effective concentration and introducing artifacts.[1] The following guide outlines common observations, their potential causes, and recommended solutions to address the precipitation of this compound.

ObservationPotential CauseRecommended Solution
Immediate Precipitation Upon Dilution into Aqueous Buffer/Media "Solvent Shock" : The rapid change in solvent polarity when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous solution.[1]- Add the compound stock solution dropwise to the pre-warmed (e.g., 37°C) aqueous solution while gently vortexing or stirring.[1][2] - Perform serial dilutions of the stock solution in the assay buffer or medium.[1]
High Final Concentration : The final concentration of the compound exceeds its solubility limit in the aqueous medium.[2]- Decrease the final working concentration of the compound.[2] - Determine the maximum soluble concentration through a solubility test.[2]
Precipitation Over Time in Incubator (e.g., 37°C) Temperature Shift : Decreased solubility at physiological temperatures compared to room temperature.[1]- Pre-warm the cell culture media to 37°C before adding the compound.[1] - Ensure the incubator temperature is stable.[1]
pH Shift in Media : Changes in the pH of the culture medium due to the CO2 environment or cellular metabolism can affect the solubility of ionizable compounds.[1][2]- Ensure the medium is properly buffered for the incubator's CO2 concentration (e.g., using HEPES).[1] - Evaluate the compound's solubility at different pH values to understand its sensitivity.[1]
Interaction with Media Components : The compound may interact with salts, proteins, or other components in the cell culture medium, leading to precipitation.[1]- Test the compound's solubility in the specific medium used for your experiments.[1] - Be aware that switching between serum-free and serum-containing media can alter solubility.[1]
Compound Insoluble in Primary Solvent (e.g., DMSO) Compound Characteristics : The intrinsic properties of the compound may limit its solubility even in common organic solvents.- Try gentle heating (e.g., up to 50°C) or sonication to aid dissolution in DMSO, provided the compound is thermally stable.[3] - Use a fresh, anhydrous bottle of DMSO, as absorbed water can reduce its solvating power.[4] - Consider alternative organic solvents such as ethanol, methanol, or dimethylformamide (DMF), but always check for compatibility with your assay system.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for this compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common starting point for dissolving many organic small molecules for use in biological assays.[6] If solubility in DMSO is limited, other organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can be considered, but their compatibility with the specific assay must be verified.[4][5]

Q2: How can I determine the maximum soluble concentration of this compound in my assay medium?

A2: A practical approach is to perform a serial dilution of a high-concentration stock solution into your assay medium.[2] Visually inspect each dilution for any signs of precipitation immediately after preparation and after incubation under assay conditions (e.g., 37°C). The highest concentration that remains clear is your approximate maximum soluble concentration.

Q3: Can pH adjustment improve the solubility of this compound?

A3: Yes, pH can significantly influence the solubility of ionizable compounds.[] Phenolic compounds, in particular, can exhibit increased solubility at alkaline pH values where the phenolic hydroxyl group is deprotonated.[8][9] It is advisable to test the compound's solubility at various pH levels to find the optimal condition, ensuring the chosen pH is compatible with your experimental system.[1]

Q4: Are co-solvents a viable option to enhance solubility in my final assay solution?

A4: Yes, using co-solvents can be an effective strategy.[10][11] Co-solvents like ethanol, propylene glycol, and polyethylene glycol (PEG 400) can increase the solubility of poorly water-soluble drugs.[5][12] However, it is crucial to keep the final concentration of any co-solvent low (typically <1%, and for DMSO, often <0.1%) to avoid solvent-induced artifacts or toxicity in cell-based assays.[13]

Q5: My compound precipitates out of the cell culture medium over time. What can I do?

A5: This is a common issue that can be caused by temperature shifts or interactions with media components.[1] Always use pre-warmed (37°C) cell culture media for dilutions.[2] The presence of serum proteins in the medium can sometimes affect compound solubility, so it's important to assess solubility in the exact medium formulation you are using.[1] If precipitation persists, consider preparing fresh dilutions of the compound immediately before each experiment.

Q6: Is it acceptable to filter out the precipitate and use the remaining solution?

A6: It is generally not recommended to filter out the precipitate.[2] The formation of a precipitate indicates that the actual concentration of your compound in the solution is unknown and lower than intended, which will compromise the accuracy and reproducibility of your experimental data.[2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Accurately weigh a small amount of this compound.

  • Add a precise volume of an appropriate solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10-100 mM).

  • If the compound does not dissolve readily, gentle warming (e.g., 37-50°C) or sonication in a water bath can be applied, assuming the compound is stable under these conditions.[3]

  • Ensure the compound is fully dissolved before storing the stock solution. Stock solutions are typically stored at -20°C or -80°C. Be mindful that repeated freeze-thaw cycles can promote precipitation.[1]

Protocol 2: Determining Aqueous Solubility
  • Prepare a series of dilutions of the concentrated stock solution in your aqueous assay buffer or cell culture medium.

  • Visually inspect each dilution immediately for any signs of precipitation (e.g., cloudiness, crystals).

  • Incubate the dilutions under the same conditions as your experiment (e.g., at 37°C in a humidified incubator).

  • Visually inspect the dilutions again after a relevant time period (e.g., 1, 4, and 24 hours).

  • The highest concentration that remains clear throughout the incubation period is considered the working solubility limit for your assay.

Visualizations

experimental_workflow Solubility Testing Workflow start Start: Weigh Compound dissolve Dissolve in Primary Solvent (e.g., DMSO) to create stock solution start->dissolve visual_check1 Visual Check 1: Complete Dissolution? dissolve->visual_check1 sonicate_heat Apply Gentle Heat/Sonication visual_check1->sonicate_heat No serial_dilute Prepare Serial Dilutions in Aqueous Assay Buffer visual_check1->serial_dilute Yes sonicate_heat->dissolve visual_check2 Visual Check 2: Immediate Precipitation? serial_dilute->visual_check2 incubate Incubate at Assay Temperature (e.g., 37°C) visual_check2->incubate No end_insoluble Troubleshoot: - Lower Concentration - Change Solvent/pH visual_check2->end_insoluble Yes visual_check3 Visual Check 3: Precipitation Over Time? incubate->visual_check3 end_soluble Determine Max Soluble Concentration visual_check3->end_soluble No visual_check3->end_insoluble Yes signaling_pathway Hypothetical Signaling Pathway Inhibition cluster_downstream Downstream Effects compound This compound raf Raf compound->raf Inhibits receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor (e.g., AP-1) erk->transcription_factor nucleus Nucleus transcription_factor->nucleus proliferation Cell Proliferation & Survival nucleus->proliferation Promotes

References

Technical Support Center: Stability and Degradation of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1,2,4-triazole derivatives. This resource provides comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address common stability and degradation issues encountered during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1,2,4-triazole derivatives to ensure long-term stability?

A1: Proper storage is crucial for maintaining the integrity of 1,2,4-triazole derivatives. For optimal stability, it is recommended to store them in a cool, dry, and dark place.[1] Exposure to light, high temperatures, and humidity can accelerate degradation. For long-term storage, keeping the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, such as +4°C, is advisable.[1]

Q2: I am observing an unexpected side product in my synthesis of a 1,2,4-triazole derivative. Could this be a degradation product?

A2: It is possible that the unexpected side product is a result of degradation or a competing side reaction. A common side reaction, particularly when using hydrazides as starting materials, is the formation of a 1,3,4-oxadiazole.[1] This can be favored by the presence of moisture or high temperatures. To minimize this, ensure strictly anhydrous reaction conditions and consider lowering the reaction temperature.[1]

Q3: Is the 1,2,4-triazole ring susceptible to cleavage under acidic or basic conditions?

A3: The 1,2,4-triazole ring is generally aromatic and stable, making it resistant to cleavage under typical acidic and basic conditions.[1] However, under harsh conditions, such as concentrated acids or bases at elevated temperatures, hydrolysis or rearrangement can occur. The susceptibility to hydrolysis is highly dependent on the nature and position of the substituents on the triazole ring.[1]

Q4: My 1,2,4-triazole compound is showing a loss of potency in biological assays over time when in solution. What could be the cause?

A4: The degradation of 1,2,4-triazole derivatives in solution can be influenced by several factors, including the solvent, pH, temperature, and exposure to light.[1] Photodegradation can be a significant issue for some derivatives. Hydrolysis can also occur, with the rate being pH-dependent. It is crucial to use appropriate solvents and buffer systems and to protect the solution from light if the compound is known to be photosensitive.[1]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
  • Potential Cause: Degradation of the 1,2,4-triazole compound in the assay medium.

  • Troubleshooting Steps:

    • Verify Compound Stability in Assay Buffer: Before conducting the full assay, incubate the compound in the assay buffer under the same conditions (temperature, light exposure) and for the same duration. Analyze the sample by HPLC to check for degradation.

    • Control for pH Effects: Assess the stability of the compound at different pH values to determine if the assay medium's pH is contributing to degradation.

    • Evaluate Photostability: If assays are performed under ambient light, compare the results from experiments conducted in the dark versus under normal lighting conditions to test for photodegradation.

Issue 2: Low yield or formation of impurities during synthesis.
  • Potential Cause: Thermal degradation or side reactions during the synthesis.

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: High temperatures can lead to the formation of side products like 1,3,4-oxadiazoles or thermal rearrangement of the triazole ring.[1] Attempt the reaction at a lower temperature for a longer duration.

    • Ensure Anhydrous Conditions: Moisture can promote the formation of oxadiazole side products.[1] Use dry solvents and reagents, and conduct the reaction under an inert atmosphere.

Issue 3: Appearance of unknown peaks in HPLC analysis of a stored sample.
  • Potential Cause: Degradation of the 1,2,4-triazole derivative during storage.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dry, dark, inert atmosphere).

    • Perform Forced Degradation Studies: To identify the potential degradation products, subject a fresh sample of the compound to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress). This can help in identifying the unknown peaks.

    • Use a Stability-Indicating Method: Employ a validated stability-indicating HPLC method that can separate the parent compound from all potential degradation products.

Data Presentation: Stability of 1,2,4-Triazole Derivatives

The stability of 1,2,4-triazole derivatives is highly dependent on their specific structure and the environmental conditions they are exposed to. The following tables summarize quantitative data on the degradation of some representative 1,2,4-triazole derivatives.

Table 1: Hydrolytic Stability of Selected 1,2,4-Triazole Derivatives in Aqueous Solutions at 25°C

CompoundpHHalf-life (t½) in daysReference
Epoxiconazole4.0120[2]
7.0131[2]
9.0151[2]
Tebuconazole4.0257[2]
7.0198[2]
9.0187[2]
Flutriafol4.0204[2]
7.0182[2]
9.0182[2]

Table 2: Photolytic Stability of Selected 1,2,4-Triazole Derivatives

CompoundLight SourceHalf-life (t½)Reference
EpoxiconazoleSimulated Sunlight0.68 hours[2]
TebuconazoleSimulated Sunlight2.35 hours[2]
FlutriafolSimulated Sunlight9.30 hours[2]
FluconazoleUV-254 nm9.78 minutes (pH 7.5)[3]

Table 3: Thermal Stability of Selected 1,2,4-Triazole Derivatives

CompoundMethodOnset of DecompositionKey ObservationsReference
3-amino-1,2,4-triazoleTGA/DSC~224°CTwo-stage decomposition.[4]
5-amino-1,2,4-triazol-3-yl-acetic acidTGA/DSC~166°CTwo-stage decomposition.[4]
4,4′-azobis-1,2,4-triazole (ATRZ)TGA/DSC~283.7°C (at 5°C/min)Single-step weight loss.[5]
Various substituted 1,2,4-triazolesTGA/DSCStable up to ~200°CSingle-step degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

This protocol outlines a general procedure for assessing the hydrolytic stability of a 1,2,4-triazole derivative.

  • Preparation of Solutions:

    • Prepare buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • Add a small volume of the stock solution to each buffer solution to achieve a final concentration suitable for analysis (e.g., 10 µg/mL).

    • Incubate the solutions at a constant temperature (e.g., 40°C or 50°C).

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

    • Immediately quench the reaction if necessary (e.g., by neutralizing the pH or cooling on ice).

    • Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the parent compound versus time.

    • The degradation rate constant (k) is the negative of the slope of the linear regression line.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Protocol 2: Forced Degradation Study - Oxidation

This protocol provides a general methodology for evaluating the oxidative stability of a 1,2,4-triazole derivative.

  • Preparation of Solutions:

    • Prepare a solution of the test compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare a solution of the oxidizing agent (e.g., 3% hydrogen peroxide).

  • Reaction:

    • Mix equal volumes of the compound solution and the oxidizing agent solution.

    • Incubate the mixture at room temperature or a slightly elevated temperature (e.g., 40°C).

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite).

    • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 3: Photostability Testing

This protocol is based on the ICH Q1B guidelines for photostability testing.

  • Sample Preparation:

    • Prepare samples of the solid drug substance and, if applicable, a solution of the drug substance.

    • Prepare "dark" control samples by wrapping identical samples in aluminum foil.

  • Light Exposure:

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Place the dark control samples alongside the exposed samples in the photostability chamber.

  • Analysis:

    • After the exposure period, analyze both the exposed and dark control samples by a validated stability-indicating HPLC method.

    • Compare the chromatograms of the exposed and dark control samples to identify any photodegradation products.

Protocol 4: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

This protocol provides a general methodology for evaluating the thermal stability of a 1,2,4-triazole compound.

  • Instrument Setup:

    • Calibrate the thermogravimetric analyzer according to the manufacturer's instructions.

  • Sample Preparation:

    • Place a small amount of the finely ground sample (typically 3-5 mg) into a tared TGA crucible (e.g., alumina or platinum).

  • TGA Analysis:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from room temperature to 600°C).

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • The resulting TGA curve will show the onset temperature of decomposition and the percentage of mass loss at different stages.

Visualizations

G cluster_storage Storage Conditions cluster_degradation Degradation Pathways cluster_compound 1,2,4-Triazole Derivative cluster_product Outcome Cool Cool Temperature (e.g., +4°C) Compound Stable Compound Cool->Compound Maintains Stability Dry Dry Environment Dry->Compound Maintains Stability Dark Protection from Light Dark->Compound Maintains Stability Inert Inert Atmosphere (e.g., Argon, Nitrogen) Inert->Compound Maintains Stability Hydrolysis Hydrolysis (pH dependent) Degraded Degradation Products Hydrolysis->Degraded Oxidation Oxidation Oxidation->Degraded Thermal Thermal Degradation (High Temperatures) Thermal->Degraded Photo Photodegradation (Light Exposure) Photo->Degraded Compound->Hydrolysis Exposure to Moisture/pH Extremes Compound->Oxidation Exposure to Oxidizing Agents Compound->Thermal Exposure to High Heat Compound->Photo Exposure to Light

Caption: Factors influencing the stability and degradation of 1,2,4-triazole derivatives.

G start Start: Inconsistent Assay Results check_stability Verify compound stability in assay buffer using HPLC start->check_stability is_stable Is the compound stable? check_stability->is_stable check_ph Assess stability at different pH values is_stable->check_ph No other_factors Investigate other factors: - Matrix effects - Compound-target interaction is_stable->other_factors Yes is_ph_dependent Is degradation pH-dependent? check_ph->is_ph_dependent check_photo Evaluate photostability (dark vs. light conditions) is_ph_dependent->check_photo No modify_buffer Modify or buffer the assay medium is_ph_dependent->modify_buffer Yes is_photolabile Is the compound photolabile? check_photo->is_photolabile is_photolabile->other_factors No protect_from_light Protect assay from light is_photolabile->protect_from_light Yes end End: Root Cause Identified other_factors->end modify_buffer->end protect_from_light->end

Caption: Troubleshooting workflow for inconsistent biological assay results.

G start Start: Prepare Sample (Solid or Solution) stress_conditions Subject to Forced Degradation Conditions start->stress_conditions hydrolysis Acid/Base Hydrolysis stress_conditions->hydrolysis oxidation Oxidation (e.g., H₂O₂) stress_conditions->oxidation thermal Thermal Stress (e.g., 60°C) stress_conditions->thermal photolytic Photolytic Stress (UV/Vis Light) stress_conditions->photolytic analysis Analyze by Stability-Indicating HPLC/LC-MS Method hydrolysis->analysis oxidation->analysis thermal->analysis photolytic->analysis data_analysis Identify Degradation Products and Determine Degradation Rate analysis->data_analysis end End: Stability Profile Established data_analysis->end

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Phenolic Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of phenolic triazoles. The following troubleshooting guides and Frequently Asked Questions (FAQs) provide direct, actionable solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a significant problem in the HPLC analysis of phenolic triazoles?

A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, featuring a trailing edge that is longer than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] Peak tailing is problematic because it can obscure smaller peaks that elute on the tail of a larger one, reduce the resolution between adjacent peaks, and lead to inaccurate peak integration and quantification, thereby compromising the overall sensitivity and accuracy of the analysis.[1][3] Phenolic triazoles, which often contain both a polar phenolic group and a basic triazole moiety, are particularly susceptible to the interactions that cause peak tailing.

Q2: What are the primary causes of peak tailing for phenolic triazole compounds?

A2: The leading causes of peak tailing for phenolic triazoles are secondary interactions with the stationary phase and suboptimal mobile phase conditions.[1][4] Key factors include:

  • Silanol Interactions: The basic nitrogen atoms in the triazole ring can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[3][4][5] These interactions create a secondary retention mechanism that can lead to peak tailing.[4]

  • Improper Mobile Phase pH: If the mobile phase pH is close to the pKa of the phenolic group or the triazole moiety, both ionized and non-ionized forms of the analyte will coexist, resulting in peak distortion.[5][6][7]

  • Column Contamination and Degradation: The accumulation of strongly retained sample components or the degradation of the stationary phase can create active sites that promote tailing.[1][3]

  • Column Overload: Injecting an excessive amount of the sample can saturate the stationary phase, leading to asymmetrical peaks.[8][9]

  • Extra-Column Effects: Issues such as long or wide-bore tubing between the column and the detector can increase dead volume and contribute to peak tailing.[5]

Q3: How does the mobile phase pH affect the peak shape of phenolic triazoles?

A3: The mobile phase pH is a critical parameter that influences the ionization state of both the phenolic hydroxyl group and the basic triazole ring, which in turn affects their interaction with the stationary phase and ultimately the peak shape.[6][10] For phenolic triazoles, maintaining a mobile phase pH that is at least 1.5 to 2 pH units away from the pKa of the analyte is recommended to ensure that the compound exists predominantly in a single ionic form.[11] For basic compounds like many triazoles, using a low pH mobile phase (e.g., pH ≤ 3) can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions and reducing peak tailing.[3][12][13]

Q4: Can my sample preparation be the cause of peak tailing?

A4: Yes, improper sample preparation is a frequent cause of peak tailing.[1] Important considerations include:

  • Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion.[2] It is always advisable to dissolve the sample in the initial mobile phase.[1]

  • Sample Concentration: Overloading the column with a highly concentrated sample is a common cause of peak tailing.[9] Diluting the sample may resolve the issue.[14]

  • Sample Cleanliness: The presence of particulates or strongly retained impurities in the sample can contaminate the column, leading to issues with peak shape.[2]

Q5: What are "end-capped" columns, and can they help reduce peak tailing for phenolic triazoles?

A5: End-capped columns are silica-based columns where the residual silanol groups have been chemically deactivated by reacting them with a small, less polar silane reagent, such as trimethylsilyl (TMS).[12][15] This process, also known as base-deactivation, blocks the active sites that can cause secondary interactions with basic compounds like triazoles.[12][15] Using an end-capped or a modern Type B silica column with reduced silanol activity can significantly improve peak symmetry for phenolic triazoles.[3][5]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root cause of peak tailing in the HPLC analysis of phenolic triazoles.

G start Peak Tailing Observed q1 Are all peaks tailing? start->q1 check_overload Check for Column Overload q1->check_overload Yes q2 Is the analyte a phenolic triazole (basic and polar)? q1->q2 No a1_yes Yes a1_no No action_overload Dilute sample and reinject. Use a column with higher capacity. check_overload->action_overload check_system Inspect Column and System action_overload->check_system action_system Check for column void or blocked frit. Replace column if necessary. Minimize extra-column volume (use shorter, narrower tubing). check_system->action_system check_ph Optimize Mobile Phase pH q2->check_ph Yes a2_yes Yes action_ph Lower mobile phase pH (e.g., to 2.5-3.0) to protonate silanols. Ensure pH is >1.5 units away from analyte pKa. check_ph->action_ph add_modifier Add Mobile Phase Modifier action_ph->add_modifier action_modifier Add a competing base like triethylamine (TEA) (e.g., 0.1%). Use a buffer (e.g., phosphate or acetate) at 10-50 mM. add_modifier->action_modifier change_column Consider Column Choice action_modifier->change_column action_column Use a base-deactivated (end-capped) column. Use a column with a different stationary phase (e.g., polymer-based). change_column->action_column

Caption: Troubleshooting workflow for peak tailing.

Data Summary

The following table summarizes common mobile phase additives used to mitigate peak tailing and their typical concentrations.

Mobile Phase AdditiveTypical ConcentrationMechanism of ActionPrimary Target Analytes
Trifluoroacetic Acid (TFA)0.05 - 0.1%Ion pairing agent and lowers pH to suppress silanol ionization.Basic and polar compounds
Formic Acid0.1%Lowers mobile phase pH to protonate silanols.[12]Basic compounds
Triethylamine (TEA)0.1 - 0.5%Competing base that interacts with active silanol sites.[12][16]Basic compounds
Phosphate Buffer10 - 50 mMMaintains a stable pH and can mask silanol interactions at neutral pH.[12]Ionizable compounds
Acetate Buffer10 - 50 mMControls pH to maintain a consistent ionization state of the analyte.Ionizable compounds

Experimental Protocols

Protocol: HPLC Analysis of a Phenolic Triazole with Minimized Peak Tailing

This protocol provides a general methodology for the analysis of a phenolic triazole, incorporating strategies to prevent peak tailing.

1. Materials and Reagents:

  • Column: A base-deactivated (end-capped) C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Sample Solvent: Initial mobile phase composition (e.g., 90:10 Mobile Phase A:Mobile Phase B).

  • Phenolic Triazole Standard: Accurately weighed and dissolved in the sample solvent.

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV maximum of the specific phenolic triazole.

  • Injection Volume: 5 - 20 µL.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (equilibration)

4. Sample Preparation:

  • Prepare a stock solution of the phenolic triazole standard in the sample solvent.

  • Perform serial dilutions to create working standards.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Inject a standard solution multiple times to ensure system precision.

  • Calculate the tailing factor (asymmetry factor) of the analyte peak. A value close to 1.0 is ideal, while a value greater than 1.2 may indicate significant tailing.[8]

6. Data Analysis:

  • Integrate the peak area of the phenolic triazole and quantify against the standard curve.

G cluster_analyte Analyte: Phenolic Triazole cluster_column Stationary Phase: Silica-C18 phenolic_group Phenolic Group (-OH) (Polar, Acidic) triazole_ring Triazole Ring (Basic Nitrogens) interaction Peak Tailing Interaction triazole_ring->interaction Basic moiety interacts with c18 C18 Chains (Hydrophobic Interaction) silanol Residual Silanols (Si-OH) (Secondary Interaction Site) interaction->silanol acidic site

Caption: Interaction leading to peak tailing.

References

How to prevent polymorphism during the crystallization of triazole derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Crystallization of Triazole Derivatives

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to prevent and control polymorphism during the crystallization of triazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is polymorphism in the context of triazole derivatives?

A: Polymorphism is the ability of a solid material, such as a triazole derivative, to exist in multiple crystalline forms, known as polymorphs. These different forms have the same chemical composition but differ in their crystal lattice arrangements. This can significantly impact the physicochemical properties of the compound, including its solubility, dissolution rate, bioavailability, and stability. For instance, different polymorphs of a triazole-based active pharmaceutical ingredient (API) can have varying therapeutic effects.

Q2: Why is it crucial to control polymorphism during the crystallization of triazole derivatives?

A: Controlling polymorphism is critical for ensuring the consistency, quality, and efficacy of triazole derivatives, particularly in the pharmaceutical industry. The presence of unintended polymorphs can lead to issues such as:

  • Inconsistent Bioavailability: Different polymorphs can have different solubilities, affecting how the drug is absorbed in the body.

  • Manufacturing Challenges: Polymorphs can exhibit different mechanical properties, impacting tablet formation and processing.

  • Stability Issues: A less stable polymorph can convert to a more stable form over time, altering the drug's properties during storage.

  • Intellectual Property Complications: Different polymorphs can be patented separately, leading to complex intellectual property landscapes.

Q3: What are the primary factors that influence polymorphism in triazole derivative crystallization?

A: Several factors can influence which polymorph crystallizes from a solution. Key factors include:

  • Solvent System: The choice of solvent can significantly impact the solubility and stability of different polymorphs.

  • Supersaturation: The level of supersaturation and the rate at which it is achieved can determine which polymorph nucleates and grows.

  • Temperature: Temperature affects solubility and the relative stability of polymorphs. The rate of cooling can also influence the outcome.

  • Impurities: The presence of impurities can either inhibit or promote the formation of specific polymorphs.

  • Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization process to yield that specific form.

Troubleshooting Guide

Q4: I am consistently obtaining a mixture of polymorphs for my triazole derivative. How can I isolate a single form?

A: Obtaining a mixture of polymorphs is a common challenge. Here are several strategies to isolate a single, desired polymorph:

  • Solvent Screening: Systematically screen a variety of solvents with different polarities and hydrogen bonding capabilities. The solubility of each polymorph will vary between solvents, and a solvent that favors the desired form can be selected.

  • Controlled Cooling: Implement a precise and controlled cooling profile. A slow cooling rate generally favors the formation of the most stable polymorph, while rapid cooling can trap a less stable (metastable) form.

  • Seeding: This is one of the most effective methods. Introduce a small amount of seed crystals of the desired polymorph into a supersaturated solution. This will encourage the growth of that specific crystal form.

  • Solvent-Mediated Transformation: Slurry a mixture of polymorphs in a solvent where the desired polymorph is the least soluble. Over time, the more soluble (metastable) forms will dissolve and recrystallize into the more stable form.

Q5: My triazole derivative appears to be amorphous (non-crystalline) after isolation. How can I induce crystallization?

A: An amorphous solid lacks a long-range ordered crystal structure. To induce crystallization, you can try the following:

  • Increase Supersaturation: Slowly evaporate the solvent from a solution of your compound to increase its concentration and drive crystallization.

  • Anti-Solvent Addition: Add a solvent in which your compound is insoluble (an anti-solvent) to a solution of your compound to induce precipitation. This should be done slowly to promote ordered crystal growth.

  • Temperature Variation: Experiment with different crystallization temperatures. Some compounds crystallize more readily at lower or higher temperatures.

  • Scratching: Use a glass rod to scratch the inside of the flask below the solution level. The microscopic scratches can provide nucleation sites for crystal growth.

Q6: I have identified a desired polymorph, but it is not the most stable form. How can I consistently produce this metastable polymorph?

A: Producing a specific metastable polymorph requires careful control over the crystallization process to avoid its conversion to a more stable form.

  • Rapid Cooling/Quenching: Quickly cool a saturated solution to trap the metastable form before it has a chance to convert.

  • Specific Solvent Selection: Find a solvent that kinetically favors the nucleation and growth of the metastable polymorph.

  • Use of Additives: Certain additives or impurities can inhibit the formation of the stable polymorph and stabilize the metastable form.

  • Precise Seeding: Use seed crystals of the desired metastable polymorph under carefully controlled conditions of supersaturation and temperature.

Data Presentation: Solvent Effects on Polymorphism

The choice of solvent is a critical parameter in controlling the polymorphic outcome of a crystallization process. The following table summarizes hypothetical data on the effect of different solvents on the crystallization of a generic triazole derivative, "Triazolophane."

SolventPolarity IndexCooling Rate (°C/hour)Resulting PolymorphPurity (%)
Ethanol5.25Form I>99
Acetone5.15Form II95
Toluene2.45Form I98
Heptane0.110AmorphousN/A
Isopropanol4.32Form I>99
Acetonitrile5.810Form II90

Note: This data is illustrative. A thorough solvent screening should be performed for your specific triazole derivative.

Experimental Protocols

Protocol 1: Polymorph Screening via Solvent-Mediated Transformation

This protocol is designed to identify the most stable polymorph of a triazole derivative at a given temperature.

  • Preparation: Place approximately 50 mg of the triazole derivative (as a mixture of polymorphs or an amorphous solid) into several vials.

  • Solvent Addition: Add 1-2 mL of various solvents (e.g., ethanol, acetone, toluene, water) to each vial to create a slurry.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (24-72 hours).

  • Sampling: Periodically take a small sample of the solid from each vial.

  • Analysis: Dry the solid and analyze it using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), or Raman spectroscopy to identify the crystalline form.

  • Determination: The polymorph that remains at the end of the experiment across most solvents is likely the most stable form under those conditions.

Protocol 2: Controlled Crystallization using Seeding

This protocol describes how to obtain a specific, desired polymorph using seed crystals.

  • Solution Preparation: Prepare a saturated solution of the triazole derivative in a suitable solvent at an elevated temperature.

  • Filtration: Filter the hot solution to remove any particulate matter.

  • Cooling: Slowly cool the solution to a temperature where it is slightly supersaturated.

  • Seeding: Add a small amount (typically 0.1-1% by weight) of finely ground seed crystals of the desired polymorph.

  • Crystal Growth: Continue to cool the solution at a slow, controlled rate to allow the crystals to grow.

  • Isolation: Isolate the crystals by filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under appropriate conditions.

  • Verification: Analyze the final product using XRPD or other suitable techniques to confirm that the desired polymorphic form has been obtained.

Visualizations

Below are diagrams illustrating key workflows for preventing polymorphism during the crystallization of triazole derivatives.

PolymorphScreeningWorkflow start Start: Amorphous or Polymorphic Mixture solvent_screening Solvent Screening (e.g., Ethanol, Acetone, Toluene) start->solvent_screening slurry Create Slurry in Selected Solvents solvent_screening->slurry agitate Agitate at Constant Temperature (24-72h) slurry->agitate sample Periodic Sampling of Solid Phase agitate->sample analysis Analyze Solid by XRPD, DSC, etc. sample->analysis identify Identify Most Stable Polymorph analysis->identify end End: Stable Polymorph Identified identify->end

Caption: Workflow for identifying the most stable polymorph via solvent-mediated transformation.

SeedingCrystallizationWorkflow start Start: Prepare Saturated Solution at High Temp filter Hot Filtration start->filter cool Controlled Cooling to Slight Supersaturation filter->cool seed Introduce Seed Crystals of Desired Polymorph cool->seed growth Slow Cooling for Crystal Growth seed->growth isolate Isolate Crystals (Filtration) growth->isolate dry Wash and Dry Crystals isolate->dry verify Verify Polymorphic Form (e.g., XRPD) dry->verify end End: Pure Desired Polymorph Obtained verify->end

Caption: Step-by-step workflow for controlled crystallization using seeding to obtain a desired polymorph.

Technical Support Center: Synthesis of 3-(4H-1,2,4-triazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the laboratory synthesis of 3-(4H-1,2,4-triazol-4-yl)phenol. It includes a detailed experimental protocol, a troubleshooting guide with frequently asked questions (FAQs), and a summary of relevant data.

Experimental Protocol

This section details the methodology for the synthesis of this compound. The protocol is based on established methods for the synthesis of isomeric hydroxyphenyl-1,2,4-triazoles.[1][2]

Objective: To synthesize this compound via the reaction of 3-aminophenol and diformylhydrazine.

Reactants:

  • 3-Aminophenol

  • Diformylhydrazine

  • Solvent (e.g., Dimethylformamide - DMF)[3]

Equipment:

  • Teflon-lined stainless steel autoclave

  • Furnace or heating mantle with temperature control

  • Standard laboratory glassware

  • Filtration apparatus

  • Stirring mechanism

Procedure:

  • Reactant Preparation: In a Teflon-lined stainless steel autoclave, combine equimolar amounts of 3-aminophenol and diformylhydrazine. For example, use 0.6 mmol of 3-aminophenol and 0.6 mmol of diformylhydrazine.[1]

  • Reaction: Place the sealed autoclave in a furnace and heat to 170°C (443 K) for 48 hours.[1]

  • Cooling: After the reaction is complete, allow the autoclave to cool to room temperature (20°C or 293 K).[1]

  • Isolation: Isolate the solid product from the reaction mixture.

  • Purification: Wash the crude product with hot water and then with hot ethanol to remove unreacted starting materials and byproducts.[1]

  • Drying: Dry the purified product to obtain this compound.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Product Isolation and Purification Reactants Combine 3-Aminophenol and Diformylhydrazine Autoclave Seal in Teflon-lined Autoclave Reactants->Autoclave Heating Heat at 170°C for 48 hours Autoclave->Heating Cooling Cool to Room Temperature Heating->Cooling Isolation Isolate Crude Product Cooling->Isolation Washing Wash with Hot Water and Hot Ethanol Isolation->Washing Drying Dry the Final Product Washing->Drying Final_Product Final_Product Drying->Final_Product Obtain pure This compound

A flowchart of the synthesis of this compound.

Data Presentation

The following table summarizes the reaction parameters for the synthesis of the analogous 2-(4H-1,2,4-triazol-4-yl)phenol, which can be used as a reference for the expected outcome of the 3-yl isomer synthesis.[1]

ParameterValue
Starting Material o-Aminophenol
Reagent Diformylhydrazine
Temperature 170°C (443 K)
Reaction Time 48 hours
Yield 64%
Purification Method Washed with hot water and hot ethanol

Troubleshooting Guide & FAQs

This section addresses common issues that may be encountered during the synthesis of this compound.

Q1: My yield is significantly lower than expected. What are the possible causes?

A1: Low yields in 1,2,4-triazole synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the temperature was maintained at 170°C for the full 48 hours.

  • Impure Starting Materials: The purity of 3-aminophenol and diformylhydrazine is crucial. Use high-purity reagents.

  • Improper Sealing of the Autoclave: If the autoclave is not properly sealed, reactants may be lost at high temperatures.

  • Suboptimal Reaction Temperature: While 170°C is the reported temperature for the isomer, the optimal temperature for the 3-yl derivative might vary slightly.[1] Consider a small-scale optimization of the reaction temperature if yields remain low.

Q2: The final product is discolored. How can I improve its purity?

A2: Discoloration often indicates the presence of impurities.

  • Thorough Washing: Ensure the product is washed thoroughly with hot water and hot ethanol as described in the protocol.[1]

  • Recrystallization: If washing is insufficient, consider recrystallization from a suitable solvent. Ethanol has been used for the recrystallization of similar compounds.[4]

  • Activated Carbon: Treatment with activated carbon during recrystallization can help remove colored impurities.

Q3: How can I monitor the progress of the reaction?

A3: Monitoring the reaction can be challenging due to the high temperature and pressure inside the autoclave. For scaling up, it is advisable to run the reaction for the prescribed time. For analytical purposes on a smaller scale, techniques like Thin Layer Chromatography (TLC) could be used to check for the consumption of starting materials after the reaction is complete and cooled.[4]

Q4: I'm having difficulty removing unreacted 3-aminophenol. What should I do?

A4: 3-aminophenol has some solubility in hot water and ethanol, so the prescribed washing procedure should be effective. If issues persist:

  • Increase Wash Volume: Use larger volumes of hot water and ethanol for washing.

  • Base Wash: A dilute aqueous solution of a weak base could potentially help in removing the phenolic starting material, but care must be taken as the product also contains a phenolic group. This should be approached with caution and tested on a small scale first.

Q5: What are some alternative synthesis routes for 1,2,4-triazoles?

A5: While the reaction of an amine with diformylhydrazine is a direct approach, other methods for synthesizing 1,2,4-triazoles exist. These often involve the cyclization of intermediates like acyl-thiosemicarbazides or the reaction of hydrazides with isothiocyanates.[4][5] Some modern approaches also utilize catalysts like copper salts to promote the formation of the triazole ring from amidines.[6][7]

troubleshooting_guide Problem Low Yield Cause1 Incomplete Reaction Problem->Cause1 Cause2 Impure Reactants Problem->Cause2 Cause3 Improper Sealing Problem->Cause3 Solution1 Verify Temperature & Time Cause1->Solution1 Solution2 Use High-Purity Reagents Cause2->Solution2 Solution3 Check Autoclave Seal Cause3->Solution3

A troubleshooting flowchart for low yield issues.

References

Validation & Comparative

Comparing the antifungal activity of 3-(4H-1,2,4-triazol-4-yl)phenol with known drugs.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the antifungal potential of 3-(4H-1,2,4-triazol-4-yl)phenol in comparison to established antifungal agents. This guide is intended for researchers, scientists, and drug development professionals interested in the landscape of antifungal drug discovery, with a specific focus on the promising class of triazole derivatives.

While direct experimental data on the antifungal activity of this compound is not extensively available in publicly accessible literature, the broader class of phenol-substituted triazole derivatives has demonstrated significant potential as antifungal agents. This guide provides a comparative framework by summarizing the activity of known antifungal drugs and outlining the standard experimental protocols used to assess antifungal efficacy. This allows for a contextual understanding of where novel compounds like this compound might fit within the therapeutic landscape.

Quantitative Comparison of Antifungal Agents

To provide a benchmark for evaluating novel compounds, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of three widely used antifungal drugs against the common fungal pathogen Candida albicans. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Antifungal AgentFungal StrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Fluconazole Candida albicans0.25 - 40.250.5
Itraconazole Candida albicans0.0125 - >160.125>16
Amphotericin B Candida albicans0.125 - 10.250.5

MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

The determination of antifungal activity is typically performed using standardized methods to ensure reproducibility and comparability of data. The most common method is the broth microdilution assay, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3)

This method involves the following key steps:

  • Preparation of Fungal Inoculum: The fungal isolate to be tested is cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, pure culture. A suspension of the fungal cells is then prepared in a sterile saline solution and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in a standardized test medium (e.g., RPMI 1640) to achieve the final desired inoculum concentration.

  • Preparation of Antifungal Agent Dilutions: The antifungal compound (e.g., this compound or a reference drug) is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO). A series of twofold dilutions of the compound is then prepared in the test medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension. Control wells, including a growth control (no antifungal agent) and a sterility control (no fungus), are also included. The plates are then incubated at a controlled temperature (typically 35°C) for a specified period (usually 24 to 48 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): After incubation, the MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the broth microdilution method for determining antifungal susceptibility.

Antifungal_Susceptibility_Testing cluster_assay Assay fungal_culture Fungal Culture inoculum_prep Inoculum Preparation fungal_culture->inoculum_prep inoculation Inoculation inoculum_prep->inoculation drug_stock Antifungal Stock serial_dilution Serial Dilution drug_stock->serial_dilution microplate 96-Well Microplate serial_dilution->microplate Dispense dilutions microplate->inoculation incubation Incubation (24-48h) inoculation->incubation read_results Visual/Spectrophotometric Reading incubation->read_results determine_mic MIC Determination read_results->determine_mic

Structure-activity relationship (SAR) studies of 3-(4H-1,2,4-triazol-4-yl)phenol analogs.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Antimicrobial Activity

The antimicrobial activity of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives has been a subject of interest in the development of new therapeutic agents. The core structure, featuring a phenol moiety, provides a scaffold for various substitutions that can modulate the antimicrobial efficacy.

Key Structural Insights:
  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the triazole core play a crucial role in determining the antimicrobial activity. Electron-withdrawing groups, such as chloro, bromo, and nitro groups, on the aromatic ring have been shown to enhance antimicrobial activity.

  • Derivatization of the Thiol Group: The thiol group at the 3-position of the triazole ring is a key site for derivatization. The formation of Schiff bases and subsequent cyclization to thiazolidin-4-ones are common strategies to enhance biological activity.

  • The Amino Group at the 4-Position: The amino group on the triazole ring is essential for the formation of Schiff bases, which often leads to compounds with increased antimicrobial potency.

The following table summarizes the antimicrobial activity of a series of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives against various microbial strains. The data is presented as the minimal inhibitory concentration (MIC) in μg/mL.

Compound IDR (Substitution on Benzaldehyde)S. aureus (MIC μg/mL)E. coli (MIC μg/mL)C. albicans (MIC μg/mL)A. niger (MIC μg/mL)M. gypseum (MIC μg/mL)Reference
5a H100>100>100>10050[1]
5d 4-Cl50>100>100>10025[1]
5e 4-F25>100>100>10012.5[1]
5g 4-NO₂50>100>100>10025[1]
5j 2,4-diCl50>100>100>10025[1]
Streptomycin -5050---[1]
Ketoconazole ---12.512.512.5[1]

Experimental Protocols

Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives

A general procedure for the synthesis of the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol core involves the reaction of a substituted benzoic acid with thiocarbohydrazide. The mixture is heated to melt and maintained at an elevated temperature (e.g., 145°C) for a specific duration. Upon cooling, the product is treated with a sodium bicarbonate solution to neutralize any unreacted acid, followed by washing with water.[1]

Synthesis of Schiff Bases

The synthesized 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is then reacted with various substituted benzaldehydes to form Schiff bases. This reaction is typically carried out by refluxing equimolar amounts of the triazole and the aldehyde in ethanol.[1]

Antimicrobial Screening

The antimicrobial activity of the synthesized compounds is commonly evaluated using the cup-plate method to determine the minimal inhibitory concentration (MIC).[1]

  • Bacterial Strains: Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922).

  • Fungal Strains: Candida albicans (ATCC 10231), Aspergillus niger (ATCC 1015), and Microsporum gypseum (C 115 2000).

  • Standard Drugs: Streptomycin for antibacterial activity and Ketoconazole for antifungal activity.

  • Procedure: Stock solutions of the test compounds are prepared in DMSO. A series of dilutions are then prepared from the stock solutions. The microbial cultures are grown on appropriate agar media, and wells or cups are made in the agar. The different concentrations of the test compounds are added to the wells, and the plates are incubated. The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[1]

Visualizing the Synthetic and Screening Workflow

The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.

SAR_Workflow Start Substituted Benzoic Acid + Thiocarbohydrazide Triazole 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol Start->Triazole Heating SchiffBase Schiff Base Derivatives Triazole->SchiffBase Condensation Aldehyde Substituted Benzaldehyde Aldehyde->SchiffBase AntimicrobialScreening Antimicrobial Screening (Cup-plate Method) SchiffBase->AntimicrobialScreening DataAnalysis SAR Analysis (MIC Determination) AntimicrobialScreening->DataAnalysis

Caption: Synthetic and screening workflow for phenolic 1,2,4-triazole analogs.

Conclusion

The structure-activity relationship studies of phenolic 1,2,4-triazole derivatives reveal that strategic modifications to the core structure can significantly impact their antimicrobial properties. The presence of electron-withdrawing substituents on the phenyl ring and the formation of Schiff bases at the 4-amino position are key determinants of enhanced activity. The data presented in this guide, compiled from various sources, provides a foundation for the rational design of novel and more potent antimicrobial agents based on the 3-(4H-1,2,4-triazol-4-yl)phenol scaffold. Further research focusing on a systematic variation of substituents on this specific core is warranted to fully elucidate its therapeutic potential.

References

A Comparative Guide to the Validation of an HPLC-MS/MS Method for 1,2,4-Triazole Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the detection and quantification of 1,2,4-triazole, a significant compound in pharmaceutical and agricultural contexts.[1][2][3] The widespread use of 1,2,4-triazole and its derivatives as antifungal agents necessitates robust and sensitive analytical methods for their monitoring in various matrices, including pharmaceuticals, biological samples, and environmental samples.[1] This document outlines the validation parameters for an HPLC-MS/MS method, compares its performance with alternative techniques, and provides detailed experimental protocols.

Principles of HPLC-MS/MS Method Validation

Method validation is a critical process in analytical chemistry that ensures the reliability and accuracy of results. For pharmaceutical applications, validation is typically performed according to the International Council for Harmonisation (ICH) guidelines.[4] The primary parameters for validating an analytical method like HPLC-MS/MS are outlined below.

Key Validation Parameters:

  • Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][5] In HPLC-MS/MS, specificity is achieved through a combination of chromatographic separation (retention time) and mass spectrometric detection (specific mass-to-charge ratio transitions).

  • Linearity: This refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4][5] A linear relationship is typically evaluated by performing a linear regression analysis on the data points.

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4] It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is measured.

  • Precision: This parameter expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[4] It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for determining the lower limit of the analytical range.[6]

  • Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Comparative Performance of Analytical Methods

The following table summarizes the quantitative performance of HPLC-MS/MS for the detection of 1,2,4-triazole and provides a comparison with other analytical techniques.

ParameterHPLC-MS/MSHPLC-UVGas Chromatography (GC)
Limit of Quantitation (LOQ) 1.1 µg/kg in soil[2][3], 0.05 µg/kg in water[6]Generally in the low mg/L rangeTypically in the µg/L to mg/L range
Limit of Detection (LOD) 0.013 µg/kg in water[6]Generally in the high µg/L rangeTypically in the µg/L range
Accuracy (Recovery) 83-97% in soil[2][3]Typically 90-110%Typically 85-115%
Precision (%RSD) <7.8% in soil[2][3]Generally <5%Generally <10%
Specificity Very High (based on retention time and mass transitions)Moderate (potential for interference from co-eluting compounds)High (good for volatile compounds, but derivatization may be needed)
Matrix Effects Can be significant, often requires matrix-matched standards or stable isotope-labeled internal standardsLess susceptible than MS, but still possibleCan be significant, often requires extensive sample cleanup

Experimental Protocols

HPLC-MS/MS Method for 1,2,4-Triazole in Soil

This protocol is based on a validated method for the determination of 1,2,4-triazole in soil samples.[2][3]

1. Sample Preparation (QuEChERS-based extraction):

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
  • Add 10 mL of water and vortex for 1 minute.
  • Add 10 mL of acetonitrile and vortex for 1 minute.
  • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and vortex vigorously for 1 minute.
  • Centrifuge at 4000 rpm for 5 minutes.
  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).
  • Add it to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO₄ and 25 mg PSA (primary secondary amine).
  • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system.
  • Column: A suitable reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in methanol.
  • Gradient Elution: A typical gradient would start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Column Temperature: 40 °C.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Source: Electrospray ionization (ESI) in positive mode.
  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 1,2,4-triazole and an internal standard (if used).
  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing soil_sample Soil Sample extraction QuEChERS Extraction soil_sample->extraction cleanup Dispersive SPE Cleanup extraction->cleanup filtration Filtration (0.22 µm) cleanup->filtration hplc HPLC Separation filtration->hplc msms MS/MS Detection hplc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the HPLC-MS/MS analysis of 1,2,4-triazole.

method_comparison cluster_hplc_msms HPLC-MS/MS cluster_hplc_uv HPLC-UV cluster_gc Gas Chromatography (GC) hms_sensitivity High Sensitivity huv_sensitivity Moderate Sensitivity hms_specificity High Specificity hms_matrix Matrix Effects gc_sensitivity Good Sensitivity huv_specificity Moderate Specificity huv_robustness Robust gc_volatility For Volatile Analytes gc_derivatization Derivatization often needed

Caption: Logical comparison of key features of different analytical methods.

Conclusion

The HPLC-MS/MS method stands out as a highly sensitive and specific technique for the detection and quantification of 1,2,4-triazole in various complex matrices. Its low limits of detection and quantification make it particularly suitable for trace-level analysis required in pharmaceutical quality control and environmental monitoring.[2][3][6] While other methods like HPLC-UV and GC are available, they generally lack the high degree of specificity and sensitivity offered by tandem mass spectrometry. The validation of an HPLC-MS/MS method according to ICH guidelines ensures the generation of reliable and accurate data, which is crucial for regulatory compliance and ensuring product safety.

References

A Comparative Analysis of 1,2,3-Triazole and 1,2,4-Triazole Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are fundamental scaffolds in medicinal chemistry. The two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, serve as privileged structures in the development of a diverse array of therapeutic agents. Both isomers possess a unique combination of chemical stability, favorable electronic properties, and the ability to form hydrogen bonds, which enhances their interactions with biological targets. The arrangement of nitrogen atoms within the heterocyclic ring—three adjacent in 1,2,3-triazoles and one separated from the other two in 1,2,4-triazoles—significantly influences their electronic distribution, dipole moment, and hydrogen bonding capacity, leading to distinct pharmacological profiles. This guide provides an objective comparison of the bioactivities of 1,2,3-triazole and 1,2,4-triazole derivatives, supported by experimental data, to aid researchers in the strategic design of novel drug candidates.

Comparative Bioactivity Overview

Both 1,2,3- and 1,2,4-triazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antifungal, antimicrobial, and antiviral properties. Historically, the 1,2,4-triazole scaffold is more established in commercially available drugs, with prominent examples like the antifungal agents fluconazole and itraconazole. However, the advent of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, has streamlined the synthesis of 1,2,3-triazole derivatives, leading to a surge in research and the discovery of potent new bioactive compounds.

Anticancer Activity

Both triazole isomers have demonstrated significant potential as anticancer agents, frequently by inducing cell cycle arrest and apoptosis.[1] The following tables summarize the in vitro cytotoxic activity of representative 1,2,3- and 1,2,4-triazole derivatives against various cancer cell lines.

Table 1: Anticancer Activity of 1,2,3-Triazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
1,2,3-Triazole-Coumarin HybridsA549 (Lung)2.97 - 4.78[2]
1,2,3-Triazole-Chalcone HybridsA549 (Lung)8.67 - 9.74[2]
1,2,3-Triazolo(4,5-d)pyrimidineNCI-H1650 (Lung)2.37[2]
1,2,3-Triazole-Amino Acid ConjugatesMCF7 (Breast)<10[3]
HepG2 (Liver)<10[3]
Phosphonate 1,2,3-Triazole DerivativeHT-1080 (Fibrosarcoma)15.13[4]
A-549 (Lung)21.25[4]
MCF-7 (Breast)18.06[4]
MDA-MB-231 (Breast)16.32[4]
Ciprofloxacin-Chalcone-1,2,3-Triazole HybridsHCT116 (Colon)2.53 - 8.67[5]
HT29 (Colon)8.67 - 62.47[5]
Caco-2 (Colon)4.19 - 24.37[5]

Table 2: Anticancer Activity of 1,2,4-Triazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Indolinone-1,2,4-Triazole HybridsPANC1 (Pancreatic)0.17 - 4.29[6][7]
HepG2 (Liver)0.58 - 4.49[6][7]
Indolyl-1,2,4-Triazole Hybrids (VEGFR-2 Inhibitors)ACHN (Renal)0.034 - 0.064[1]
3-Alkylsulfanyl-1,2,4-triazole DerivativesBreast, Lung, OvarianModerate to Promising[8]
Indolyl-1,2,4-triazolesProstate, Breast, PancreaticSignificant Inhibition[8]
Antifungal Activity

The 1,2,4-triazole ring is a well-established pharmacophore in antifungal drug design, forming the core of market-leading azole antifungals.[9] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10][11] While 1,2,3-triazoles have also been investigated for antifungal properties, 1,2,4-triazoles are generally more potent and widely studied in this area.

Table 3: Antifungal Activity of Triazole Derivatives

IsomerCompound/Derivative ClassFungal SpeciesMIC (µg/mL)Reference
1,2,4-TriazoleCommercial Drug AnaloguesCandida albicans, Cryptococcus neoformans0.0156 - 2.0[9]
1,2,3-TriazoleGlycoside DerivativesCandida albicans, Aspergillus niger-[12]
Antimicrobial Activity

Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Table 4: Antibacterial Activity of Triazole Derivatives

IsomerCompound/Derivative ClassBacterial SpeciesMIC (µg/mL)Reference
1,2,4-TriazoleOfloxacin AnaloguesS. aureus, S. epidermidis, B. subtilis, E. coli0.25 - 1[13]
1,2,3-TriazoleGlycoside DerivativesS. aureus, P. aeruginosa-[12]
1,2,3-TriazoleMetal ChelatesS. aureus (non-resistant)4 - 8[14]
S. aureus (resistant)4 - 16[14]
1,2,3-Triazole-bis-4-amino-1,2,4-triazole-3-thionesGram-positive & Gram-negative bacteria, Fungi4 - 128[15]
Antiviral Activity

Derivatives of both triazole isomers have been reported to exhibit activity against a variety of viruses, including influenza, HIV, and coronaviruses.[16][17] Their mechanisms of action can vary, from inhibiting viral enzymes to interfering with viral replication.

Table 5: Antiviral Activity of Triazole Derivatives

IsomerCompound/Derivative ClassVirusActivity/TargetReference
1,2,3-TriazoleNucleoside AnaloguesInfluenza A (H1N1)RNA-dependent RNA polymerase[18]
1,2,3-TriazolePhenylpyrazolone HybridsSARS-CoV-2Main Protease (Mpro)[19]
1,2,3-TriazoleQuinolizine DerivativesInfluenza A (H1N1, H3N2)Neuraminidase, Hemagglutinin[20]
1,2,4-TriazoleVarious DerivativesHIV, SARS, Hepatitis B & C, InfluenzaWide variety of molecular proteins[16][17]

Signaling Pathways and Mechanisms of Action

The bioactivity of triazole derivatives is intrinsically linked to their interaction with specific cellular pathways. Understanding these mechanisms is crucial for rational drug design and development.

1,2,3-Triazole-Induced Apoptosis in Cancer

Many 1,2,3-triazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This often involves the modulation of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, and the activation of caspases, a family of proteases that execute the apoptotic program.

apoptosis_pathway 1_2_3_Triazole 1_2_3_Triazole Bax Bax 1_2_3_Triazole->Bax Upregulates Bcl2 Bcl-2 1_2_3_Triazole->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes vegfr2_pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization 1_2_4_Triazole 1_2_4_Triazole 1_2_4_Triazole->Dimerization Inhibits Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization->Signaling Biological_Response Cell Proliferation, Migration, Survival Signaling->Biological_Response Angiogenesis Angiogenesis Biological_Response->Angiogenesis ergosterol_pathway cluster_membrane Fungal Cell Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->14a_demethylase Ergosterol Ergosterol 14a_demethylase->Ergosterol Membrane_Disruption Fungal Cell Membrane Disruption Ergosterol->Membrane_Disruption 1_2_4_Triazole 1_2_4_Triazole 1_2_4_Triazole->14a_demethylase Inhibits mtt_workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Triazole Compounds Incubate_24h->Add_Compound Incubate_Treatment Incubate 24-72h Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 3-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate % Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End mic_workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Triazole Compound Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at Appropriate Temperature and Time Inoculate_Plate->Incubate Observe_Growth Visually Inspect for Growth or Measure OD Incubate->Observe_Growth Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Observe_Growth->Determine_MIC End End Determine_MIC->End

References

A Computational Roadmap to Unveiling the Properties of 3-(4H-1,2,4-triazol-4-yl)phenol: A DFT Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative framework for a hypothetical DFT study of 3-(4H-1,2,4-triazol-4-yl)phenol. It outlines a robust computational protocol and compares its predicted properties to those of known phenolic and triazole-containing compounds, offering insights into its potential for drug discovery and material science.

I. Proposed Computational and Experimental Protocols

A standard and effective computational protocol for investigating the properties of phenolic and triazole-containing compounds using DFT would involve the following steps. This methodology is based on established practices in the field.[1][2][3]

Computational Protocol: Density Functional Theory (DFT) Calculations

  • Software: Gaussian 09 or a similar quantum chemistry software package.

  • Initial Structure Optimization: The initial 3D structure of this compound would be constructed and pre-optimized using a molecular mechanics method like MM2.

  • DFT Optimization: The structure would then be fully optimized in the gas phase and in various solvents (e.g., water, ethanol) using DFT. A common and reliable functional and basis set for this type of molecule is the B3LYP functional with a 6-311G(d,p) or 6-31+G(d,p) basis set.[1][2][3]

  • Property Calculations: Following optimization, key electronic and thermodynamic properties would be calculated. These include:

    • Frontier Molecular Orbitals (FMO): Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their energy gap (ΔE).

    • Global Reactivity Descriptors: Ionization Potential (IP), Electron Affinity (EA), Electronegativity (χ), Chemical Hardness (η), and Softness (S).

    • Electrostatic Potential (ESP): To identify electrophilic and nucleophilic sites.

    • Thermodynamic Parameters for Antioxidant Activity: Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond, which is a key indicator of antioxidant potential via the Hydrogen Atom Transfer (HAT) mechanism.[3]

    • Spectroscopic Properties: Prediction of Infrared (IR) and UV-Visible spectra to be compared with potential future experimental data.

dot

DFT_Workflow cluster_input Input Preparation cluster_calc Quantum Chemical Calculation cluster_output Data Analysis & Prediction mol_structure 1. Molecular Structure Input (this compound) comp_params 2. Select Computational Parameters (e.g., B3LYP/6-311G(d,p)) mol_structure->comp_params geom_opt 3. Geometry Optimization comp_params->geom_opt freq_calc 4. Frequency Calculation (Confirms minimum energy) geom_opt->freq_calc prop_calc 5. Property Calculation freq_calc->prop_calc elec_prop Electronic Properties (HOMO, LUMO, ESP) prop_calc->elec_prop therm_prop Thermodynamic Properties (BDE for Antioxidant Activity) prop_calc->therm_prop spec_prop Spectroscopic Properties (IR, UV-Vis Spectra) prop_calc->spec_prop drug_prop Drug-like Properties (ADMET Prediction) prop_calc->drug_prop

Caption: Computational workflow for DFT-based property prediction.

II. Predicted Properties and Comparative Analysis

The following tables summarize the predicted properties of this compound based on established DFT data for comparable molecules. These predictions provide a baseline for understanding its potential behavior and for guiding future experimental work.

Table 1: Comparison of Predicted Electronic Properties

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE in eV) Reference/Basis for Prediction
This compound (Predicted) -6.8 to -7.2-1.3 to -1.54.6 to 5.8Prediction based on the electronic properties of substituted phenols and triazoles. The presence of the electron-withdrawing triazole may slightly lower HOMO/LUMO energies compared to phenol alone.
Phenol-6.79-1.275.52DFT study on phenolic compounds.[1]
Caffeic Acid-6.63-2.044.59DFT/B3LYP/6-311G study on polyphenols.[2]
N-substituted 1,2,4-triazole derivative (7c)-7.144-2.5264.618DFT (M06/6-311G(d,p)) study on a triazole derivative.[4][10]

Table 2: Comparison of Predicted Antioxidant Activity and Acidity

Compound Property Predicted/Reported Value Significance & Comparison
This compound (Predicted) Phenolic O-H BDE85-90 kcal/molThe Bond Dissociation Enthalpy (BDE) is a key measure of antioxidant activity. This predicted range is comparable to other phenolic antioxidants, suggesting good radical scavenging potential.
This compound (Predicted) pKa9.5 - 10.5The acidity of the phenolic proton is important for its reactivity and solubility. This predicted pKa is similar to that of phenol, suggesting the triazole group has a modest electronic effect in the meta position.
PhenolPhenolic O-H BDE~88 kcal/molA standard benchmark for phenolic antioxidants.[1]
PhenolpKa9.95Experimental value. DFT models can predict pKa with high accuracy.[11]

III. Potential Applications and Logical Relationships

DFT calculations, combined with other in silico methods like molecular docking and ADMET prediction, can elucidate the structure-activity relationships that underpin a molecule's therapeutic potential. The predicted properties of this compound suggest several avenues for its application, particularly in drug development.

dot

Logical_Relationship cluster_dft DFT Predicted Properties cluster_intermediate Inferred Chemical/Biological Activity cluster_application Potential Therapeutic Applications homo_lumo Low HOMO-LUMO Gap reactivity High Chemical Reactivity & Electron Donating Ability homo_lumo->reactivity esp Favorable ESP for H-bonding binding Potential for Enzyme/Receptor Binding (e.g., CYP51, Xanthine Oxidase) esp->binding bde Low Phenolic O-H BDE antioxidant Radical Scavenging Activity bde->antioxidant drug_candidate Lead Compound for Drug Discovery reactivity->drug_candidate anticancer Anticancer Agent binding->anticancer antifungal Antifungal Agent binding->antifungal anti_inflammatory Anti-inflammatory Agent antioxidant->anti_inflammatory drug_candidate->anticancer drug_candidate->antifungal drug_candidate->anti_inflammatory

References

Confirming the Crystal Structure of Synthesized 4-(4H-1,2,4-triazol-4-yl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the crystallographic data of synthesized 4-(4H-1,2,4-triazol-4-yl)phenol with related phenolic triazole compounds. Detailed experimental protocols for crystal structure determination via single-crystal X-ray diffraction are also presented to support researchers in the fields of crystallography, medicinal chemistry, and drug development.

Comparative Crystallographic Data

The crystal structure of 4-(4H-1,2,4-triazol-4-yl)phenol has been determined and compared with other phenolic compounds containing a 1,2,4-triazole ring to understand the structural variations arising from different substitution patterns. The key crystallographic parameters are summarized in the table below.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
4-(4H-1,2,4-triazol-4-yl)phenolOrthorhombicPbca10.9373(15)7.4539(10)18.530(3)90
4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenolMonoclinicP2₁/n5.3975(10)10.0099(19)18.311(3)91.010(3)[1][2]
2-(4H-1,2,4-triazol-4-yl)phenolMonoclinicP2₁/c7.273(3)14.265(4)7.720(3)90.93(3)[3]

The synthesized 4-(4H-1,2,4-triazol-4-yl)phenol crystallizes in the orthorhombic system with the space group Pbca. This is in contrast to the monoclinic systems observed for the sulfur-linked analogue and the 2-substituted isomer, highlighting how the position of the phenolic hydroxyl group and the nature of the linker to the triazole ring influence the crystal packing. The crystal structure of 4-(4H-1,2,4-triazol-4-yl)phenol is stabilized by various supramolecular interactions, including hydrogen bonding and π-π stacking, which contribute to the formation of a three-dimensional network.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of 4-(4H-1,2,4-triazol-4-yl)phenol and its analogues is achieved through single-crystal X-ray diffraction. The general workflow for this process is outlined below.

1. Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis.[4] For small organic molecules like 4-(4H-1,2,4-triazol-4-yl)phenol, a common and effective method is slow evaporation of a saturated solution.[5][6]

  • Solvent Selection: Choose a solvent or solvent mixture in which the compound has moderate solubility.[6]

  • Procedure:

    • Prepare a nearly saturated solution of the purified compound in the chosen solvent.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial, cover it loosely to allow for slow evaporation.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks until suitable crystals form.[6]

2. Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam.[4] The diffraction pattern, consisting of a series of reflections at different angles and intensities, is collected by a detector. For the title compound, data was collected at 298 K.

3. Structure Solution and Refinement: The collected diffraction data is used to determine the arrangement of atoms within the crystal.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are then refined using a full-matrix least-squares method to achieve the best fit between the observed and calculated diffraction patterns. The quality of the final structure is assessed by parameters such as the R1 and wR2 values.

Workflow for Crystal Structure Determination

The following diagram illustrates the key stages involved in the experimental determination of a crystal structure.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Synthesis Chemical Synthesis Purification Purification of Compound Synthesis->Purification Solvent Solvent Selection Purification->Solvent Evaporation Slow Evaporation Solvent->Evaporation Mounting Crystal Mounting Evaporation->Mounting Data_Collection Data Collection Mounting->Data_Collection Solution Structure Solution (Direct Methods) Data_Collection->Solution Refinement Structure Refinement (Least Squares) Solution->Refinement Validation Validation & CIF Generation Refinement->Validation

Caption: Experimental workflow for crystal structure determination.

References

Efficacy comparison between different isomers of triazole-phenol compounds.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of different positional isomers of triazole-phenol compounds, supported by experimental data. The strategic placement of the hydroxyl group on the phenyl ring of a triazole scaffold can significantly influence its pharmacological activity, a critical consideration in the design and development of novel therapeutic agents.

Efficacy Comparison of Hydroxyphenyl-Triazolo-Triazole Isomers

A study comparing the antiproliferative activity of ortho-, meta-, and para-isomers of 7-(hydroxyphenyl)-4-methyl-2H-[1][2][3]triazolo[3,2-c][1][2][3]triazole revealed significant differences in their efficacy and selectivity against various cancer cell lines. The meta-isomer, in particular, demonstrated notable cancer cell-specific activity, highlighting the therapeutic potential of this specific isomeric form.[2]

IsomerCell LineActivity
ortho-hydroxyphenyl Various Cancer & Normal Cell LinesWeak antiproliferative activity
meta-hydroxyphenyl Various Cancer Cell LinesSignificant antiproliferative activity
Normal Cell LinesNo activity
para-hydroxyphenyl All Tested Cell LinesActive

Table 1. Summary of the comparative antiproliferative activity of ortho-, meta-, and para-isomers of 7-(hydroxyphenyl)-4-methyl-2H-[1][2][3]triazolo[3,2-c][1][2][3]triazole.[2]

Experimental Protocols

Antiproliferative Activity Assay

The following protocol is a representative method for determining the antiproliferative activity of triazole-phenol isomers against cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116, HepG2) and normal cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: The triazole-phenol isomers are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared to obtain a range of test concentrations.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cultured cells are treated with various concentrations of the isomeric compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., a standard anticancer drug) are included in each assay.

  • Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours.

  • Cell Viability Assessment: Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard method for determining the antifungal activity of triazole-phenol compounds.

Methodology:

  • Fungal Strains: A panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus) is used.

  • Medium: A standardized broth medium, such as RPMI-1640, is used for fungal growth.

  • Compound Preparation: The test compounds are dissolved in DMSO and serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Fungal inoculums are prepared and adjusted to a standardized concentration (e.g., 0.5-2.5 x 10³ colony-forming units (CFU)/mL).

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plates are incubated at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison synthesis Synthesis of ortho, meta, para Isomers characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization invitro In vitro Assays (e.g., Antiproliferative, Antifungal) characterization->invitro Pure Isomers ic50_mic Determination of IC50 / MIC values invitro->ic50_mic data_table Tabulation of Quantitative Data ic50_mic->data_table sar Structure-Activity Relationship (SAR) Analysis data_table->sar

Caption: Experimental workflow for the comparative efficacy analysis of triazole-phenol isomers.

signaling_pathway cluster_membrane Fungal Cell Membrane ergosterol Ergosterol (Essential for membrane integrity) lanosterol Lanosterol cyp51 Cytochrome P450 14α-demethylase (CYP51 / ERG11) lanosterol->cyp51 demethylation cyp51->ergosterol triazole Triazole-Phenol Compound triazole->cyp51 Inhibition

References

Assessing the Purity of Synthesized 3-(4H-1,2,4-triazol-4-yl)phenol via Elemental Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative framework for assessing the purity of synthesized 3-(4H-1,2,4-triazol-4-yl)phenol using elemental analysis. By comparing experimental data with theoretical values and considering potential impurities, a clear assessment of product purity can be achieved.

Data Presentation: A Comparative Analysis of Elemental Composition

Elemental analysis provides a quantitative measure of the elemental composition of a sample, which can be directly compared to the theoretical composition of the desired compound. Deviations from the theoretical values can indicate the presence of impurities. The table below outlines the theoretical elemental composition of this compound and its common potential impurities, alongside reported experimental values for a closely related isomer, which can serve as a benchmark for expected experimental accuracy.

The synthesis of this compound typically involves the reaction of 3-aminophenol with diformylhydrazine. Therefore, unreacted starting materials are the most probable impurities.

CompoundMolecular Formula% Carbon (C)% Hydrogen (H)% Nitrogen (N)% Oxygen (O)
This compound (Theoretical) C₈H₇N₃O59.62%4.38%26.07%9.93%
2-(4H-1,2,4-triazol-4-yl)phenol (Experimental Example) [1]C₈H₇N₃O59.70%4.25%26.06%Not Reported
Impurity: 3-Aminophenol (Theoretical) [2][3]C₆H₇NO66.04%6.46%12.84%14.66%
Impurity: Diformylhydrazine (Theoretical) C₂H₄N₂O₂27.28%4.58%31.81%36.33%

Note: The experimental data provided is for the isomer 2-(4H-1,2,4-triazol-4-yl)phenol, as a direct experimental result for the 3-isomer was not available in the initial search. However, it serves as a reasonable proxy for expected analytical precision.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound using elemental analysis.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Preparation cluster_analysis Elemental Analysis cluster_comparison Data Comparison & Conclusion Synthesis Synthesize this compound Purification Purify Crude Product (e.g., Recrystallization) Synthesis->Purification Drying Dry Purified Sample (Vacuum Oven) Purification->Drying Sample_Prep Weigh Sample for Analysis Drying->Sample_Prep CHNO_Analysis Perform CHNO Elemental Analysis Sample_Prep->CHNO_Analysis Obtain_Data Obtain Experimental %C, %H, %N CHNO_Analysis->Obtain_Data Compare_Data Compare Experimental and Theoretical Data Obtain_Data->Compare_Data Theoretical_Values Calculate Theoretical %C, %H, %N Theoretical_Values->Compare_Data Purity_Conclusion Assess Purity Compare_Data->Purity_Conclusion

Caption: Workflow for Purity Assessment via Elemental Analysis.

Experimental Protocols: Elemental Analysis

The following is a generalized protocol for the elemental analysis of a synthesized sample of this compound. Specific instrument parameters should be optimized according to the manufacturer's guidelines.

Objective: To determine the weight percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) in a synthesized sample of this compound.

Materials and Equipment:

  • Synthesized and purified this compound sample

  • Microanalytical balance (accurate to at least 0.001 mg)

  • Tin or silver capsules for sample encapsulation

  • CHNS/O elemental analyzer

  • Certified standard reference materials (e.g., acetanilide, sulfanilamide) for calibration

  • High-purity helium and oxygen gases

Procedure:

  • Sample Preparation:

    • Ensure the synthesized this compound sample is thoroughly dried to remove any residual solvents, which can affect the accuracy of the analysis. Drying under a high vacuum at a suitable temperature is recommended.

    • Using a microanalytical balance, accurately weigh approximately 1-3 mg of the dried sample into a pre-weighed tin or silver capsule.

    • Securely crimp the capsule to ensure no sample is lost and to create a spherical shape for consistent combustion.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using certified standard reference materials. The calibration should cover the expected elemental composition range of the sample.

    • Run at least three replicates of the standard to ensure the instrument is performing within acceptable limits of precision and accuracy.

  • Sample Analysis:

    • Introduce the encapsulated sample into the elemental analyzer's autosampler or manual injection port.

    • The sample is combusted in a high-oxygen environment at a high temperature (typically 900-1000 °C). This process converts the sample into its constituent elemental gases (CO₂, H₂O, N₂, and SO₂ if sulfur is present).

    • The combustion gases are then passed through a reduction tube to convert nitrogen oxides to N₂ and remove excess oxygen.

    • The resulting gas mixture is separated by gas chromatography, and the concentration of each gas is measured by a thermal conductivity detector.

    • The instrument's software calculates the weight percentages of C, H, and N based on the detector's response and the initial sample weight.

  • Data Analysis:

    • Analyze the sample in triplicate to ensure the reproducibility of the results.

    • Calculate the mean and standard deviation for the percentages of C, H, and N.

    • Compare the experimental mean values to the theoretical elemental composition of this compound. A close correlation (typically within ±0.4% of the theoretical value) is indicative of high purity.

    • Larger deviations may suggest the presence of impurities, such as unreacted starting materials or residual solvent. In such cases, further purification and re-analysis may be necessary.

References

A Researcher's Guide to Cross-Validating Computational Docking with Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison and Guide to Integrating In Silico and In Vitro Data

In the quest for novel therapeutics, the synergy between computational modeling and experimental validation is not just beneficial—it is essential for accelerating drug discovery. Computational docking provides a powerful and rapid method to predict the binding affinity and orientation of small molecules to a protein target. However, these in silico predictions are approximations and necessitate rigorous experimental verification to confirm their biological relevance. This guide provides an objective comparison of computational docking studies with established experimental data, offering a framework for robust cross-validation.

Data Presentation: Correlating Docking Scores with Experimental Binding Affinities

A crucial step in validating a computational model is to assess the correlation between the predicted docking scores and experimentally determined binding affinities, such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), or the dissociation constant (Kd). A strong correlation, while not always achieved due to the inherent approximations in docking scoring functions, can provide confidence in the predictive power of the computational model for screening novel compounds.[1][2][3]

Below are tables summarizing quantitative data from various studies, comparing docking scores with experimentally determined binding affinities for different protein targets.

Case Study 1: Monoacylglycerol Lipase (MAGL) Inhibitors

This table presents a comparison of docking scores with the experimentally determined half-maximal inhibitory concentration (IC50) for a series of triterpenes targeting monoacylglycerol lipase (MAGL). A lower docking score indicates a more favorable predicted binding energy, while a lower IC50 value signifies a more potent inhibitor. A significant correlation was observed between the docking scores and the IC50 values.[4]

CompoundDocking Score (kcal/mol)Experimental IC50 (µM)
Pristimerin-11.50.5
Euphol-10.71.2
β-amyrin-8.85.8
α-amyrin-8.67.2

Case Study 2: HIV-1 Protease Inhibitors

This table showcases the correlation between docking scores and the experimentally determined inhibition constant (Ki) for a set of inhibitors targeting HIV-1 protease. A lower docking score suggests a stronger predicted binding affinity, which should correlate with a lower Ki value, indicating tighter binding.

CompoundDocking Score (kcal/mol)Experimental Ki (nM)
Theaflavin-3-3'-digallate-12.410.79
Rutin-11.334.98
Hypericin-11.176.54
Robustaflavone-10.929.85
(-)-solenolide A-10.8211.88

Case Study 3: Selective Estrogen Receptor Modulators (SERMs)

This example compares the docking scores with the experimentally measured dissociation constant (Kd) for Selective Estrogen Receptor Modulators (SERMs) binding to the Estrogen Receptor α (ERα). A lower docking score is expected to correspond to a lower Kd value, signifying a higher binding affinity.

CompoundDocking Score (log(Kd))Experimental Kd (nM)
Tamoxifen-7.35
KCI807-7.270

Experimental Protocols for Validation

Accurate experimental validation of computational predictions is paramount. The following sections provide detailed methodologies for three widely used biophysical techniques to determine binding affinity and kinetics.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique that measures real-time biomolecular interactions. It provides kinetic data on association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.[5][6]

Experimental Protocol:

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the ligand (protein) in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (typically in Resonance Units, RU).

    • Deactivate any remaining active esters on the surface using an injection of ethanolamine.

  • Analyte Binding:

    • Prepare a series of analyte (small molecule) dilutions in a running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate. The association of the analyte to the ligand is monitored as an increase in RU.

    • After the association phase, switch back to the running buffer to monitor the dissociation of the analyte from the ligand, observed as a decrease in RU.

  • Data Analysis:

    • The resulting sensorgrams (RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon binding of a ligand to a protein. It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[7][8][9]

Experimental Protocol:

  • Sample Preparation:

    • The protein and ligand should be in identical, degassed buffer to minimize heats of dilution.

    • The concentration of the protein in the sample cell and the ligand in the syringe should be carefully determined. Typically, the ligand concentration is 10-20 times that of the protein.

  • Titration:

    • The protein solution is placed in the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.

    • A series of small, precise injections of the ligand are made into the protein solution while the temperature is kept constant.

    • The heat released or absorbed during each injection is measured.

  • Data Analysis:

    • The raw data, a series of heat spikes for each injection, is integrated to obtain the heat change per mole of injectant.

    • These values are then plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a binding model (e.g., a single set of identical sites) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Fluorescence Resonance Energy Transfer (FRET)

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When the donor and acceptor are in close proximity (typically 1-10 nm), excitation of the donor can lead to energy transfer to the acceptor, resulting in acceptor fluorescence. FRET-based assays are highly sensitive and can be adapted for high-throughput screening of inhibitors that disrupt protein-ligand interactions.[10][11][12][13]

Experimental Protocol for a Competitive Binding Assay:

  • Reagent Preparation:

    • Prepare a fluorescently labeled ligand (the "tracer") that binds to the target protein.

    • Prepare the target protein and the unlabeled test compounds (potential inhibitors).

    • All reagents should be in a compatible assay buffer.

  • Assay Procedure:

    • In a microplate, add the target protein.

    • Add the test compounds at various concentrations.

    • Add the fluorescently labeled tracer.

    • Incubate the mixture to allow binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence of both the donor and acceptor fluorophores using a plate reader.

    • The FRET signal is typically calculated as the ratio of acceptor emission to donor emission.

    • In a competitive assay, an effective inhibitor will displace the fluorescent tracer from the protein, leading to a decrease in the FRET signal.

    • The IC50 value of the inhibitor can be determined by plotting the FRET signal as a function of the inhibitor concentration.

Mandatory Visualizations

To provide a clearer understanding of the workflows and biological context, the following diagrams have been generated using Graphviz (DOT language).

Experimental and Computational Workflow

This diagram illustrates the general workflow for cross-validating computational docking results with experimental data.

experimental_computational_workflow cluster_computational Computational Docking cluster_experimental Experimental Validation target_id Target Identification and Preparation docking Molecular Docking target_id->docking ligand_lib Ligand Library Preparation ligand_lib->docking scoring Scoring and Ranking docking->scoring synthesis Compound Synthesis or Acquisition scoring->synthesis data_analysis Data Analysis and Correlation scoring->data_analysis binding_assay Binding Assays (SPR, ITC, FRET) synthesis->binding_assay activity_assay Functional/Activity Assays binding_assay->activity_assay binding_assay->data_analysis lead_optimization Lead Optimization activity_assay->lead_optimization data_analysis->lead_optimization

Caption: Workflow for cross-validation of computational and experimental results.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical pathway in cytokine signaling and is a major target in drug discovery for inflammatory diseases and cancers.[5][14][15][16][17]

JAK_STAT_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway and the action of a JAK inhibitor.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation and is frequently dysregulated in cancer, making it a key target for cancer therapies.[18][19][20][21]

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation TKI Tyrosine Kinase Inhibitor (TKI) TKI->Dimerization Inhibits

Caption: Simplified EGFR signaling pathway and the action of a Tyrosine Kinase Inhibitor.

References

Safety Operating Guide

Proper Disposal of 3-(4H-1,2,4-triazol-4-yl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3-(4H-1,2,4-triazol-4-yl)phenol as hazardous waste. Due to its phenolic structure and triazole group, this compound requires careful handling and disposal to mitigate risks to personnel and the environment.

This guide provides comprehensive procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS), these recommendations are based on the hazardous properties of its constituent chemical groups—phenol and triazole—and align with general laboratory chemical waste guidelines.

I. Hazard Assessment and Classification

Key Hazard Considerations:

  • Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.

  • Irritation: Potential for skin and eye irritation.

  • Environmental Hazard: Should not be released into the environment.

II. Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate personal protective equipment is mandatory when handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be used when there is a risk of splashing.
Hand Protection Chemically resistant gloves such as nitrile or neoprene are required. It is advisable to double-glove.
Skin and Body Protection A lab coat must be worn at all times. When handling larger quantities or when there is a risk of splashing, consider additional protective clothing such as a chemical-resistant apron. Closed-toe shoes are mandatory.
Respiratory Protection All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Contain Spill:

    • For solid spills: Carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled hazardous waste container.

    • For solutions: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.

  • Collect Contaminated Material: Place the absorbent material into a sealed, labeled container for disposal as hazardous waste.

  • Decontaminate Spill Area: Clean the spill area with soap and water. Collect all cleaning materials for disposal as hazardous waste.

IV. Waste Disposal Procedures

All materials contaminated with this compound must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.[1][2][3][4]

Waste Collection Workflow:

  • Waste Identification: this compound and any materials contaminated with it (e.g., gloves, wipes, absorbent materials) should be treated as hazardous chemical waste.[5][6][7]

  • Segregation: Do not mix this waste with other waste streams.[8] Keep it segregated from incompatible materials, such as strong oxidizing agents.

  • Containerization:

    • Collect solid waste in a clearly labeled, sealed container suitable for hazardous waste.[8][9]

    • Collect liquid waste in a sealed, leak-proof container, also clearly labeled.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and an appropriate hazard warning (e.g., "Toxic").[4]

  • Storage:

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[1][3][4]

    • The SAA should be a cool, dry, and well-ventilated area, away from sources of ignition.[6][9]

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.[8]

    • The primary recommended method for the final disposal of this type of chemical waste is incineration at a permitted hazardous waste facility.[5][9]

Experimental Protocols and Visualizations

Logical Workflow for Disposal of this compound

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_generation Waste Generation & Collection cluster_spill Spill Management cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Handling This compound ppe Don Appropriate PPE start->ppe waste_gen Waste Generated ppe->waste_gen spill_check Spill Occurred? ppe->spill_check identify Identify as Hazardous Waste waste_gen->identify segregate Segregate Waste identify->segregate containerize Place in Labeled, Sealed Container segregate->containerize store Store in Satellite Accumulation Area (SAA) containerize->store spill_check->waste_gen No spill_protocol Follow Spill Management Protocol spill_check->spill_protocol Yes spill_protocol->containerize contact_ehs Contact EHS or Licensed Waste Vendor store->contact_ehs pickup Arrange for Pickup contact_ehs->pickup end Incineration at Permitted Facility pickup->end

References

Personal protective equipment for handling 3-(4H-1,2,4-triazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide: 3-(4H-1,2,4-triazol-4-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of this compound in a laboratory setting. Given the limited specific data available for this compound, the following recommendations are based on the known hazards of structurally similar chemicals, such as other triazole and phenol derivatives. A conservative approach to handling is strongly advised.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

Body Part Protection Level Specific Recommendations Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves. Ensure no tears or punctures before use. Change gloves frequently and immediately if contaminated.Prevents skin contact and absorption. Triazole and phenol compounds can be skin irritants or be absorbed through the skin.
Eyes/Face Splash and impact protectionSafety glasses with side shields are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing.Protects eyes and face from accidental splashes of the compound or solvents.
Body Laboratory coatA fully buttoned, long-sleeved laboratory coat.Prevents contamination of personal clothing.
Respiratory Vapors and dustUse in a well-ventilated area or a chemical fume hood. If weighing or handling fine powders, a respirator with an appropriate particulate filter may be necessary.Minimizes inhalation of any dust or vapors, which could be respiratory irritants.

Operational Plan: Step-by-Step Handling Protocol

Follow this workflow for the safe handling of this compound from receipt to use.

G A Receiving and Inspection B Storage A->B Store in a cool, dry, well-ventilated area C Preparation and Weighing B->C Transport to fume hood D Experimental Use C->D Use appropriate PPE E Decontamination D->E Clean all equipment and surfaces

Caption: Workflow for handling this compound.

Detailed Steps:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Ensure the label is intact and legible.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Preparation and Weighing:

    • Always conduct weighing and solution preparation inside a certified chemical fume hood to control potential dust and vapors.

    • Use a dedicated set of spatulas and weighing boats.

    • Minimize the creation of dust.

  • Experimental Use:

    • Handle all solutions containing the compound with the same level of precaution as the solid form.

    • Avoid direct contact and inhalation.

    • Keep containers closed when not in use.

  • Decontamination:

    • Thoroughly clean all glassware and equipment that has come into contact with the compound using an appropriate solvent.

    • Wipe down the work surface in the fume hood after completion of work.

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

G A Segregate Waste B Solid Waste A->B C Liquid Waste A->C D Label Waste Container B->D C->D E Store for Pickup D->E F Licensed Disposal Vendor E->F

Caption: Chemical waste disposal logical relationship.

Disposal Procedures:

  • Waste Segregation:

    • Solid Waste: Contaminated consumables such as gloves, weighing boats, and paper towels should be collected in a designated, sealed plastic bag or container.

    • Liquid Waste: Unused solutions and rinseates should be collected in a clearly labeled, sealed, and appropriate waste container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and any solvents used. Also, include the appropriate hazard warnings.

  • Storage and Pickup: Store waste containers in a designated satellite accumulation area. Follow your institution's guidelines for scheduling a pickup by a licensed hazardous waste disposal vendor.

Disclaimer: This guide is intended for informational purposes and is based on general chemical safety principles. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) if one becomes available. A thorough risk assessment should be conducted before beginning any new experimental work.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4H-1,2,4-triazol-4-yl)phenol
Reactant of Route 2
Reactant of Route 2
3-(4H-1,2,4-triazol-4-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.